d-Pantothenate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C9H16NO5- |
|---|---|
Molecular Weight |
218.23 g/mol |
IUPAC Name |
3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate |
InChI |
InChI=1S/C9H17NO5/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13)/p-1/t7-/m1/s1 |
InChI Key |
GHOKWGTUZJEAQD-SSDOTTSWSA-M |
Isomeric SMILES |
CC(C)(CO)[C@@H](C(=O)NCCC(=O)[O-])O |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O |
Origin of Product |
United States |
Foundational & Exploratory
The Central Role of d-Pantothenate in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
d-Pantothenate, also known as Vitamin B5, is an essential nutrient that serves as the metabolic precursor for the synthesis of Coenzyme A (CoA). CoA is a ubiquitous and indispensable cofactor in all domains of life, playing a pivotal role in a vast array of metabolic processes.[1][2] This technical guide provides an in-depth exploration of the cellular metabolism of this compound, detailing its conversion to CoA and the subsequent functions of CoA in central carbon metabolism, fatty acid metabolism, and other vital cellular pathways. This document summarizes key quantitative data, provides detailed experimental protocols for the analysis of these molecules, and includes visualizations of the core metabolic pathways to facilitate a comprehensive understanding of this critical area of cellular biochemistry.
Introduction
Coenzyme A is a fundamental molecule in cellular metabolism, acting as a carrier of acyl groups and participating in the synthesis and oxidation of fatty acids, the oxidation of pyruvate (B1213749) in the citric acid cycle, and the metabolism of amino acids.[3][4][5] The biosynthesis of CoA is a universal five-step pathway that begins with the phosphorylation of this compound.[4][6] Given its central role, the regulation of CoA biosynthesis is tightly controlled, primarily through feedback inhibition of the first enzyme in the pathway, pantothenate kinase.[6][7] Dysregulation of CoA metabolism is associated with several disease states, highlighting the importance of understanding the intricate mechanisms governing its synthesis and function.[8][9]
The Coenzyme A Biosynthesis Pathway
The conversion of this compound to Coenzyme A involves five key enzymatic steps, each catalyzed by a specific enzyme. The pathway is highly conserved across prokaryotes and eukaryotes.[6]
The enzymes involved in this pathway are:
-
Pantothenate Kinase (PanK) : Catalyzes the first and rate-limiting step, the ATP-dependent phosphorylation of pantothenate to 4'-phosphopantothenate.[4][7][10]
-
Phosphopantothenoylcysteine Synthetase (PPCS) : Catalyzes the condensation of 4'-phosphopantothenate with cysteine to form 4'-phospho-N-pantothenoylcysteine (PPC). This reaction is ATP-dependent in humans and CTP-dependent in most bacteria.[4][11][12]
-
Phosphopantothenoylcysteine Decarboxylase (PPC-DC) : Catalyzes the decarboxylation of PPC to produce 4'-phosphopantetheine (B1211885).[13]
-
Phosphopantetheine Adenylyltransferase (PPAT) : Catalyzes the transfer of an adenylyl group from ATP to 4'-phosphopantetheine to form dephospho-CoA.[14][15][16]
-
Dephospho-CoA Kinase (DPCK) : Catalyzes the final step, the ATP-dependent phosphorylation of dephospho-CoA to yield Coenzyme A.[17][18]
In mammals, the last two steps are catalyzed by a bifunctional enzyme called CoA Synthase (COASY).[3][4]
Quantitative Data
Enzyme Kinetics
The kinetic parameters of the enzymes in the CoA biosynthesis pathway have been characterized in various organisms. A summary of these parameters for human and E. coli enzymes is presented below.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference(s) |
| Pantothenate Kinase 3 (PanK3) | Human | ATP | 311 ± 53 | - | [19] |
| Pantothenate | 14 ± 0.1 | - | [19] | ||
| Pantothenate Kinase | E. coli | ATP | - | - | [7] |
| Phosphopantothenoylcysteine Synthetase (PPCS) | Human | ATP | 269 | 0.56 | [12] |
| CTP | 265 | 0.53 ± 0.01 | [12] | ||
| 4'-Phosphopantothenate (with ATP) | 13 | - | [12] | ||
| 4'-Phosphopantothenate (with CTP) | 57 | - | [12] | ||
| L-Cysteine (with ATP) | 14 | - | [12] | ||
| L-Cysteine (with CTP) | 16 | - | [12] | ||
| Phosphopantothenoylcysteine Synthetase (PPCS) | E. faecalis | CTP | 156 | 2.9 | [11] |
| 4'-Phosphopantothenate | 17 | - | [11] | ||
| L-Cysteine | 86 | - | [11] | ||
| Dephospho-CoA Kinase (DPCK) | T. kodakarensis | Dephospho-CoA | 140 ± 20 | 5.57 | [17] |
| GTP | 260 ± 60 | 6.68 | [17] | ||
| Dephospho-CoA Kinase (DPCK) | E. histolytica (EhDPCK1) | Dephospho-CoA | 110 | 1.48 | [17] |
| ATP | 20 | 1.41 | [17] | ||
| Dephospho-CoA Kinase (DPCK) | E. histolytica (EhDPCK2) | Dephospho-CoA | 58 | 0.96 | [17] |
| ATP | 15 | 1.05 | [17] |
Intracellular Concentrations
The intracellular concentrations of CoA and its thioesters can vary depending on the cell type and metabolic state.
| Metabolite | Cell/Tissue Type | Concentration | Reference(s) |
| Total CoA | Mouse Liver | ~150 nmol/g wet weight | [3] |
| Total CoA | HepG2/C3A cells | ~30 nmol/107 cells | [20] |
| Total CoA | HEK293T cells | ~45 nmol/107 cells | [20] |
| Acetyl-CoA | Rat Liver | ~50 nmol/g wet weight | [5] |
| CoA | Cytosol | 100 - 400 µM | [21] |
| CoA | Mitochondria | 1 - 4 mM | [21] |
Role of Coenzyme A in Cellular Metabolism
CoA and its thioester derivatives, such as acetyl-CoA, are central to a multitude of metabolic pathways.
Tricarboxylic Acid (TCA) Cycle
Acetyl-CoA, derived from the breakdown of carbohydrates, fats, and proteins, is a primary substrate for the TCA cycle. It enters the cycle by condensing with oxaloacetate to form citrate (B86180), a reaction catalyzed by citrate synthase.[4] This is the first committed step of the cycle, which ultimately generates reducing equivalents (NADH and FADH2) for ATP production through oxidative phosphorylation.
Fatty Acid Metabolism
CoA is essential for both the synthesis and degradation of fatty acids.
-
Fatty Acid Synthesis: Acetyl-CoA is the building block for fatty acid synthesis in the cytosol. The committed step is the carboxylation of acetyl-CoA to malonyl-CoA, catalyzed by acetyl-CoA carboxylase.[4]
-
Fatty Acid β-Oxidation: Fatty acids are activated to their acyl-CoA derivatives in the cytoplasm and transported into the mitochondria for β-oxidation. This process sequentially cleaves two-carbon units from the fatty acyl-CoA chain, producing acetyl-CoA, which can then enter the TCA cycle.[22]
Experimental Protocols
Quantification of Total Coenzyme A in Cells and Tissues
This protocol describes a method for the extraction, derivatization, and quantification of total CoA from biological samples using high-pressure liquid chromatography (HPLC).[3]
Materials:
-
Ice-cold 1 mM KOH
-
0.25 M KOH
-
1 M Trizma-HCl
-
100 mM monobromobimane (B13751) (mBBr) in acetonitrile
-
Acetic acid
-
HPLC system with fluorescence detector (λex = 393 nm, λem = 470 nm)
-
Solid Phase Extraction (SPE) columns
Procedure:
-
Sample Preparation (Tissues):
-
Rapidly weigh 30-40 mg of frozen tissue and homogenize in 2 mL of ice-cold 1 mM KOH for 30 seconds.
-
Add 500 µL of 0.25 M KOH, vortex, and keep on ice.
-
Incubate at 55°C for 2 hours to hydrolyze CoA thioesters.
-
Add 150 µL of 1 M Trizma-HCl and 10 µL of 100 mM mBBr and vortex. The pH should be approximately 8.
-
Incubate at room temperature for 2 hours in the dark for derivatization.
-
Stop the reaction by adding 100 µL of acetic acid.
-
-
Sample Preparation (Cultured Cells):
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cell pellet in 2.5 mL of cold water and add 400 µL of 0.25 M KOH.
-
Incubate at 55°C for 2 hours.
-
Add 160 µL of 1 M Trizma-HCl and 10 µL of 100 mM mBBr and vortex.
-
Incubate at room temperature for 2 hours in the dark.
-
Stop the reaction by adding 100 µL of acetic acid.
-
-
Solid Phase Extraction (SPE):
-
Condition an SPE column with methanol (B129727) followed by water.
-
Load the sample onto the column.
-
Wash the column with 2% acetic acid.
-
Elute the CoA-bimane derivative with 50% methanol containing 2% acetic acid.
-
Dry the eluate under vacuum.
-
-
HPLC Analysis:
-
Reconstitute the dried sample in mobile phase.
-
Inject the sample into the HPLC system.
-
Quantify the CoA-bimane peak by comparing its fluorescence intensity to a standard curve of known CoA-bimane concentrations.
-
Citrate Synthase Activity Assay
This colorimetric assay measures the activity of citrate synthase by detecting the release of CoA-SH, which reacts with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to produce a yellow-colored product.[1][23][24]
Materials:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.1)
-
5 mM Acetyl-CoA
-
10 mM Oxaloacetate
-
1 mM DTNB
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Sample Preparation:
-
Homogenize tissue or cells in ice-cold assay buffer.
-
Centrifuge to pellet insoluble material and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
-
Assay Reaction:
-
In a cuvette or 96-well plate, prepare a reaction mixture containing assay buffer, DTNB, and acetyl-CoA.
-
Add the sample (cell or tissue lysate).
-
Initiate the reaction by adding oxaloacetate.
-
Immediately measure the increase in absorbance at 412 nm over time in a kinetic mode.
-
-
Calculation:
-
Calculate the rate of change in absorbance (ΔA412/minute).
-
Use the molar extinction coefficient of the product TNB2- (13,600 M-1cm-1) to calculate the enzyme activity in units (µmol of CoA-SH produced per minute) per mg of protein.
-
Fatty Acid β-Oxidation Assay
This protocol measures the rate of fatty acid β-oxidation in isolated mitochondria or intact cells using a radiolabeled fatty acid substrate, such as [1-14C]palmitic acid.[22]
Materials:
-
Respiration buffer (e.g., containing sucrose, KCl, KH2PO4, MgCl2, and HEPES)
-
[1-14C]palmitic acid complexed to BSA
-
L-carnitine
-
Malate
-
ADP
-
Perchloric acid (PCA)
-
Scintillation counter
Procedure:
-
Sample Preparation:
-
Isolate mitochondria from tissues or use intact cells.
-
Resuspend the mitochondria or cells in respiration buffer.
-
-
Assay Reaction:
-
In a reaction vessel, combine the sample with respiration buffer containing L-carnitine and malate.
-
Initiate the reaction by adding [1-14C]palmitic acid-BSA.
-
Incubate at 37°C with shaking.
-
-
Measurement of Acid-Soluble Metabolites:
-
Stop the reaction by adding ice-cold PCA.
-
Centrifuge to pellet the protein and unreacted substrate.
-
Collect the supernatant, which contains the 14C-labeled acid-soluble metabolites (e.g., acetyl-CoA).
-
Measure the radioactivity in the supernatant using a scintillation counter.
-
-
Calculation:
-
The rate of β-oxidation is calculated as the amount of radioactivity in the acid-soluble fraction per unit time per mg of protein.
-
Conclusion
This compound is a vital precursor for the synthesis of Coenzyme A, a cofactor that lies at the heart of cellular metabolism. The intricate pathway of CoA biosynthesis and its central role in energy production and macromolecular synthesis underscore its importance in maintaining cellular homeostasis. The quantitative data and detailed experimental protocols provided in this guide offer valuable resources for researchers investigating the multifaceted roles of this compound and Coenzyme A in health and disease. Further research in this area holds the potential to uncover novel therapeutic targets for a range of metabolic disorders.
References
- 1. 3hbiomedical.com [3hbiomedical.com]
- 2. Quantification of Coenzyme A in Cells and Tissues [jove.com]
- 3. Coenzyme A - Wikipedia [en.wikipedia.org]
- 4. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. coenzyme A biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Kinetics and regulation of pantothenate kinase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Coenzyme A biosynthesis: mechanisms of regulation, function and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pantothenate kinase - Wikipedia [en.wikipedia.org]
- 10. Characterization and Kinetics of Phosphopantothenoylcysteine Synthetase from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic characterization of human phosphopantothenoylcysteine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phosphopantothenoylcysteine decarboxylase - Wikipedia [en.wikipedia.org]
- 13. Phosphopantetheine Adenylyltransferase from Escherichia coli: Investigation of the Kinetic Mechanism and Role in Regulation of Coenzyme A Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Phosphopantetheine adenylyltransferase from Escherichia coli: investigation of the kinetic mechanism and role in regulation of coenzyme A biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of Dephospho-Coenzyme A (Dephospho-CoA) Kinase in Thermococcus kodakarensis and Elucidation of the Entire CoA Biosynthesis Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Modulation of Pantothenate Kinase 3 Activity by Small Molecules that Interact with the Substrate/Allosteric Regulatory Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Physiological roles of the pantothenate kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. assaygenie.com [assaygenie.com]
- 23. sciencellonline.com [sciencellonline.com]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to the D-Pantothenate Biosynthesis Pathway in Bacteria
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Pantothenate, also known as vitamin B5, is a fundamental precursor for the biosynthesis of Coenzyme A (CoA) and Acyl Carrier Proteins (ACP). CoA is an essential cofactor in all domains of life, playing a critical role in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle and the synthesis and degradation of fatty acids. While most organisms can convert pantothenate to CoA, the de novo biosynthesis of pantothenate is restricted to bacteria, archaea, fungi, and plants.[1][2] The absence of this pathway in mammals makes it an attractive and promising target for the development of novel antimicrobial agents with high selectivity and a reduced risk of host toxicity.[3] This guide provides a detailed technical overview of the core D-pantothenate biosynthesis pathway in bacteria, its regulation, quantitative aspects, and its validation as a target for antimicrobial drug discovery.
The Core Biosynthetic Pathway
The de novo synthesis of this compound is a four-step enzymatic pathway that converges two metabolic branches originating from L-aspartate and α-ketoisovalerate (an intermediate in branched-chain amino acid biosynthesis).[2][4]
The overall pathway is as follows:
-
β-alanine synthesis: L-aspartate is decarboxylated to form β-alanine.
-
Ketopantoate synthesis: α-ketoisovalerate is hydroxymethylated to produce ketopantoate.
-
D-pantoate synthesis: Ketopantoate is reduced to yield D-pantoate.
-
Condensation: D-pantoate and β-alanine are condensed in an ATP-dependent reaction to form this compound.
The following diagram illustrates the core enzymatic steps.
Enzymology and Genetics
The pathway is catalyzed by four key enzymes, encoded by the pan genes.
Ketopantoate Hydroxymethyltransferase (PanB / KPHMT)
-
Reaction: Catalyzes the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to α-ketoisovalerate, forming ketopantoate.[5] This is the first committed step in the pantoate branch.
-
Genetics: Encoded by the panB gene.
-
Mechanism: It is a metal-requiring (Mg²⁺) class II aldolase (B8822740) that adopts a (βα)₈ barrel fold.[6]
-
Regulation: The enzyme is subject to feedback inhibition by its product, ketopantoate, as well as downstream intermediates like pantoate and pantothenate, though the physiological relevance of the latter is debated.[5]
Ketopantoate Reductase (PanE / KPR)
-
Reaction: Catalyzes the stereospecific, NADPH-dependent reduction of ketopantoate to D-pantoate.[7][8]
-
Genetics: Encoded by the panE gene. In some bacteria like Francisella species, a novel, non-homologous KPR named PanG has been identified.[9][10] In others, the acetohydroxy acid isomeroreductase (IlvC) can also perform this function.[9]
-
Mechanism: The reaction follows an ordered sequential kinetic mechanism where NADPH binds first, followed by ketopantoate.[7]
Aspartate-α-Decarboxylase (PanD / ADC)
-
Reaction: Catalyzes the decarboxylation of L-aspartate to produce β-alanine and CO₂.[11]
-
Genetics: Encoded by the panD gene.
-
Mechanism: PanD is a pyruvoyl-dependent enzyme. It is synthesized as an inactive pro-enzyme (pro-PanD) that undergoes autocatalytic self-cleavage to form the active α and β subunits, generating the N-terminal pyruvoyl cofactor essential for catalysis.[12]
Pantothenate Synthetase (PanC / PS)
-
Reaction: Catalyzes the final step, an ATP-dependent condensation of D-pantoate and β-alanine to form this compound.[13]
-
Genetics: Encoded by the panC gene.
-
Mechanism: The reaction proceeds via a Bi Uni Uni Bi Ping-Pong kinetic mechanism.[13][14] It involves the formation of a pantoyl-adenylate intermediate, which then undergoes nucleophilic attack by β-alanine to yield pantothenate and AMP.[3][4]
Regulation of the Pathway
While the subsequent conversion of pantothenate to CoA is tightly regulated by feedback inhibition of Pantothenate Kinase (PanK), the pantothenate biosynthesis pathway itself possesses regulatory control points.
In Escherichia coli, a key regulatory mechanism involves the interaction between Aspartate-α-decarboxylase (PanD) and a regulatory protein, PanZ. The activation of the pro-PanD enzyme requires PanZ. However, in the presence of high concentrations of CoA or acetyl-CoA, the PanZ-CoA complex binds to active PanD, leading to the sequestration and inactivation of PanD's pyruvoyl cofactor. This effectively throttles the production of β-alanine, thus down-regulating the entire pathway in response to sufficient levels of the final end-product, CoA.
Quantitative Analysis of Pathway Enzymes
The kinetic properties of the pantothenate biosynthesis enzymes have been characterized in several bacteria, most notably E. coli and M. tuberculosis. The following tables summarize key quantitative data.
Table 1: Kinetic Parameters for PanB (Ketopantoate Hydroxymethyltransferase)
| Organism | Substrate | Km (mM) | Vmax (μmol/min/mg) | Reference(s) |
| E. coli | α-Ketoisovalerate | 1 | 2.8 | [5] |
| E. coli | 5,10-CH₂-THF | 0.18 | - | [5] |
| E. coli | Ketopantoate (reverse) | 0.16 | 7.3 | [5] |
Table 2: Kinetic Parameters for PanE (Ketopantoate Reductase)
| Organism | Substrate | Km (μM) | kcat (s⁻¹) | Reference(s) |
| E. coli | Ketopantoate | 60 | 40 | [8] |
| E. coli | NADPH | 20 | 40 | [8] |
Table 3: Kinetic Parameters for PanD (Aspartate-α-decarboxylase)
| Organism | Substrate | Km (mM) | Specific Activity (U/mg) | Reference(s) |
| E. coli | L-Aspartate | 0.08 - 0.16 | 0.98 | [11][15] |
| B. subtilis | L-Aspartate | - | 8.4 | [15] |
| C. jeikeium | L-Aspartate | 3.6 | 10.7 | [12] |
Table 4: Kinetic Parameters for PanC (Pantothenate Synthetase)
| Organism | Substrate | Km (mM) | kcat (s⁻¹) | Reference(s) |
| M. tuberculosis | D-Pantoate | 0.13 | 3.4 | [13] |
| M. tuberculosis | β-Alanine | 0.8 | 3.4 | [13] |
| M. tuberculosis | ATP | 2.6 | 3.4 | [13] |
The Pathway as an Antimicrobial Target
The essentiality of CoA, coupled with the absence of the pantothenate synthesis pathway in humans, makes the PanB, PanC, PanD, and PanE enzymes prime targets for novel antibiotics. Genetic validation studies in Mycobacterium tuberculosis have shown that pantothenate auxotrophs (defective in panC and panD) fail to establish virulence in mouse models.[3] This confirms the pathway's critical role in pathogenesis for bacteria that cannot salvage sufficient pantothenate from the host environment.
Drug development efforts have focused on:
-
Direct Enzyme Inhibition: High-throughput screening (HTS) campaigns have been developed to identify small molecule inhibitors of the pathway enzymes, particularly PanC.[1]
-
Antimetabolites: Analogues of pathway intermediates that can be processed by the enzymes to generate inhibitory products are a promising strategy. For instance, analogues of the pantoyl adenylate intermediate have been shown to be potent inhibitors of PanC.[3]
Experimental Methodologies
Characterizing the enzymes of the pantothenate pathway is crucial for both basic research and drug discovery. Below are outlines of common experimental protocols for assaying the activity of each enzyme.
Protocol: Assay for Ketopantoate Reductase (PanE) Activity
This is a continuous spectrophotometric assay that measures the consumption of NADPH.
-
Principle: The activity of KPR is monitored by following the decrease in absorbance at 340 nm as NADPH is oxidized to NADP⁺ (ε₃₄₀ = 6220 M⁻¹cm⁻¹).
-
Reagents:
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.5.
-
NADPH solution (e.g., 10 mM stock).
-
Ketopantoate solution (e.g., 50 mM stock).
-
Purified PanE enzyme.
-
-
Procedure:
-
In a quartz cuvette, combine Assay Buffer, NADPH (to a final concentration of ~0.2 mM), and ketopantoate (to a final concentration of ~1 mM).
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a small volume of purified PanE enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate from the linear portion of the curve.
-
Protocol: Coupled Assay for Pantothenate Synthetase (PanC) Activity
This is a continuous spectrophotometric assay that couples the production of AMP to the oxidation of NADH.
-
Principle: The AMP produced by PanC is converted back to ATP in a series of reactions catalyzed by myokinase (MK), pyruvate (B1213749) kinase (PK), and lactate (B86563) dehydrogenase (LDH). The final step, catalyzed by LDH, oxidizes one molecule of NADH for every molecule of AMP produced. The reaction can be monitored by the decrease in absorbance at 340 nm.
-
Reagents:
-
Assay Buffer: 100 mM HEPES, pH 7.8, containing 10 mM MgCl₂.
-
ATP solution (e.g., 100 mM stock).
-
D-Pantoate solution (e.g., 50 mM stock).
-
β-Alanine solution (e.g., 200 mM stock).
-
Phosphoenolpyruvate (PEP) solution (e.g., 50 mM stock).
-
NADH solution (e.g., 10 mM stock).
-
Coupling enzymes: Myokinase, Pyruvate Kinase, Lactate Dehydrogenase (commercially available suspension).
-
Purified PanC enzyme.
-
-
Procedure:
-
Prepare a reaction cocktail in Assay Buffer containing ATP (~10 mM), PEP (~1 mM), NADH (~0.4 mM), D-pantoate (~1 mM), β-alanine (~5 mM), and the three coupling enzymes.[1]
-
Aliquot the cocktail into a microplate or cuvette.
-
Initiate the reaction by adding the purified PanC enzyme.
-
Monitor the decrease in absorbance at 340 nm.
-
For HTS applications, this can be adapted to an endpoint assay where the remaining NADH is used to reduce a fluorogenic substrate like resazurin (B115843) in the presence of diaphorase.[1]
-
Protocol: Assay for Aspartate-α-decarboxylase (PanD) Activity
This is a discontinuous assay that measures the formation of the product β-alanine via HPLC.
-
Principle: The enzyme reaction is allowed to proceed for a fixed time, then stopped. The product, β-alanine, is derivatized to make it detectable by UV or fluorescence and then quantified by reverse-phase HPLC. A common derivatizing agent is 2,4-dinitrofluorobenzene (DNFB).[16]
-
Reagents:
-
Assay Buffer: 100 mM Phosphate Buffer, pH 7.0.
-
L-Aspartate solution (e.g., 100 mM stock, pH adjusted to 7.0).
-
Stopping Reagent: e.g., 2 M NaOH or a strong acid like HClO₄.
-
Derivatization reagents (e.g., DNFB in acetonitrile).
-
Purified PanD enzyme.
-
-
Procedure:
-
In a microcentrifuge tube, pre-warm the Assay Buffer and L-aspartate (final concentration ~5-10 mM) to 37°C.
-
Initiate the reaction by adding purified PanD enzyme.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding the stopping reagent.
-
Centrifuge to pellet the precipitated protein.
-
Take an aliquot of the supernatant and perform the derivatization reaction according to the chosen protocol (e.g., with DNFB).
-
Analyze the derivatized sample by HPLC, separating the derivatized β-alanine from other components.
-
Quantify the product by comparing the peak area to a standard curve of derivatized β-alanine.[16][17]
-
Conclusion
The this compound biosynthesis pathway is a well-characterized and essential metabolic route in bacteria. Its absence in humans solidifies its status as a high-value target for the development of new antibacterial therapies. A thorough understanding of the pathway's enzymology, regulation, and kinetics, as detailed in this guide, is fundamental for researchers aiming to exploit this pathway for drug discovery. The availability of robust enzymatic assays enables the high-throughput screening and rational design of potent and selective inhibitors that could lead to the next generation of antimicrobial agents.
References
- 1. A High-Throughput Screen against Pantothenate Synthetase (PanC) Identifies 3-Biphenyl-4-Cyanopyrrole-2-Carboxylic Acids as a New Class of Inhibitor with Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Mycobacterium tuberculosis Pantothenate Synthetase by Analogues of the Reaction Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Structure of E. coli ketopantoate hydroxymethyl transferase complexed with ketopantoate and Mg2+, solved by locating 160 selenomethionine sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic and mechanistic analysis of the E. coli panE-encoded ketopantoate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystal structure of Escherichia coli ketopantoate reductase at 1.7 A resolution and insight into the enzyme mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PanG, a New Ketopantoate Reductase Involved in Pantothenate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PanG, a new ketopantoate reductase involved in pantothenate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. researchgate.net [researchgate.net]
- 13. Steady-state and pre-steady-state kinetic analysis of Mycobacterium tuberculosis pantothenate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Crystal structures of a pantothenate synthetase from M. tuberculosis and its complexes with substrates and a reaction intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protein Engineering of a Pyridoxal-5′-Phosphate-Dependent l-Aspartate-α-Decarboxylase from Tribolium castaneum for β-Alanine Production [mdpi.com]
- 17. Discovery and Engineering of a Novel Bacterial L-Aspartate α-Decarboxylase for Efficient Bioconversion - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of D-Pantothenate in Enzyme Kinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Pantothenate, also known as Vitamin B5, is a water-soluble vitamin that serves as the essential precursor for the biosynthesis of Coenzyme A (CoA), a fundamental cofactor in all living organisms. The mechanism of action of this compound in enzyme kinetics is primarily understood through its role as the initial substrate in the CoA biosynthetic pathway. The regulation of this pathway is tightly controlled, with the first enzymatic step, the phosphorylation of this compound, being the principal rate-limiting and regulatory checkpoint. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on the enzyme kinetics of its conversion and the subsequent regulatory feedback loops.
Core Mechanism of Action: this compound as a Precursor to Coenzyme A
The primary and most significant role of this compound in cellular metabolism is to serve as the starting molecule for the synthesis of CoA. CoA is a critical molecule in numerous metabolic processes, including the synthesis and oxidation of fatty acids, the Krebs cycle, and the synthesis of various biomolecules such as amino acids, steroids, and neurotransmitters.[1][2][3] The conversion of this compound to CoA involves a five-step enzymatic pathway.[2][4]
The first and most highly regulated step in this pathway is the phosphorylation of this compound by the enzyme pantothenate kinase (PanK) to produce 4'-phosphopantothenate.[2][5] This reaction is ATP-dependent and is the committed step in CoA biosynthesis.[2][6] The activity of PanK is the key determinant of the intracellular concentration of CoA.[5][7]
Coenzyme A Biosynthetic Pathway
The enzymatic conversion of this compound to Coenzyme A proceeds through the following sequential reactions:
-
Phosphorylation: this compound is phosphorylated by Pantothenate Kinase (PanK) to form 4'-phosphopantothenate.
-
Cysteinylation: A cysteine residue is added to 4'-phosphopantothenate by Phosphopantothenoylcysteine Synthetase (PPCS).
-
Decarboxylation: The cysteine moiety is decarboxylated by Phosphopantothenoylcysteine Decarboxylase (PPCDC) to yield 4'-phosphopantetheine (B1211885).
-
Adenylylation: An adenylyl group from ATP is transferred to 4'-phosphopantetheine by Phosphopantetheine Adenylyltransferase (PPAT).
-
Phosphorylation: The 3'-hydroxyl group of the adenosine (B11128) moiety is phosphorylated by Dephospho-CoA Kinase (DPCK) to produce Coenzyme A.
The overall pathway is a critical metabolic route, and its regulation is vital for maintaining cellular homeostasis.
Enzyme Kinetics of Pantothenate Kinase (PanK)
The regulation of CoA biosynthesis primarily occurs at the level of PanK, which is subject to feedback inhibition by CoA and its thioesters, most notably acetyl-CoA.[2][8][9] This inhibition is a key aspect of the mechanism of action of this compound, as the flux through the pathway is controlled by the downstream products. The kinetic properties of PanK have been studied in various organisms, revealing different isoforms with distinct regulatory properties.
Quantitative Kinetic Data for Pantothenate Kinase
The following table summarizes key kinetic parameters for PanK from different sources, providing insights into its substrate affinity and the potency of its inhibitors.
| Enzyme Source | Isoform | Substrate | Km (µM) | kcat (s-1) | Inhibitor | Ki (µM) | IC50 (µM) | Reference(s) |
| Escherichia coli | PanK (CoaA) | This compound | - | - | CoA | - | - | [8] |
| ATP | - | - | CoA | - | - | [8] | ||
| Rat Liver | - | This compound | 16 | - | Acetyl-CoA | 1-3 | - | [10] |
| Propionyl-CoA | 1-3 | - | [10] | |||||
| Malonyl-CoA | 1-3 | - | [10] | |||||
| CoA | 3-80 | - | [10] | |||||
| Human | PanK1β | - | - | - | Acetyl-CoA | - | ~5 | [6][7] |
| Human | PanK2 | - | - | - | Acetyl-CoA | - | ~0.1 | [6][7] |
| Human | PanK3 | This compound | 14 ± 0.1 | - | Acetyl-CoA | - | 1 | [7][11] |
| ATP | 311 ± 53 | - | [11] | |||||
| Aspergillus nidulans | aPanK | - | - | - | Acetyl-CoA | - | ~32 | [12] |
| Saccharomyces cerevisiae | ScPanK | - | - | - | Acetyl-CoA | - | ~36 | [12] |
Note: A hyphen (-) indicates that the specific value was not provided in the cited sources.
Direct Interactions of this compound with Other Enzymes
While the primary role of this compound is as a substrate for PanK, there is limited evidence of its direct interaction with other enzymes in a regulatory capacity. Some studies have suggested that at very high, likely non-physiological concentrations, this compound may have a slight inhibitory effect on ketopantoate hydroxymethyltransferase, an enzyme involved in its own biosynthesis in some bacteria.[2] However, this is not considered a significant regulatory mechanism under normal cellular conditions. Therefore, the kinetic impact of this compound is overwhelmingly mediated through its entry into the CoA biosynthetic pathway.
Experimental Protocols
Radiometric Assay for Pantothenate Kinase Activity
This method measures the incorporation of a radiolabeled phosphate (B84403) from [γ-32P]ATP or the phosphorylation of radiolabeled [14C]this compound.
Materials:
-
Purified PanK enzyme
-
[14C]this compound or [γ-32P]ATP
-
Unlabeled this compound and ATP
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM DTT
-
Stop Solution: 10% trichloroacetic acid (TCA) or 50 mM EDTA
-
Phosphocellulose paper (P81) or anion exchange chromatography columns
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing assay buffer, a fixed concentration of one substrate (e.g., ATP), and varying concentrations of the other substrate (this compound).
-
Enzyme Addition: Initiate the reaction by adding the purified PanK enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Separation of Product:
-
If using [14C]this compound, separate the phosphorylated product from the unreacted substrate using anion exchange chromatography.
-
If using [γ-32P]ATP, spot the reaction mixture onto phosphocellulose paper, which binds the phosphorylated pantothenate, and wash away the unreacted ATP.[13]
-
-
Quantification: Measure the radioactivity of the product using a scintillation counter.
-
Data Analysis: Calculate the initial reaction velocities at different substrate concentrations and determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Coupled Spectrophotometric Assay for Pantothenate Kinase Activity
This continuous assay couples the production of ADP from the PanK reaction to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified PanK enzyme
-
This compound and ATP
-
Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)[14][15]
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing assay buffer, this compound, ATP, PEP, NADH, and the coupling enzymes PK and LDH.
-
Equilibration: Incubate the mixture in a spectrophotometer at a constant temperature (e.g., 25°C or 37°C) to allow the temperature to equilibrate and to establish a stable baseline absorbance at 340 nm.
-
Reaction Initiation: Initiate the reaction by adding the purified PanK enzyme to the cuvette and mix thoroughly.
-
Data Acquisition: Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the rate of ADP production by PanK.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M-1cm-1). Determine kinetic parameters by measuring the initial velocities at varying substrate concentrations.
HPLC-Based Quantification of Coenzyme A and its Thioesters
This method allows for the separation and quantification of CoA and its various acyl-thioesters from biological samples.
Materials:
-
Biological sample (cell culture, tissue)
-
Extraction Buffer: Perchloric acid or other suitable extraction solvent
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile Phase A: Aqueous buffer (e.g., potassium phosphate buffer, pH 4.0)[16]
-
Mobile Phase B: Organic solvent (e.g., methanol (B129727) or acetonitrile)[16]
-
CoA and acyl-CoA standards
Procedure:
-
Sample Preparation: Homogenize the biological sample in ice-cold extraction buffer to precipitate proteins and extract the CoA species. Centrifuge to pellet the precipitate.
-
Neutralization: Neutralize the supernatant with a suitable base (e.g., potassium carbonate).
-
HPLC Analysis:
-
Quantification: Identify and quantify the CoA species by comparing their retention times and peak areas to those of the known standards.
Conclusion
The mechanism of action of this compound in enzyme kinetics is intrinsically linked to its role as the essential precursor for Coenzyme A biosynthesis. The enzymatic conversion of this compound to 4'-phosphopantothenate by pantothenate kinase is the key regulatory step, and the activity of this enzyme is finely tuned by feedback inhibition from CoA and its thioesters. Understanding the kinetic parameters of the various PanK isoforms and the factors that modulate their activity is crucial for researchers in metabolism, drug discovery, and related fields. The detailed experimental protocols provided herein offer a practical guide for the quantitative analysis of this pivotal step in cellular metabolism. The lack of significant direct interactions with other enzymes underscores the focused and critical role of this compound in maintaining the cellular pool of Coenzyme A.
References
- 1. Biochemical Characterization of Pantoate Kinase, a Novel Enzyme Necessary for Coenzyme A Biosynthesis in the Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A therapeutic approach to pantothenate kinase associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pantothenate kinase - Wikipedia [en.wikipedia.org]
- 7. Physiological roles of the pantothenate kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics and regulation of pantothenate kinase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural basis for the feedback regulation of Escherichia coli pantothenate kinase by coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of the biosynthesis of CoA at the level of pantothenate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of Pantothenate Kinase 3 Activity by Small Molecules that Interact with the Substrate/Allosteric Regulatory Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 15. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of D-Pantothenate in Mammalian Cellular Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-pantothenate, also known as vitamin B5, is an essential water-soluble vitamin that serves as the central precursor for the biosynthesis of Coenzyme A (CoA) in all living organisms.[1][2] In mammalian cells, the intricate regulation of this compound metabolism and its conversion to CoA is paramount for a vast array of fundamental cellular processes. This technical guide provides an in-depth exploration of the biological functions of this compound, focusing on its indispensable role in CoA synthesis and the subsequent involvement of CoA and its thioester derivatives in cellular metabolism, gene expression, and signaling pathways. This document further details key experimental methodologies for the quantitative analysis of this compound and CoA metabolism and presents critical data in a structured format to facilitate research and development in this field.
Introduction: The Gateway to Coenzyme A
This compound is a cornerstone of cellular metabolism, primarily functioning as the building block for Coenzyme A.[1] CoA is a ubiquitous and essential cofactor that participates in over 100 different catabolic and anabolic reactions, playing a critical role in the metabolism of lipids, carbohydrates, and proteins.[3][4] The synthesis of CoA from this compound is a tightly regulated, five-step enzymatic pathway that is highly conserved across species.[5][6] The intracellular concentration of CoA is meticulously controlled, with dysregulation implicated in various pathologies, including neurodegeneration, cancer, and metabolic disorders.[7][8] Understanding the biological functions of this compound is therefore crucial for elucidating the mechanisms of cellular energy homeostasis and for the development of novel therapeutic strategies.
The Coenzyme A Biosynthetic Pathway
The conversion of this compound to CoA in mammalian cells involves a series of five enzymatic reactions that primarily occur in the cytosol, with the final two steps also reported to be catalyzed by a bifunctional enzyme, CoA synthase (COASY), which can be associated with the outer mitochondrial membrane.[6][9][10]
The pathway is as follows:
-
Phosphorylation of Pantothenate: The pathway is initiated by the phosphorylation of this compound to 4'-phosphopantothenate by the enzyme Pantothenate Kinase (PanK) . This is the rate-limiting step in CoA biosynthesis.[2][11]
-
Cysteine Addition: 4'-phosphopantothenate is then condensed with cysteine by Phosphopantothenoylcysteine Synthetase (PPCS) to form 4'-phosphopantothenoylcysteine.[6]
-
Decarboxylation: Phosphopantothenoylcysteine Decarboxylase (PPCDC) catalyzes the decarboxylation of 4'-phosphopantothenoylcysteine to yield 4'-phosphopantetheine (B1211885).[10]
-
Adenylylation: The adenylyl group from ATP is transferred to 4'-phosphopantetheine by Phosphopantetheine Adenylyltransferase (PPAT) , a domain of the bifunctional enzyme COASY, to form dephospho-CoA.[6]
-
Phosphorylation of Dephospho-CoA: Finally, Dephospho-CoA Kinase (DPCK) , the second enzymatic activity of COASY, phosphorylates dephospho-CoA at the 3'-hydroxyl group of the ribose moiety to produce the active Coenzyme A.[6]
Caption: The five-step enzymatic pathway of Coenzyme A biosynthesis from this compound.
Core Biological Functions of this compound Derivatives
The biological significance of this compound is realized through the diverse functions of CoA and its thioester derivatives, most notably acetyl-CoA.
Central Role in Metabolism
-
Fatty Acid Metabolism: CoA is essential for both the synthesis and β-oxidation of fatty acids.[9] Acetyl-CoA is the primer unit for fatty acid synthesis, while acyl-CoA derivatives are intermediates in the breakdown of fatty acids to generate ATP.[12]
-
Citric Acid Cycle (Krebs Cycle): Acetyl-CoA, derived from the breakdown of carbohydrates, fats, and proteins, is a key entry point into the citric acid cycle, a central pathway for cellular respiration and energy production.[1][13]
-
Energy Production: The oxidation of acetyl-CoA in the citric acid cycle generates reducing equivalents (NADH and FADH2) that are used in the electron transport chain to produce large amounts of ATP.[12]
-
Synthesis of Other Biomolecules: CoA and its derivatives are precursors for the synthesis of essential molecules such as cholesterol, steroid hormones, and the neurotransmitter acetylcholine.[14][15][16]
Post-Translational Modification and Gene Expression
-
Protein Acetylation: Acetyl-CoA is the donor of the acetyl group for the post-translational modification of proteins, including histones. Histone acetylation plays a crucial role in regulating chromatin structure and gene expression.[4]
-
Acyl Carrier Protein (ACP): The 4'-phosphopantetheine moiety of CoA is transferred to a conserved serine residue of acyl carrier proteins, which is essential for their function in fatty acid synthesis.[17]
Regulation of Coenzyme A Biosynthesis
The intracellular levels of CoA are tightly regulated to meet the metabolic demands of the cell. The primary point of regulation is the first enzyme in the pathway, Pantothenate Kinase (PanK).
-
Feedback Inhibition: PanK activity is allosterically inhibited by CoA and its thioester derivatives, particularly acetyl-CoA.[3][11] This feedback mechanism ensures that the production of CoA is matched to its utilization.
-
Isoform-Specific Regulation: Mammals express four isoforms of PanK (PanK1α, PanK1β, PanK2, and PanK3) encoded by three genes.[3][11] These isoforms exhibit different subcellular localizations and sensitivities to feedback inhibition, allowing for compartmentalized regulation of CoA homeostasis.[18] For instance, PanK2 is the most strongly inhibited by acetyl-CoA, while PanK1β is the least sensitive.[9][11]
-
Hormonal and Nutritional Signals: The total cellular CoA content is also influenced by hormones and nutritional status. Insulin, glucose, and fatty acids have been shown to reduce CoA levels, whereas glucagon (B607659) and glucocorticoids lead to an increase.[8][15]
Caption: Feedback inhibition of Pantothenate Kinase (PanK) by CoA and Acetyl-CoA.
Quantitative Data
Table 1: Kinetic Parameters of Mammalian Pantothenate Kinases
| Enzyme Isoform | Substrate | KM (µM) | Reference |
| PanK1α | Pantothenate | - | - |
| ATP | - | - | |
| PanK1β | Pantothenate | - | - |
| ATP | - | - | |
| PanK2 | Pantothenate | - | - |
| ATP | - | - | |
| PanK3 | Pantothenate | 14 ± 0.1 | [7] |
| ATP | 311 ± 53 | [7] | |
| PanK3 (S195V mutant) | Pantothenate | 151 ± 16 | [7] |
| ATP | 191 ± 27 | [7] |
Table 2: Inhibition of Mammalian Pantothenate Kinases by CoA and Acetyl-CoA
| Enzyme Isoform | Inhibitor | IC50 (µM) | Type of Inhibition | Reference |
| PanK1β | Acetyl-CoA | ~5 | Feedback | [11] |
| PanK2 | Acetyl-CoA | ~0.1 | Feedback | [11] |
| PanK3 | Acetyl-CoA | 1 | Feedback | [11] |
| Rat Liver PanK | Acetyl-CoA | 0.001-0.003 (Ki) | Uncompetitive | [14] |
| Rat Liver PanK | Free CoA | 0.003-0.08 (Ki) | - | [14] |
Table 3: Intracellular Concentrations of Coenzyme A
| Cellular Compartment | Concentration | Reference |
| Cytosol | 100 - 400 µM | [11] |
| 0.05 - 0.14 mM | [15] | |
| Mitochondria | 1 - 4 mM | [11] |
| 2 - 5 mM | [15] | |
| Peroxisomes | 0.7 mM | [15] |
Experimental Protocols
Pantothenate Kinase Activity Assay (Radiometric Method)
This protocol is adapted from methods used to assess PanK activity by measuring the phosphorylation of radiolabeled pantothenate.
Materials:
-
14C-labeled pantothenate
-
ATP solution (2.5 mM)
-
Magnesium chloride (MgCl2, 10 mM)
-
Tris-HCl buffer (100 mM, pH 7.4)
-
Enzyme source (e.g., cell lysate or purified PanK)
-
Diethylaminoethyl (DEAE) filter discs
-
Acetic acid solution (1% in 95% ethanol)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures containing 10 mM MgCl2, 2.5 mM ATP, 5 µM 14C-labeled pantothenate, and 100 mM Tris-HCl (pH 7.4) in a total volume of 40 µl.
-
For inhibition assays, include the test compound at various concentrations.
-
Initiate the reaction by adding the enzyme source.
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Terminate the reaction by adding 4 µl of a 10% acetic acid solution in 95% ethanol (B145695).
-
Spot the samples onto DEAE filter discs.
-
Wash the filter discs thoroughly with 1% acetic acid solution in 95% ethanol to remove unphosphorylated pantothenate.
-
Dry the filter discs and transfer them to scintillation vials containing scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation analyzer to quantify the amount of phosphorylated pantothenate.[1]
Quantification of Coenzyme A by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the simultaneous determination of CoA and acetyl-CoA in biological samples using HPLC with UV detection.[5][13]
Materials:
-
Biological sample (cultured cells, tissue)
-
Perchloric acid (PCA, 5% aqueous solution) containing 50 µM Dithiothreitol (DTT)
-
Potassium carbonate (K2CO3, 5 M)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 150 x 3 mm, 3 µm)
-
Mobile phases (e.g., ammonium (B1175870) acetate (B1210297) buffer and acetonitrile)
-
CoA and acetyl-CoA standards
Procedure:
-
Sample Preparation (Cultured Cells):
-
Wash adherent cells with phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold 5% PCA solution with DTT.
-
Incubate on ice for 10 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for HPLC analysis.[5]
-
-
Sample Preparation (Tissues):
-
Homogenize frozen tissue in ice-cold 5% PCA solution with DTT.
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Neutralize the supernatant with 5 M K2CO3.
-
Centrifuge again to remove the precipitate and collect the supernatant for HPLC analysis.[19]
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Separate CoA and acetyl-CoA using a C18 column with an appropriate gradient of mobile phases.
-
Detect the compounds using a UV detector at 254 nm.
-
Quantify the concentrations of CoA and acetyl-CoA by comparing the peak areas to a standard curve generated with known concentrations of CoA and acetyl-CoA standards.[5][20]
-
Cell Proliferation Assay (MTT Assay)
This protocol provides a general method for assessing cell proliferation based on the metabolic activity of cells, which can be influenced by the availability of essential nutrients like this compound.[21]
Materials:
-
Mammalian cells in culture
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Detergent reagent (e.g., SDS-HCl solution)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.
-
Incubate the cells for 6 to 24 hours to allow for attachment and recovery.
-
Treat the cells with varying concentrations of this compound or other test compounds.
-
Incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of detergent reagent to each well to solubilize the formazan (B1609692) crystals.
-
Incubate at room temperature in the dark for 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, metabolically active cells.[21]
Caption: A generalized workflow for the quantification of Coenzyme A in biological samples.
Conclusion
This compound is a vital nutrient for mammalian cells, serving as the obligate precursor for the synthesis of Coenzyme A. The functions of CoA and its derivatives are extensive and fundamental, impacting nearly every aspect of cellular metabolism, from energy production to the regulation of gene expression. The intricate control of CoA biosynthesis, primarily through the regulation of Pantothenate Kinase, highlights the importance of maintaining CoA homeostasis. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the multifaceted roles of this compound and its potential as a therapeutic target. A deeper understanding of these pathways will undoubtedly pave the way for novel interventions in a range of human diseases.
References
- 1. PANK assay [bio-protocol.org]
- 2. Cellular Uptake Kinetics of Neutral and Charged Chemicals in in Vitro Assays Measured by Fluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pantothenate kinase assay [bio-protocol.org]
- 4. A High-Throughput Screen Reveals New Small-Molecule Activators and Inhibitors of Pantothenate Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of Pantothenate Kinase 3 Activity by Small Molecules that Interact with the Substrate/Allosteric Regulatory Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of the CoA Biosynthetic Complex Assembly in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pantothenate kinase - Wikipedia [en.wikipedia.org]
- 10. Coenzyme A biosynthetic machinery in mammalian cells [ouci.dntb.gov.ua]
- 11. Physiological roles of the pantothenate kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. [vivo.weill.cornell.edu]
- 13. [PDF] Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection | Semantic Scholar [semanticscholar.org]
- 14. Regulation of the biosynthesis of CoA at the level of pantothenate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. Regulation of coenzyme A levels by degradation: the ‘Ins and Outs’ - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Compartmentalization of mammalian pantothenate kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
D-Pantothenate Transport Mechanisms in Yeast: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanisms governing the transport of D-pantothenate (Vitamin B5) in the model organism Saccharomyces cerevisiae. This compound is an essential nutrient for all living organisms as the precursor to Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways, including the synthesis of fatty acids and sterols.[1] Understanding the transport of this vitamin is critical for research in fungal physiology, metabolic engineering, and the development of novel antifungal agents.
Core Transport Mechanisms
Saccharomyces cerevisiae has a dual strategy for acquiring pantothenate: de novo biosynthesis and uptake from the extracellular environment.[2] The transport of pantothenate from the medium is primarily mediated by a high-affinity active transport system.
The Fen2p High-Affinity Transporter
The principal transporter for this compound in S. cerevisiae is Fen2p , a protein encoded by the FEN2 gene.[3][4] It is a plasma membrane-localized protein that functions as a proton-pantothenate symporter , utilizing the electrochemical proton gradient to drive the uptake of the vitamin into the cell.[3][4] This mechanism allows the yeast to efficiently scavenge low concentrations of pantothenate from its surroundings. Fen2p is also implicated in conferring sensitivity to the antifungal agent fenpropimorph (B1672530).[3][4]
De Novo Biosynthesis Pathway
In addition to transport, S. cerevisiae can synthesize pantothenate endogenously. This pathway involves the condensation of pantoate and β-alanine, a reaction catalyzed by the enzyme pantothenate synthase, encoded by the PAN6 gene.[2] The ability to both synthesize and transport pantothenate underscores its essentiality; a double mutant lacking both the FEN2 and PAN6 genes is inviable.[1]
Low-Affinity Transport
Currently, there is no well-characterized specific low-affinity pantothenate transporter in Saccharomyces cerevisiae. It is plausible that at high extracellular concentrations, pantothenate may be transported into the cell by other, less specific permeases. However, Fen2p remains the only identified dedicated high-affinity transporter for this vitamin.
Quantitative Data on Pantothenate Transport
The kinetic properties of pantothenate transport in S. cerevisiae have been primarily characterized for the high-affinity transporter, Fen2p.
| Transporter | Gene | Organism | Substrate | Km (μM) | Vmax | Transport Mechanism | Reference |
| Fen2p | FEN2 | Saccharomyces cerevisiae | This compound | 3.5 | Not Reported | H+-Symport | [3][4] |
Note: While the Michaelis constant (Km) for Fen2p has been determined, the maximum velocity (Vmax) is not consistently reported in the reviewed literature.
Regulation of Pantothenate Transport
The uptake of pantothenate is a regulated process, ensuring that the yeast cell can adapt to varying levels of the vitamin in its environment. The expression of the FEN2 gene is modulated by the extracellular concentration of pantothenate.[3][4] Transport rates are maximal at low pantothenate concentrations, indicating that the expression of Fen2p is upregulated under conditions of vitamin scarcity to enhance scavenging efficiency.[3][4] The precise signaling pathway and the transcription factors that directly sense pantothenate levels and regulate FEN2 transcription are not yet fully elucidated.
Experimental Protocols
The study of pantothenate transport in yeast relies on several key experimental methodologies.
Radioactive Pantothenate Uptake Assay
This is the most direct method for measuring the kinetics of pantothenate transport.
Objective: To quantify the rate of uptake of radiolabeled this compound into yeast cells.
Materials:
-
Yeast strain of interest (e.g., wild-type, fen2Δ mutant, or strains overexpressing a transporter).
-
Appropriate yeast growth medium (e.g., YPD or synthetic defined medium).
-
[14C]this compound or [3H]this compound.
-
Washing buffer (e.g., ice-cold water or phosphate-buffered saline).
-
Scintillation fluid and vials.
-
Scintillation counter.
-
Filtration apparatus (e.g., vacuum manifold with glass fiber filters).
-
Stopwatch.
Protocol:
-
Cell Culture: Grow yeast cells to the mid-logarithmic phase of growth in the desired medium.
-
Harvesting and Washing: Harvest the cells by centrifugation, wash them twice with ice-cold washing buffer to remove any remaining medium, and resuspend them in a suitable assay buffer (e.g., a minimal medium without pantothenate) to a known cell density.
-
Initiation of Uptake: Equilibrate the cell suspension to the desired temperature (e.g., 30°C). Initiate the transport assay by adding the radiolabeled pantothenate to the cell suspension to achieve the desired final concentration. Start the stopwatch immediately.
-
Time Points: At specific time intervals (e.g., 30, 60, 120, 300 seconds), take aliquots of the cell suspension.
-
Stopping the Reaction: Immediately transfer the aliquot to a filtration apparatus and rapidly wash the cells on the filter with a large volume of ice-cold washing buffer. This stops the transport and removes any extracellular radiolabel.
-
Quantification: Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Convert the measured radioactivity (counts per minute) to moles of pantothenate transported per unit of time per number of cells. Plot the uptake over time to determine the initial rate of transport. By varying the substrate concentration, kinetic parameters like Km and Vmax can be determined using Michaelis-Menten kinetics.
Growth Complementation Assay
This assay is used to qualitatively or semi-quantitatively assess the function of a transporter by its ability to support the growth of a yeast strain that cannot synthesize pantothenate.
Objective: To determine if a specific gene product can transport pantothenate and thereby rescue the growth of a pantothenate auxotrophic mutant.
Materials:
-
A yeast strain that is auxotrophic for pantothenate (e.g., a pan6Δ mutant, or a fen2Δpan6Δ double mutant kept alive by supplementation).
-
Expression plasmids: an empty vector control and a vector containing the transporter gene of interest under the control of a suitable promoter (e.g., a galactose-inducible promoter).
-
Synthetic defined medium lacking pantothenate, with varying concentrations of pantothenate for testing.
-
Appropriate carbon source to induce gene expression (e.g., galactose).
Protocol:
-
Yeast Transformation: Transform the pantothenate auxotrophic yeast strain with the empty vector and the plasmid containing the transporter gene.
-
Selection: Select for successful transformants on appropriate selective medium.
-
Growth Assay: Inoculate the transformed yeast strains into liquid medium and grow them overnight.
-
Spot Test: Serially dilute the cultures and spot equal numbers of cells onto plates of synthetic defined medium lacking pantothenate and containing the inducing carbon source (e.g., galactose). Also, prepare plates with varying, growth-limiting concentrations of pantothenate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 30°C) for several days.
-
Analysis: A functional transporter will enable the cells to take up pantothenate from the medium and grow, while the strain with the empty vector will not grow or will grow very poorly at limiting pantothenate concentrations. The degree of growth can be used as a measure of the transporter's efficiency.
Visualizations
Signaling and Metabolic Pathways
Caption: Overview of this compound uptake and metabolism in S. cerevisiae.
Experimental Workflows
Caption: Workflow for a radioactive pantothenate uptake assay.
Caption: Workflow for a growth complementation assay.
References
- 1. The fenpropimorph resistance gene FEN2 from Saccharomyces cerevisiae encodes a plasma membrane H+-pantothenate symporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FEN2 | SGD [yeastgenome.org]
- 3. researchgate.net [researchgate.net]
- 4. A Kinetic Study of the Fermentation of Cane Sugar Using Saccharomyces cerevisiae [scirp.org]
The Discovery and Foundational History of D-Pantothenate (Vitamin B5): A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the pivotal discovery and history of D-pantothenate, commonly known as vitamin B5. It meticulously chronicles the key scientific endeavors, from its initial identification as a microbial growth factor to its eventual isolation, chemical synthesis, and elucidation of its critical role as a precursor to Coenzyme A. This document adheres to stringent data presentation standards, offering detailed experimental protocols from foundational studies and visualizing complex biological and logical pathways using the DOT language for Graphviz. The intended audience includes researchers, scientists, and drug development professionals seeking a comprehensive understanding of the origins and fundamental biochemistry of this essential vitamin.
Introduction
Pantothenic acid, a water-soluble B-vitamin, is a ubiquitous and essential nutrient for all known forms of life.[1] Its name, derived from the Greek word "pantos," meaning "everywhere," reflects its widespread distribution in nature.[2] The biologically active form, this compound, is a fundamental component of Coenzyme A (CoA), a critical cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the Krebs cycle.[1][3] This guide delves into the historical journey of its discovery, the key experiments that defined its function, and the early methodologies that paved the way for our current understanding.
The Discovery of a Universal Growth Factor
The story of vitamin B5 begins with the pioneering work of American biochemist Roger J. Williams . In the early 1930s, while investigating growth factors for yeast (Saccharomyces cerevisiae), Williams identified an acidic substance that was a "universal constituent of living matter" and essential for yeast growth.[4][5] This marked the initial discovery of what he would later name "pantothenic acid."[5]
The Yeast Bioassay: A Foundational Experimental Protocol
Williams and his colleagues developed a quantitative bioassay using Saccharomyces cerevisiae to measure the concentration of pantothenic acid in various biological extracts. This method was instrumental in the isolation and characterization of the vitamin.
Experimental Protocol: Yeast Growth Bioassay for Pantothenic Acid (circa 1934)
-
Test Organism: A specific strain of Saccharomyces cerevisiae known to require pantothenic acid for optimal growth.[6]
-
Culture Medium: A defined basal medium was prepared containing all essential nutrients for yeast growth except pantothenic acid. This typically included a carbon source (e.g., sucrose), a nitrogen source (e.g., ammonium (B1175870) sulfate), and a mixture of known vitamins and minerals.
-
Preparation of Samples and Standards:
-
A standard solution of a partially purified pantothenic acid concentrate was prepared.
-
Tissue and other biological samples were extracted, most commonly with hot water, to liberate the vitamin.[7]
-
Serial dilutions of both the standard and the unknown samples were made.
-
-
Inoculation and Incubation:
-
A standardized inoculum of the yeast was prepared.
-
Aliquots of the basal medium were dispensed into test tubes.
-
The diluted standards and samples were added to their respective tubes.
-
Each tube was inoculated with a small, uniform amount of the yeast suspension.
-
The cultures were incubated at a constant temperature (e.g., 30°C) for a defined period (e.g., 18-24 hours).
-
-
Measurement of Growth: Yeast growth was quantified by measuring the turbidity of the culture using a nephelometer or a similar instrument. The degree of turbidity was directly proportional to the amount of pantothenic acid present in the medium.
-
Quantification: A standard curve was generated by plotting the turbidity readings of the standards against their known concentrations. The pantothenic acid content of the unknown samples was then determined by interpolating their turbidity readings on the standard curve.[8]
Quantitative Data from Early Yeast Growth Experiments
The following table summarizes representative data on the pantothenic acid content of various animal tissues as determined by the yeast bioassay method in the early 1930s. The values are relative to an arbitrary standard preparation of rice bran extract.
| Tissue Source | Relative Pantothenic Acid Content (Arbitrary Units) |
| Liver (autolyzed) | 0.30 - 0.45 |
| Kidney | 0.036 |
| Heart Muscle | 0.020 - 0.053 |
| Brain | 0.036 - 0.081 |
| Spleen | 0.01 |
| Testis | 0.014 - 0.09 |
| Muscle | 0.033 |
| Blood | 0.0021 - 0.005 |
| Fatty Tissue | 0.0014 |
Data sourced from Rohrmann, Burget, and Williams, 1934.[7]
The "Chick Anti-Dermatitis Factor"
In parallel with the yeast growth studies, researchers were investigating a nutritional factor that prevented a specific form of dermatitis in chicks. This "filtrate factor," or "chick anti-dermatitis factor," was found to be identical to pantothenic acid.[9] This discovery was crucial in establishing pantothenic acid as a vitamin.
The Chick Bioassay for Pantothenic Acid
Experimental Protocol: Chick Anti-Dermatitis Bioassay (circa 1939)
-
Experimental Animals: Day-old chicks were used as the model organism.
-
Basal Diet: Chicks were fed a heated diet deficient in the "filtrate factor" but adequate in all other known nutrients. This diet would induce dermatitis, characterized by lesions on the feet and around the beak.
-
Supplementation:
-
A standard preparation of a substance known to contain the anti-dermatitis factor (e.g., a liver extract) was used.
-
Various food sources and purified extracts were tested for their ability to prevent or cure the dermatitis.
-
Different dosage levels were administered to different groups of chicks.
-
-
Observation and Scoring:
-
Chicks were observed over a period of several weeks for the development and severity of dermatitis.
-
A scoring system was often used to quantify the severity of the lesions.
-
Growth rate (weight gain) was also a key metric.
-
-
Quantification: The potency of a substance was determined by the minimum amount required to prevent dermatitis and support normal growth in the chicks.
Quantitative Data: Chick Anti-Dermatitis Factor in Meats
The following table presents the minimal protective levels of the chick anti-dermatitis factor (pantothenic acid) in various meats and meat products.
| Meat/Meat Product | Minimal Protective Level (grams of tissue per 100g of diet) |
| Beef Liver | 1.5 |
| Pork Liver | 1.5 |
| Beef Kidney | 2.0 |
| Pork Kidney | 2.0 |
| Beef Heart | 3.0 |
| Pork Heart | 3.0 |
| Beef Spleen | 4.0 |
| Beef Brain | 5.0 |
| Beef Pancreas | 6.0 |
| Beef Tongue | 7.0 |
| Beef Lung | 8.0 |
| Beef Muscle | >15.0 |
| Lamb Muscle | >15.0 |
| Pork Muscle | >15.0 |
| Veal Muscle | >15.0 |
Data sourced from Waisman, Mickelsen, and Elvehjem, 1939.[2]
Isolation and Chemical Synthesis
The culmination of the early research was the isolation and synthesis of pure, crystalline this compound. In 1940, Roger J. Williams and his colleagues, in collaboration with Merck & Co., successfully determined the chemical structure and achieved the total synthesis of pantothenic acid.[10] This was a landmark achievement that enabled large-scale production and further research into its biological functions.
Early Synthesis of this compound
The early chemical synthesis of this compound was a multi-step process. A common historical method involved the following key steps:
-
Synthesis of Racemic Pantolactone: This was often achieved from isobutyraldehyde, formaldehyde, and a cyanide source.
-
Resolution of Pantolactone: The racemic mixture was resolved to isolate the biologically active D-(-)-pantolactone.
-
Condensation with β-alanine: The D-pantolactone was then condensed with the calcium salt of β-alanine to form calcium this compound.
The Central Role in Coenzyme A Biosynthesis
Subsequent research elucidated the primary biochemical role of pantothenic acid as the precursor to Coenzyme A (CoA). CoA is a universal and essential cofactor involved in a vast array of metabolic reactions.[11]
The Coenzyme A Biosynthesis Pathway
The synthesis of CoA from pantothenate is a five-step enzymatic pathway that occurs in all living organisms.[12]
Figure 1: The enzymatic pathway for the biosynthesis of Coenzyme A from pantothenic acid.
Logical Workflow of Discovery
The discovery of pantothenic acid followed a logical progression of scientific inquiry, from initial observation to chemical characterization and biological function elucidation.
Figure 2: A logical workflow diagram illustrating the key stages in the discovery of pantothenic acid.
Conclusion
The discovery and history of this compound exemplify a classic chapter in the annals of nutritional biochemistry. The meticulous work of Roger J. Williams and his contemporaries, employing innovative bioassays and rigorous chemical analysis, unveiled a vitamin of universal importance. Their research not only identified a crucial nutrient but also laid the groundwork for understanding its profound role in cellular metabolism through its incorporation into Coenzyme A. This foundational knowledge continues to be of paramount importance for researchers, scientists, and drug development professionals in fields ranging from metabolic diseases to novel antimicrobial therapies. The historical experimental protocols detailed herein serve as a testament to the ingenuity of early vitamin research and provide valuable context for modern scientific inquiry.
References
- 1. Calcium this compound synthesis - chemicalbook [chemicalbook.com]
- 2. scilit.com [scilit.com]
- 3. (PDF) The effects of inositol, crystalline vitamin B1 and “pantothenic acid” on the growth of different strains of yeast (1934) | Roger J. Williams | 54 Citations [scispace.com]
- 4. gosset.ai [gosset.ai]
- 5. CN1765877A - D-calcium pantothenate synthesis method - Google Patents [patents.google.com]
- 6. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 7. ebm-journal.org [ebm-journal.org]
- 8. Articles 1919-1944, #1-108 [bioinst.cm.utexas.edu]
- 9. PANTOTHENIC ACID AND THE FILTRATE (CHICK ANTI-DERMATITIS) FACTOR | Semantic Scholar [semanticscholar.org]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Coenzyme A - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to D-Pantothenate: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-pantothenate, also known as vitamin B5, is a water-soluble vitamin that serves as an essential nutrient for numerous biological processes. Its fundamental role lies in its being the exclusive precursor to the biosynthesis of Coenzyme A (CoA), a vital cofactor in all living organisms.[1][2][3] CoA is indispensable for a vast array of metabolic reactions, including the synthesis and oxidation of fatty acids, the Krebs cycle, and the synthesis of various biomolecules such as phospholipids, steroid hormones, and the neurotransmitter acetylcholine.[4][5] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the pivotal biological role of this compound, with a focus on its conversion to Coenzyme A.
Chemical Structure and Stereochemistry
This compound is an amide formed between pantoic acid and the amino acid β-alanine.[6] The "D" designation refers to the stereochemistry of the pantoic acid moiety, which possesses a single chiral center at the C2 position (using the IUPAC numbering for butanoic acid). Only the D-isomer of pantothenate is biologically active.[6][7] The L-isomer is biologically inactive and can even act as an antagonist to the D-form.[6]
IUPAC Name: 3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate[8][]
Chemical Formula: C9H17NO5[6]
Molecular Weight: 219.23 g/mol
The structure of this compound is characterized by a branched-chain polyol (pantoic acid) linked via a peptide bond to a simple amino acid (β-alanine). This unique structure confers its specific chemical properties and biological recognition by enzymes in the Coenzyme A biosynthetic pathway.
Physicochemical Properties
D-pantothenic acid is a viscous, unstable, and extremely hygroscopic oil, which makes it challenging to handle in its free acid form.[6] For this reason, it is most commonly available and utilized as its more stable salt derivatives, primarily calcium this compound and sodium this compound.[10]
Quantitative Data
The following tables summarize the key physicochemical properties of this compound and its common salt forms.
Table 1: General Properties of this compound and its Salts
| Property | D-Pantothenic Acid | Calcium this compound | Sodium this compound |
| Chemical Formula | C9H17NO5 | C18H32CaN2O10 | C9H16NNaO5 |
| Molecular Weight | 219.23 g/mol | 476.53 g/mol [7][11] | 241.22 g/mol [10] |
| Appearance | Yellow viscous oil[6] | White powder[12][13] | White to off-white powder[10] |
Table 2: Solubility and Stability of this compound and its Salts
| Property | D-Pantothenic Acid | Calcium this compound | Sodium this compound |
| Solubility in Water | Soluble[6] | Freely soluble[13][14] | Soluble[10] |
| Solubility in Other Solvents | - | Soluble in glycerin; practically insoluble in alcohol, chloroform, and ether[12][14] | - |
| Stability | Unstable, hygroscopic[6] | Stable, but may be moisture or air sensitive[7][] | - |
Table 3: Thermal Properties of this compound Salts
| Property | Calcium this compound |
| Melting Point | 159-160 °C (decomposes)[15], 170-172 °C[12], 195-196 °C[12], 190°C[], 196°C[16], 198-199°C |
| Boiling Point | 551.5°C at 760 mmHg[] |
Biological Significance: The Gateway to Coenzyme A
The primary and most critical function of this compound is its role as the precursor for the biosynthesis of Coenzyme A.[1][11] This intricate enzymatic pathway is conserved across virtually all forms of life.[3]
The Coenzyme A Biosynthetic Pathway
The conversion of this compound to Coenzyme A is a five-step enzymatic process that requires ATP and the amino acid cysteine.[17][18]
-
Phosphorylation of Pantothenate: The pathway is initiated by the phosphorylation of this compound to 4'-phosphopantothenate. This reaction is catalyzed by the enzyme pantothenate kinase (PanK) and is the rate-limiting and primary regulatory step in the entire pathway.[1][2][19]
-
Addition of Cysteine: Next, a cysteine molecule is added to 4'-phosphopantothenate by the enzyme phosphopantothenoylcysteine synthetase (PPCS) to form 4'-phospho-N-pantothenoylcysteine (PPC).[17]
-
Decarboxylation: PPC is then decarboxylated by phosphopantothenoylcysteine decarboxylase (PPCDC) to yield 4'-phosphopantetheine (B1211885).
-
Adenylylation: The 4'-phosphopantetheine is then adenylylated to form dephospho-Coenzyme A by the enzyme phosphopantetheine adenylyltransferase (PPAT).
-
Final Phosphorylation: In the final step, dephospho-Coenzyme A is phosphorylated to Coenzyme A by dephospho-CoA kinase (DPCK).[19]
Signaling Pathways and Logical Relationships
The biosynthesis of Coenzyme A from this compound is a highly regulated and essential metabolic pathway. The following diagram illustrates the key steps and enzymes involved.
Caption: The five-step enzymatic pathway for the biosynthesis of Coenzyme A from this compound.
Experimental Protocols
Synthesis of D-Calcium Pantothenate
A common laboratory and industrial synthesis method for D-calcium pantothenate involves the condensation of D-pantolactone with a calcium salt of β-alanine.[20]
Methodology:
-
Preparation of D-Pantolactone Solution: D-pantolactone is dissolved in an anhydrous solvent, such as methanol (B129727), to create a clear solution.
-
Formation of Calcium β-alaninate: In a separate reaction vessel, β-alanine is reacted with a calcium base, such as calcium oxide or calcium hydroxide (B78521), in anhydrous methanol to form calcium β-alaninate.
-
Condensation Reaction: The D-pantolactone solution and the calcium β-alaninate solution are then mixed. The reaction mixture is heated to a temperature between 50-120°C for a period of 5-30 minutes. This reaction can be efficiently carried out in a micro-channel flow reactor to ensure rapid and uniform mixing and heating.[20]
-
Crystallization and Isolation: After the reaction is complete, the resulting D-calcium pantothenate is crystallized from the solution, often by cooling. The crystals are then isolated by filtration, washed with a small amount of cold solvent (e.g., methanol), and dried under vacuum.
Purification of this compound from Fermentation Broth
For this compound produced via microbial fermentation, a common purification strategy involves adsorption chromatography.[21][22]
Methodology:
-
Clarification of Fermentation Broth: The fermentation broth is first clarified to remove microbial cells and other insoluble materials, typically by filtration or centrifugation.
-
Adsorption to Activated Carbon: The clarified broth, containing D-pantothenic acid, is passed through a column packed with activated carbon. The D-pantothenic acid adsorbs to the activated carbon, while many impurities, such as sugars and inorganic salts, pass through.[22][23]
-
Elution: The adsorbed D-pantothenic acid is then eluted from the activated carbon column using a hydrophilic organic solvent, such as ethanol (B145695) or methanol.[22][23]
-
Neutralization and Crystallization: The eluate containing the purified D-pantothenic acid is neutralized with a calcium-containing alkali, such as calcium hydroxide or calcium carbonate, to form calcium this compound.[21][24] The product is then crystallized, collected by filtration, and dried.
Quantitative Analysis of this compound
High-Performance Liquid Chromatography (HPLC) is a widely used and accurate method for the quantitative analysis of this compound in various matrices.
Methodology:
-
Sample Preparation: The sample containing this compound is appropriately diluted and filtered to remove any particulate matter. For complex matrices, a solid-phase extraction (SPE) step may be necessary for sample clean-up.
-
Chromatographic Separation: An aliquot of the prepared sample is injected onto an HPLC system equipped with a suitable column, typically a reverse-phase C18 column.
-
Mobile Phase: The mobile phase is typically a buffered aqueous solution with an organic modifier, such as methanol or acetonitrile. Isocratic or gradient elution can be employed to achieve optimal separation.
-
Detection: this compound is detected using a UV detector, typically at a wavelength around 210 nm.
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to a calibration curve constructed using known concentrations of a this compound standard.
Experimental Workflow: Tracing the Biosynthesis of Coenzyme A
A common experimental workflow to study the biosynthesis of Coenzyme A from this compound involves the use of isotopically labeled precursors.
Caption: A generalized experimental workflow for studying the biosynthesis of Coenzyme A using labeled this compound.
Conclusion
This compound is a cornerstone of cellular metabolism due to its indispensable role as the precursor to Coenzyme A. Its unique chemical structure and properties are finely tuned for its biological function. A thorough understanding of its chemistry, biosynthesis, and the pathways it influences is critical for researchers in the fields of biochemistry, nutrition, and drug development. The methodologies and data presented in this guide offer a comprehensive resource for professionals working with this essential vitamin.
References
- 1. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pantothenate and CoA biosynthesis in Apicomplexa and their promise as antiparasitic drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the role of coenzyme A in the cell? | AAT Bioquest [aatbio.com]
- 6. Pantothenic Acid | C9H17NO5 | CID 6613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Calcium this compound | 137-08-6 [chemicalbook.com]
- 8. D-Pantothenic Acid Calcium Salt | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. nbinno.com [nbinno.com]
- 11. scbt.com [scbt.com]
- 12. parchem.com [parchem.com]
- 13. download.basf.com [download.basf.com]
- 14. Calcium Pantothenate (D), USP (Dietary Supplement Grade) [medisca.ca]
- 15. acrossbiotech.com [acrossbiotech.com]
- 16. 137-08-6 CAS | CALCIUM-D-PANTOTHENATE | Laboratory Chemicals | Article No. 02477 [lobachemie.com]
- 17. Coenzyme A - Wikipedia [en.wikipedia.org]
- 18. Pantothenic acid - Wikipedia [en.wikipedia.org]
- 19. Coenzyme a Biochemistry: From Neurodevelopment to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CN108440325B - Synthesis method of D-calcium pantothenate - Google Patents [patents.google.com]
- 21. US20080026107A1 - Process for Preparation of Calcium-D-Pantothenate - Google Patents [patents.google.com]
- 22. Process for producing calcium this compound - Eureka | Patsnap [eureka.patsnap.com]
- 23. CN1074791C - Process for producing calcium this compound - Google Patents [patents.google.com]
- 24. WO2005103274A1 - Process for the preparation of calcium-d-pantothenate - Google Patents [patents.google.com]
An In-depth Technical Guide to D-Pantothenate Degradation Pathways and Byproducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-pantothenate, also known as vitamin B5, is a fundamental precursor for the biosynthesis of Coenzyme A (CoA), an essential cofactor in all domains of life involved in numerous metabolic reactions.[1] While the biosynthesis of CoA from pantothenate is well-characterized, the degradation pathways of pantothenate are less extensively documented, particularly in eukaryotes. This guide provides a comprehensive overview of the known degradation pathways of this compound, focusing primarily on bacterial catabolism where it has been most thoroughly studied. The guide details the enzymatic steps, intermediate byproducts, and available quantitative data. Furthermore, it includes detailed experimental protocols for the key enzymes involved and visual representations of the metabolic pathways.
I. Bacterial this compound Degradation Pathway
In bacteria, particularly species of Pseudomonas, this compound can be utilized as a sole source of carbon and nitrogen. The degradation pathway involves a series of enzymatic reactions that break down this compound into central metabolic intermediates. The overall pathway can be divided into two main parts: the degradation of the pantoate moiety and the catabolism of β-alanine.
The degradation of the pantoate portion of the molecule proceeds in four enzymatic steps, converting it to α-ketoisovalerate, an intermediate in branched-chain amino acid metabolism.
Pathway Overview
The catabolism of this compound is initiated by the hydrolysis of the amide bond, followed by a series of oxidation and dehydrogenation reactions.
Enzymatic Steps and Byproducts
Step 1: Hydrolysis of this compound
-
Enzyme: Pantothenase (also known as pantothenate hydrolase or pantothenate amidohydrolase) (EC 3.5.1.22)
-
Reaction: this compound + H₂O → (R)-pantoate + β-alanine
-
Description: The pathway is initiated by the hydrolytic cleavage of the amide bond in this compound, releasing the two main components: pantoate and β-alanine.[2]
Step 2: Oxidation of (R)-Pantoate
-
Enzyme: Pantoate 4-dehydrogenase (EC 1.1.1.106)
-
Reaction: (R)-pantoate + NAD⁺ → (R)-4-dehydropantoate + NADH + H⁺
-
Description: The hydroxyl group at position 4 of pantoate is oxidized to a carbonyl group, yielding (R)-4-dehydropantoate, also known as aldopantoate. This reaction is NAD⁺-dependent.
Step 3: Dehydrogenation of Aldopantoate
-
Enzyme: Aldopantoate dehydrogenase (EC 1.2.1.33)
-
Reaction: (R)-4-dehydropantoate + NAD⁺ + H₂O → (R)-3,3-dimethylmalate + NADH + 2H⁺
-
Description: Aldopantoate is further oxidized to (R)-3,3-dimethylmalate in another NAD⁺-dependent reaction.
Step 4: Oxidative Decarboxylation of Dimethylmalate
-
Enzyme: 3,3-Dimethylmalate dehydrogenase (EC 1.1.1.84)
-
Reaction: (R)-3,3-dimethylmalate + NAD⁺ → α-ketoisovalerate + CO₂ + NADH
-
Description: The final step in the degradation of the pantoate moiety is the oxidative decarboxylation of dimethylmalate to produce α-ketoisovalerate, which can then enter central metabolism, particularly the biosynthesis of branched-chain amino acids.
Degradation of β-Alanine
The β-alanine released in the first step is also catabolized.
-
Enzyme: β-alanine—pyruvate transaminase
-
Reaction: β-alanine + pyruvate ⇌ malonate semialdehyde + L-alanine
-
Description: β-alanine undergoes transamination to form malonate semialdehyde.[3]
-
Further degradation: Malonate semialdehyde is then converted to acetyl-CoA, which can enter the citric acid cycle.[4] This conversion is catalyzed by malonate-semialdehyde dehydrogenase.
II. Quantitative Data on Key Enzymes
The following tables summarize the available kinetic parameters for the key enzymes in the this compound degradation pathway. Data is primarily from studies on Pseudomonas species.
| Enzyme | EC Number | Organism | Substrate | Km | Vmax | Reference(s) |
| Pantothenase | 3.5.1.22 | Pseudomonas fluorescens | This compound | 7.6 mM (pH-independent) | - | [5] |
| Pseudomonas fluorescens | This compound | 15 mM (at pH 7) | - | [5] | ||
| Pantoate 4-dehydrogenase | 1.1.1.106 | Pseudomonas sp. | (R)-Pantoate | - | - | - |
| Aldopantoate dehydrogenase | 1.2.1.33 | Pseudomonas sp. | (R)-4-Dehydropantoate | - | - | - |
| 3,3-Dimethylmalate dehydrogenase | 1.1.1.84 | Pseudomonas sp. | (R)-3,3-Dimethylmalate | - | - | [6] |
III. Eukaryotic this compound Metabolism
In contrast to bacteria, a dedicated catabolic pathway for this compound has not been clearly elucidated in eukaryotes. In mammalian systems, the primary fate of pantothenic acid is its conversion to Coenzyme A.[4][7] The intracellular levels of CoA are tightly regulated by feedback inhibition of pantothenate kinase, the first enzyme in the CoA biosynthetic pathway.[8] While degradation of CoA and its intermediates does occur, releasing pantetheine (B1680023) and subsequently pantothenate, this is generally considered part of a recycling or salvage pathway rather than a primary energy-yielding catabolic route.[7] The excreted form of vitamin B5 in urine is intact pantothenic acid, suggesting limited catabolism.[7]
IV. Experimental Protocols
The following are generalized protocols for assaying the activity of the key enzymes in the this compound degradation pathway. These protocols are based on established spectrophotometric methods and may require optimization for specific experimental conditions.
Pantothenase (Pantothenate Hydrolase) Activity Assay
This assay measures the production of β-alanine from the hydrolysis of this compound. The β-alanine can be quantified using a variety of methods, including chromatographic techniques or a coupled enzymatic assay. A simpler, indirect spectrophotometric assay can be designed by coupling the hydrolysis to a subsequent reaction that produces a chromogenic product. However, a direct measurement of substrate depletion or product formation is often more straightforward.
Materials:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
D-Pantothenic acid solution (substrate, e.g., 50 mM)
-
Purified or partially purified pantothenase enzyme preparation
-
Method for quantification of β-alanine or pantoate (e.g., HPLC, LC-MS)
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and D-pantothenic acid.
-
Pre-incubate the reaction mixture at the desired assay temperature (e.g., 30°C).
-
Initiate the reaction by adding the enzyme preparation.
-
Incubate the reaction for a specific time period during which the reaction rate is linear.
-
Stop the reaction, for example, by heat inactivation or addition of a quenching agent.
-
Quantify the amount of β-alanine or pantoate formed using a suitable analytical method.
-
Enzyme activity can be calculated based on the amount of product formed per unit time per amount of enzyme.
Dehydrogenase Activity Assays (General Protocol)
The activities of pantoate 4-dehydrogenase, aldopantoate dehydrogenase, and 3,3-dimethylmalate dehydrogenase can all be assayed by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.
Materials:
-
Tris-HCl or other suitable buffer (e.g., 100 mM, pH 8.0)
-
Substrate solution ( (R)-pantoate, (R)-4-dehydropantoate, or (R)-3,3-dimethylmalate)
-
NAD⁺ solution (e.g., 10 mM)
-
Purified or partially purified dehydrogenase enzyme preparation
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
In a quartz cuvette, prepare a reaction mixture containing the buffer, the specific substrate for the dehydrogenase being assayed, and NAD⁺.
-
Place the cuvette in a temperature-controlled spectrophotometer and allow it to equilibrate to the desired assay temperature (e.g., 25°C).
-
Initiate the reaction by adding a small volume of the enzyme preparation and mix quickly.
-
Immediately begin monitoring the increase in absorbance at 340 nm over time.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
Enzyme activity (in units) can be calculated using the Beer-Lambert law, where the molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
V. Byproducts of this compound Degradation
The primary byproducts of the complete degradation of this compound in bacteria are:
-
α-Ketoisovalerate: An intermediate in the biosynthesis and degradation of branched-chain amino acids (valine, leucine, and isoleucine).
-
Acetyl-CoA: A central metabolite that can enter the citric acid cycle for energy production or be used in various biosynthetic pathways.
-
CO₂: A final product of oxidative decarboxylation steps.
-
NADH: A reduced coenzyme that can be reoxidized through the electron transport chain to generate ATP.
-
L-Alanine: Produced from the transamination of β-alanine.
VI. Conclusion
The degradation of this compound is a key metabolic pathway in certain bacteria, allowing them to utilize this essential vitamin as a carbon and nitrogen source. The pathway involves a series of enzymatic reactions that convert this compound into central metabolic intermediates. While the bacterial pathway is relatively well-understood, the catabolism of this compound in eukaryotes appears to be limited, with the primary metabolic fate being its incorporation into Coenzyme A. The enzymes of the bacterial degradation pathway represent potential targets for the development of novel antimicrobial agents. Further research is needed to fully characterize the kinetics and regulation of all the enzymes involved and to explore the potential for similar pathways in other microorganisms.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. dilaco.com [dilaco.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Pantothenic acid - Wikipedia [en.wikipedia.org]
- 5. Kinetic properties of aldehyde dehydrogenase from sheep liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic mechanism and kinetics of malate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamin B5 (Pantothenic Acid) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of D-Pantothenate in Fatty Acid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-pantothenate, also known as vitamin B5, is an indispensable precursor for the biosynthesis of Coenzyme A (CoA), a fundamental cofactor in a myriad of metabolic pathways.[1][2] Its role is particularly critical in the synthesis of fatty acids, where it forms the structural foundation of the acyl carrier protein's (ACP) prosthetic group, the functional heart of the fatty acid synthase (FAS) machinery. This technical guide provides an in-depth exploration of the biochemical journey from this compound to its functional integration into the intricate process of fatty acid elongation. This document details the enzymatic cascade of CoA biosynthesis, the post-translational modification of ACP, and the mechanics of the FAS complex. Quantitative kinetic data for key enzymes are presented, alongside detailed experimental protocols for the assays crucial to investigating this pathway, offering a comprehensive resource for researchers in metabolism and drug development.
Introduction: From Vitamin to Vital Cofactor
Fatty acid synthesis is a cornerstone of cellular metabolism, providing the building blocks for cellular membranes, energy storage molecules, and signaling lipids.[3] Central to this anabolic process is the constant supply of two-carbon units, a function elegantly managed by Coenzyme A and its derivatives. The biosynthesis of this vital cofactor begins with the uptake or de novo synthesis of this compound.[1] This guide will illuminate the precise and essential role of this compound, tracing its path from a simple vitamin to a pivotal component of the complex machinery that drives fatty acid production. Understanding this pathway in detail is paramount for identifying novel therapeutic targets for metabolic diseases and infectious agents.
The Coenzyme A Biosynthesis Pathway
The conversion of this compound into Coenzyme A is a highly conserved five-step enzymatic pathway that occurs in all living organisms.[2][4] This process requires this compound, L-cysteine, and ATP.[5] The intracellular levels of CoA are tightly regulated, primarily through feedback inhibition of the first enzyme in the pathway, pantothenate kinase.[6][7]
Caption: The enzymatic cascade for the biosynthesis of Coenzyme A from this compound.
Quantitative Analysis of CoA Biosynthesis Enzymes
The efficiency and regulation of the CoA biosynthesis pathway are dictated by the kinetic properties of its constituent enzymes. A summary of the available kinetic parameters for key enzymes in this pathway is provided below.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference(s) |
| Pantothenate Kinase (PanK3) | Human | Pantothenate | 14 ± 0.1 | - | [8] |
| ATP | 311 ± 53 | - | [8] | ||
| Phosphopantothenoylcysteine Synthetase (PPCS) | Enterococcus faecalis | (R)-Phosphopantothenate | 17 | 2.9 | [9] |
| CTP | 156 | 2.9 | [9] | ||
| L-Cysteine | 86 | 2.9 | [9] | ||
| Human | (R)-Phosphopantothenate | 13 (with ATP), 57 (with CTP) | 0.56 (with ATP), 0.53 (with CTP) | [10] | |
| ATP | 269 | 0.56 | [10] | ||
| CTP | 265 | 0.53 | [10] | ||
| L-Cysteine | 14 (with ATP), 16 (with CTP) | 0.56 (with ATP), 0.53 (with CTP) | [10] | ||
| Phosphopantetheine Adenylyltransferase (PPAT) | Escherichia coli | Phosphopantetheine | - | - | [8][11] |
| ATP | - | - | [8][11] | ||
| Dephospho-CoA Kinase (DPCK) | Plasmodium falciparum | Dephospho-CoA | 105.3 ± 10.2 | - | [12] |
| ATP | 88.14 ± 11.03 | - | [12] | ||
| Entamoeba histolytica (EhDPCK1) | Dephospho-CoA | 114 ± 19 | - | [13] | |
| ATP | 19.6 ± 1.2 | - | [13] | ||
| Entamoeba histolytica (EhDPCK2) | Dephospho-CoA | 57.9 ± 6.1 | - | [13] | |
| ATP | 15.0 ± 2.4 | - | [13] | ||
| Thermococcus kodakarensis | Dephospho-CoA | 330 ± 20 | 100 ± 2 | [14] | |
| GTP | 160 ± 10 | 100 ± 2 | [14] |
Note: kcat values are often reported for the overall reaction under saturating substrate conditions. The kinetic mechanism for some enzymes can be complex (e.g., Bi Uni Uni Bi Ping-Pong for PPCS), and the apparent Km for one substrate can be influenced by the concentration of the other.[9]
The Acyl Carrier Protein: The Pivotal Role of the Phosphopantetheinyl Arm
The functional output of the CoA biosynthesis pathway in the context of fatty acid synthesis is the donation of the 4'-phosphopantetheine moiety to the apo-acyl carrier protein (apo-ACP), converting it into its active holo-form (holo-ACP).[15] This post-translational modification is catalyzed by a family of enzymes known as phosphopantetheinyl transferases (PPTases), such as holo-ACP synthase (ACPS) and Sfp synthase.[4][16]
References
- 1. Versatility of acyl-acyl carrier protein synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human pantothenate kinase 4 is a pseudo-pantothenate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism and Substrate Recognition of Human Holo ACP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics and regulation of pantothenate kinase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Feedback Regulation of Pantothenate Kinase (CoaA) in Control of Coenzyme A Levels in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of Pantothenate Kinase 3 Activity by Small Molecules that Interact with the Substrate/Allosteric Regulatory Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization and Kinetics of Phosphopantothenoylcysteine Synthetase from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis for the feedback regulation of Escherichia coli pantothenate kinase by coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neb.com [neb.com]
- 11. Mechanistic studies on phosphopantothenoylcysteine decarboxylase: trapping of an enethiolate intermediate with a mechanism-based inactivating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanistic studies on phosphopantothenoylcysteine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PPCDC phosphopantothenoylcysteine decarboxylase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. Exploring the compatibility of phosphopantetheinyl transferases with acyl carrier proteins spanning type II polyketide synthase sequence space - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Holo-(acyl-carrier-protein) synthase - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of d-Pantothenate in Biological Matrices by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction d-Pantothenate, also known as Vitamin B5, is a water-soluble vitamin essential for all forms of life.[1][2] Its fundamental biological role is to serve as the key precursor in the biosynthesis of Coenzyme A (CoA), a critical cofactor involved in numerous metabolic pathways, including the synthesis and degradation of carbohydrates, proteins, and fats.[1][2][3][4] Given its central role in cellular metabolism, the accurate quantification of this compound in various biological matrices is crucial for nutritional assessment, clinical diagnostics, and understanding metabolic disorders. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical method for this purpose, offering unparalleled sensitivity, selectivity, and accuracy.[5][6] This application note provides detailed protocols for the quantification of this compound using LC-MS/MS.
Biological Context: Coenzyme A Biosynthesis
This compound is the starting point for the universal and essential pathway of Coenzyme A biosynthesis.[7] This multi-step enzymatic process converts this compound into CoA, which is vital for processes like the citric acid cycle and fatty acid metabolism.[3][8] The pathway is regulated by feedback inhibition, where the end-product, CoA, inhibits the first enzyme, pantothenate kinase.[1][7]
References
- 1. Pantothenic acid - Wikipedia [en.wikipedia.org]
- 2. Pantothenic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Determination of Vitamin B5 in dairy products [sigmaaldrich.com]
- 6. books.rsc.org [books.rsc.org]
- 7. coenzyme A biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Reactome | Coenzyme A biosynthesis [reactome.org]
Chiral Separation of Pantothenic Acid Enantiomers by High-Performance Liquid Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantothenic acid, also known as vitamin B5, is a chiral compound existing as two enantiomers: D-pantothenic acid and L-pantothenic acid. The biological activity resides almost exclusively in the D-enantiomer, which is a vital component of Coenzyme A and is crucial for metabolism. The L-enantiomer is considered biologically inactive. Therefore, the ability to separate and quantify these enantiomers is of significant importance in the pharmaceutical, food, and cosmetic industries to ensure product quality, efficacy, and safety.
This document provides a detailed application note and protocol for the chiral separation of pantothenic acid enantiomers using High-Performance Liquid Chromatography (HPLC). While direct HPLC methods for pantothenic acid are not widely published, a well-established method for its close structural analog, panthenol, serves as an excellent and directly applicable starting point. Panthenol is the alcohol analog of pantothenic acid and its chiral separation has been successfully achieved using polysaccharide-based chiral stationary phases.
Principle of Chiral Separation by HPLC
Chiral separation by HPLC is achieved by creating a chiral environment in which the two enantiomers can be distinguished. This is most commonly accomplished by using a chiral stationary phase (CSP). The CSP contains a chiral selector that interacts differently with each enantiomer, leading to the formation of transient diastereomeric complexes with different binding energies. This difference in interaction results in different retention times for the D- and L-enantiomers on the chromatographic column, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are particularly effective for the chiral resolution of a wide range of compounds, including panthenol and, by extension, pantothenic acid.[1]
Experimental Protocol: Chiral Separation of Panthenol
This protocol is based on a validated method for the chiral separation of panthenol enantiomers and is recommended as a starting point for the separation of pantothenic acid enantiomers.[1]
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.
-
Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel.
-
Reagents:
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
D,L-Pantothenic acid or D,L-Panthenol reference standards
-
-
Sample Preparation:
-
Prepare a stock solution of the racemic standard in the mobile phase.
-
Prepare samples by dissolving them in the mobile phase and filtering through a 0.45 µm syringe filter before injection.
-
2. Chromatographic Conditions
A summary of the chromatographic conditions is provided in the table below.
| Parameter | Recommended Conditions |
| Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | n-Hexane / Ethanol (60:40, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
3. System Suitability
Before sample analysis, the chromatographic system should be equilibrated with the mobile phase until a stable baseline is achieved. A system suitability test should be performed by injecting a standard solution of the racemic mixture to ensure adequate resolution between the two enantiomer peaks. The resolution (Rs) should be ≥ 1.5.
4. Data Analysis
The D- and L-enantiomers are identified based on their retention times compared to the individual reference standards. Quantification is performed by measuring the peak area of each enantiomer and comparing it to a calibration curve generated from the analysis of a series of standard solutions of known concentrations.
Quantitative Data
The following table summarizes the quantitative data obtained from the chiral separation of panthenol enantiomers using the described method.[1][2][3] This data can be used as a benchmark for method development for pantothenic acid.
| Parameter | D-Panthenol | L-Panthenol |
| Retention Time (t_R) | ~7.10 min[2][3] | ~8.21 min[2][3] |
| Resolution (R_s) | \multicolumn{2}{c | }{2.49 - 2.7[1][2][3]} |
| Linear Concentration Range | 0.001 - 1.3 mg/mL[1][2] | 0.001 - 1.3 mg/mL[1][2] |
| Coefficient of Determination (R²) | > 0.998[1][2] | > 0.998[1][2] |
| Limit of Detection (LOD) | 0.3 µg/mL[1][2] | 0.3 µg/mL[1][2] |
| Limit of Quantification (LOQ) | 1.0 µg/mL[2] | 1.0 µg/mL[2] |
Method Development Considerations for Pantothenic Acid
While the provided protocol for panthenol is a robust starting point, some optimization may be necessary for the chiral separation of pantothenic acid due to the presence of the carboxylic acid group.
-
Mobile Phase Additives: The addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid, 0.1%) to the mobile phase may be necessary to suppress the ionization of the carboxylic acid group of pantothenic acid, thereby improving peak shape and resolution.
-
Alternative Chiral Stationary Phases: If the amylose-based CSP does not provide adequate separation, other types of CSPs could be explored. These include cellulose-based polysaccharide columns, cyclodextrin-based columns, and chiral anion-exchangers, which can be effective for the separation of acidic compounds.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the chiral HPLC analysis of pantothenic acid enantiomers.
Caption: Workflow for Chiral HPLC Analysis.
Logical Relationship of Chiral Separation
The diagram below illustrates the principle of chiral separation on a chiral stationary phase.
Caption: Principle of Chiral Recognition.
References
Application Notes and Protocols for the Analysis of d-Pantothenate in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-pantothenate (Vitamin B5) is a water-soluble vitamin essential for the synthesis of coenzyme A (CoA) and acyl carrier protein, which are critical for fatty acid metabolism and many other cellular processes.[1] Accurate quantification of this compound in biological samples such as blood, urine, and tissues is crucial for nutritional assessment, clinical diagnostics, and drug development. This document provides detailed application notes and protocols for the most common analytical methods used for this compound quantification.
Analytical Methods Overview
Several methods are available for the determination of this compound in biological matrices, each with its own advantages and limitations. The primary methods include:
-
Microbiological Assay: A classic and widely used method that relies on the growth of microorganisms, such as Lactobacillus plantarum, which require pantothenic acid for proliferation.[2]
-
High-Performance Liquid Chromatography (HPLC): A chromatographic technique for separating and quantifying this compound, often coupled with UV detection.[3][4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.[5][6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires derivatization of pantothenic acid prior to analysis.[1][8]
-
Immunoassays (RIA and ELISA): These methods utilize antibodies specific to pantothenic acid for quantification.[2]
This document will focus on the detailed protocols for Microbiological Assay and LC-MS/MS, as they represent the classic and the modern gold-standard methods, respectively.
Sample Preparation: Liberation of Bound Pantothenic Acid
In biological samples, this compound exists in both free form and bound within CoA and acyl carrier protein.[1][2] For the determination of total pantothenic acid, an enzymatic hydrolysis step is required to release the bound forms.
Protocol: Enzymatic Hydrolysis of Bound Pantothenic Acid
This protocol is adapted for the general treatment of biological samples to liberate this compound from its bound forms.
Materials:
-
Alkaline Phosphatase (AP)
-
Pantetheinase (e.g., from pigeon liver acetone (B3395972) powder or purified)[2][8]
-
Acetate buffer
-
Trichloroacetic acid (TCA) solution
Procedure:
-
Homogenize tissue samples in an appropriate buffer. For liquid samples like plasma or urine, they can often be used directly.[2]
-
To the sample, add a mixture of alkaline phosphatase and pantetheinase.[2][8] The specific activity and amount of enzyme should be optimized, but a common approach involves using a mixture derived from pigeon liver acetone powder.[8]
-
Incubate the mixture at 37°C for several hours (e.g., 8 hours) to ensure complete hydrolysis of CoA to pantothenic acid.[8]
-
Stop the enzymatic reaction by adding trichloroacetic acid to precipitate proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
The supernatant, containing the liberated free this compound, can then be collected for analysis.
Note: It is crucial to run a blank control for the enzyme mixture, as some preparations may contain endogenous pantothenic acid.[2][9]
Method 1: Microbiological Assay
The microbiological assay remains a practical and widely used method for measuring this compound.[2] It is based on the principle that the growth of Lactobacillus plantarum (ATCC 8014) is directly proportional to the amount of pantothenic acid in the culture medium.[10][11]
Quantitative Data Summary
| Parameter | Value | Biological Matrix | Reference |
| Limit of Quantification (LOQ) | ~4 ng/tube | General | [2] |
| Standard Curve Range | 0 - 0.2 µ g/tube | General | [11] |
Experimental Workflow: Microbiological Assay
Caption: Workflow for this compound analysis using the microbiological assay.
Detailed Protocol: Microbiological Assay
Materials:
-
Lactobacillus plantarum (ATCC 8014)
-
Pantothenate Culture Agar for stock cultures[10]
-
Calcium pantothenate standard
-
Sterile saline (0.85% NaCl)
Preparation of Inoculum:
-
Maintain stock cultures of L. plantarum on Pantothenate Culture Agar slants.[11] Prepare fresh stabs weekly and store at 2-8°C.[10][11]
-
Transfer a loopful of the stock culture to a tube containing 10 mL of sterile Pantothenate Assay Medium supplemented with a known amount of pantothenate.[10]
-
Centrifuge the cells aseptically, decant the supernatant, and wash the cells with sterile saline.
-
Resuspend the cells in sterile saline to be used as the inoculum.[10]
Assay Procedure:
-
Prepare a series of assay tubes. To each tube, add 5 mL of single-strength Pantothenate Assay Medium.[12]
-
Prepare a standard curve by adding known amounts of calcium pantothenate standard solution to a set of tubes (e.g., 0, 0.025, 0.05, 0.075, 0.1, 0.15, 0.2 µg per tube).[11]
-
Add aliquots of the prepared sample supernatant to another set of tubes.
-
Adjust the total volume in each tube to 10 mL with distilled water.[12]
-
Sterilize all tubes by autoclaving at 121°C for 10 minutes.[11]
-
Cool the tubes and aseptically inoculate each (except for uninoculated blanks) with one drop of the prepared L. plantarum inoculum.
-
Incubate all tubes at 37°C for 18-24 hours.[11]
Measurement and Calculation:
-
After incubation, measure the turbidity of each tube using a spectrophotometer at a wavelength between 610-630 nm.[9]
-
Plot the absorbance values of the standards against their corresponding pantothenate concentrations to generate a standard curve.
-
Determine the pantothenate concentration in the samples by interpolating their absorbance values on the standard curve.[12]
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of this compound in complex biological matrices.[5]
Quantitative Data Summary
| Parameter | Value | Biological Matrix | Reference |
| Limit of Detection (LOD) | 0.46 ng/mL | Human Urine | [5] |
| Linearity Range | 0.25 - 10 µg/mL | Human Urine | [7] |
| Recovery | 87.9% - 95.3% | Human Urine | [5] |
| Intra-assay RSD | < 5% | Human Urine | [7] |
| Reported Plasma Concentration | 152 ng/mL | Human Plasma | [1] |
Experimental Workflow: LC-MS/MS Analysis
Caption: General workflow for this compound analysis by LC-MS/MS.
Detailed Protocol: LC-MS/MS Analysis of Pantothenic Acid in Human Plasma/Urine
This protocol provides a general framework. Specific parameters should be optimized for the instrument in use.
Materials:
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid
-
d-Pantothenic acid analytical standard
-
Stable isotope-labeled internal standard (IS), e.g., [¹³C₃, ¹⁵N]-d-pantothenate
-
Syringe filters (0.22 µm)
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 10 µL of the internal standard solution.[13]
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[13]
-
Vortex the mixture for 1 minute.[13]
-
Centrifuge at high speed (e.g., 15,000 x g) for 5 minutes at 4°C.[13]
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.[13]
Sample Preparation (Urine):
-
Centrifuge the urine sample to remove particulates.
-
Spike 100 µL of urine with 10 µL of the internal standard solution.[13]
-
Dilute the sample (e.g., 1:10) with the initial mobile phase or deionized water.[13]
-
Vortex and filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.[13]
LC-MS/MS Conditions (Example):
-
LC System: Standard HPLC or UPLC system.
-
Column: C18 reversed-phase column (e.g., Luna Omega Polar C18, Waters ACQUITY UPLC HSS T3).[5][6]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate pantothenic acid from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.[13]
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[13]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition (example): For pantothenic acid, m/z 220 -> 90. The product ion at m/z 90 corresponds to the pantoic acid moiety.[13]
-
Internal Standard Transition: Monitor the appropriate transition for the stable isotope-labeled IS.
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Conclusion
The choice of analytical method for this compound depends on the specific requirements of the study, including sensitivity, specificity, sample throughput, and available instrumentation. The microbiological assay is a cost-effective and reliable method suitable for determining total pantothenic acid. For high-throughput, highly sensitive, and specific quantification, especially in complex biological matrices, LC-MS/MS is the method of choice. Proper sample preparation, particularly the enzymatic hydrolysis step for total pantothenate analysis, is critical for accurate results regardless of the chosen quantification technique.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Determination of pantothenic acid in multivitamin pharmaceutical preparations by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. Determination of Pantothenic Acid in Human Urine by Liquid Chromatography- Tandem Mass Spectrometry [fxcsxb.com]
- 6. Pantothenic Acid Determination by LC-MS/MS | Phenomenex [phenomenex.com]
- 7. Determination of vitamin B5 in human urine by high-performance liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Vitamin B5 (Pantothenic Acid) Test Kit [mzfoodtest.com]
- 10. micromasterlab.com [micromasterlab.com]
- 11. exodocientifica.com.br [exodocientifica.com.br]
- 12. himedialabs.com [himedialabs.com]
- 13. benchchem.com [benchchem.com]
Application Notes: The Strategic Use of D-Pantothenate in Microbial Fermentation Media
References
- 1. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overproduction of D-pantothenic acid via fermentation conditions optimization and isoleucine feeding from recombinant Escherichia coli W3110 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound synthesis in Corynebacterium glutamicum and use of panBC and genes encoding L-valine synthesis for this compound overproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Synthesis in Corynebacterium glutamicum and Use of panBC and Genes Encoding l-Valine Synthesis for this compound Overproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Use of pantothenate as a metabolic switch increases the genetic stability of farnesene producing Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of pantothenate deficiency and acetate addition on anaerobic batch fermentation of glucose by Saccharomyces cerevisiae [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improved production of D-pantothenic acid in Escherichia coli by integrated strain engineering and fermentation strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Engineered E. coli for D-pantothenic acid production with an acetolactate isomeroreductase mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 14. himedialabs.com [himedialabs.com]
- 15. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
Protocol for D-Pantothenate Supplementation in Cell Culture: A Detailed Application Note
Introduction
D-pantothenate, also known as Vitamin B5, is a water-soluble vitamin essential for all forms of life.[1] In cell culture, it is a critical component of basal media, serving as the precursor for the biosynthesis of Coenzyme A (CoA).[2][3][4] CoA is an indispensable cofactor in numerous metabolic pathways, including the synthesis of fatty acids, the tricarboxylic acid (TCA) cycle for energy production, and the synthesis of phospholipids.[2][3][5][6][7] This document provides a detailed protocol for the supplementation of this compound in various cell culture applications to support optimal cell growth, viability, and function.
This compound is typically included in commercially available cell culture media such as Dulbecco's Modified Eagle Medium (DMEM).[8] However, for specific research applications, such as metabolic studies, optimization of cell growth for bioproduction, or investigating the effects of vitamin deficiency, supplementation with additional this compound may be necessary. The most common and stable form used for supplementation is the calcium salt, D-pantothenic acid hemicalcium salt.[9][10][11]
Biochemical Role of this compound
The primary function of this compound is its role as a key precursor in the five-step enzymatic synthesis of CoA.[2][4][6] Pantothenate kinase is the first and rate-limiting enzyme in this pathway.[2][3] CoA is crucial for:
-
Energy Metabolism: It is central to the TCA cycle, facilitating the oxidation of pyruvate (B1213749) and fatty acids to generate ATP.[5][6]
-
Fatty Acid Metabolism: CoA is essential for both the synthesis and degradation of fatty acids.[2][5]
-
Acyl Group Transfer: CoA acts as a carrier of acyl groups in numerous biochemical reactions.[5]
-
Gene Expression: It plays a role in the acetylation of proteins and histones, thereby influencing gene expression.[5]
-
Neurotransmitter Synthesis: CoA is involved in the synthesis of acetylcholine.[5]
Data Presentation: Recommended Concentrations
The optimal concentration of this compound can vary depending on the cell type and experimental objectives. The following table summarizes concentrations reported in the literature for various cell culture applications.
| Cell Type | Application | This compound Concentration | Notes |
| Human Dermal Fibroblasts | Wound Healing Assay | 40 µg/mL | Increased cell proliferation and migration.[12] |
| Human Brown Adipocytes | Adipocyte Browning | 0.25 - 16 µg/mL | Low concentrations (0.25-1 µg/mL) induced UCP1 expression, while higher concentrations (4-16 µg/mL) repressed it.[8] |
| Bone Marrow-Derived Macrophages (BMMs) | Osteoclastogenesis Inhibition | 50 - 1000 µM | Inhibited RANKL-induced osteoclastogenesis by scavenging reactive oxygen species (ROS).[13] |
| Th17 Cells | Differentiation Inhibition | 1 - 2.5 mM | Restrained Th17 cell differentiation in a PANK-dependent manner.[13] |
| Chinese Hamster Ovary (CHO) Cells | Monoclonal Antibody Production | Not specified, but noted as having a positive effect on cell growth and product quality. | |
| Foreskin Fibroblasts | Cell Proliferation | 40 µg/mL | A significant increase in cell proliferation was observed.[12] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
D-pantothenic acid hemicalcium salt (CAS Number: 137-08-6)[10]
-
Sterile, cell culture-grade water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing: Accurately weigh the desired amount of D-pantothenic acid hemicalcium salt powder in a sterile weighing boat inside a laminar flow hood.
-
Dissolving: Transfer the powder to a sterile conical tube. Add a small volume of sterile water or PBS to dissolve the powder. D-pantothenic acid hemicalcium salt is soluble in water (50 mg/mL).
-
Volume Adjustment: Once fully dissolved, bring the solution to the final desired volume with sterile water or PBS to achieve a concentrated stock solution (e.g., 10 mg/mL or 100 mM).
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.
Supplementation of Cell Culture Medium
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature or in a 37°C water bath.
-
Calculate Dilution: Determine the volume of the stock solution required to achieve the desired final concentration in your cell culture medium. For example, to supplement a 500 mL bottle of medium to a final concentration of 40 µg/mL using a 10 mg/mL stock solution:
-
V1 (Volume of stock) x C1 (Concentration of stock) = V2 (Final volume of medium) x C2 (Final concentration)
-
V1 x 10,000 µg/mL = 500 mL x 40 µg/mL
-
V1 = (500 mL x 40 µg/mL) / 10,000 µg/mL = 2 mL
-
-
Add to Medium: Aseptically add the calculated volume of the this compound stock solution to the bottle of cell culture medium.
-
Mix and Store: Gently mix the supplemented medium by inverting the bottle several times. Store the supplemented medium at 2-8°C.
Assessing the Effects of this compound Supplementation
To evaluate the impact of this compound supplementation, various assays can be performed:
-
Cell Proliferation Assay:
-
Seed cells in a multi-well plate at a low density.
-
Culture cells in media with and without this compound supplementation.
-
At different time points, quantify cell number using methods such as direct cell counting with a hemocytometer and trypan blue exclusion, or by using colorimetric assays like MTT or WST-1. An increase in cell number over time indicates proliferation.[12]
-
-
Wound Healing/Migration Assay:
-
Grow cells to a confluent monolayer in a multi-well plate.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove dislodged cells.
-
Incubate the cells with media containing different concentrations of this compound.
-
Monitor the closure of the scratch over time using microscopy. Increased closure rate indicates enhanced cell migration.[1]
-
-
Metabolic Assays:
-
Culture cells in the presence of varying this compound concentrations.
-
Assess metabolic activity using assays that measure oxygen consumption rate (OCR) for mitochondrial respiration and extracellular acidification rate (ECAR) for glycolysis.
-
Visualizations
Caption: The enzymatic pathway for the synthesis of Coenzyme A from this compound.
Caption: A generalized workflow for this compound supplementation experiments.
References
- 1. Pantothenic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. medicationsandnutrition.com [medicationsandnutrition.com]
- 6. In Vitro Production of Coenzyme A Using Thermophilic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Production of Coenzyme A Using Thermophilic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional roles of pantothenic acid, riboflavin, thiamine, and choline in adipocyte browning in chemically induced human brown adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eujournal.org [eujournal.org]
- 10. mpbio.com [mpbio.com]
- 11. biocompare.com [biocompare.com]
- 12. Effects of pantothenic acid on fibroblastic cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for High-Throughput D-Pantothenate Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of compounds affecting D-pantothenate levels. This compound (Vitamin B5) is a vital precursor for the biosynthesis of Coenzyme A (CoA), an essential cofactor in numerous metabolic pathways. Consequently, the enzymes involved in its synthesis are attractive targets for the development of novel antimicrobial and therapeutic agents.
The following sections detail various assay methodologies, including colorimetric, fluorescent, and microbiological approaches, suitable for HTS campaigns. Each protocol is presented with the necessary detail to facilitate its implementation in a laboratory setting.
This compound Biosynthesis Pathway
This compound is synthesized through a conserved pathway involving several key enzymes. Understanding this pathway is crucial for interpreting the results of screens targeting its components. The pathway begins with the precursor α-ketoisovalerate and culminates in the formation of this compound, which is subsequently converted to CoA. Key enzymes in this pathway that are often targeted in drug discovery include Pantothenate Synthetase (PanC) and Pantothenate Kinase (PanK).
Caption: this compound and Coenzyme A biosynthesis pathway.
High-Throughput Screening Assays
A variety of assay formats can be adapted for the high-throughput screening of this compound modulators. The choice of assay depends on the specific target, available instrumentation, and the desired throughput.
Fluorescent Assays for PanC and PanK
Fluorescent assays are highly sensitive and well-suited for HTS. They often rely on coupled enzyme reactions that produce a fluorescent signal proportional to the activity of the target enzyme.
a. Pantothenate Synthetase (PanC) Coupled Fluorescent Assay
This assay measures the production of AMP, a product of the PanC reaction, through a series of coupled enzymatic reactions that lead to the oxidation of a fluorescent substrate.
Workflow:
Caption: Workflow for the PanC coupled fluorescent assay.
Experimental Protocol:
-
Compound Plating: Prepare compound plates by dispensing test compounds into 384-well assay plates.
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT). Prepare a master mix containing PanC enzyme, D-pantoate, β-alanine, and ATP in the assay buffer.
-
Reaction Initiation: Dispense the master mix into the compound plates to start the reaction.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 30-60 minutes).
-
Detection: Prepare a detection reagent mix containing pyruvate (B1213749) kinase (PK), lactate (B86563) dehydrogenase (LDH), NADH, and resazurin (B115843) in an appropriate buffer. Add the detection reagent to the assay plates.
-
Signal Development: Incubate the plates at room temperature to allow for the conversion of resazurin to the fluorescent resorufin.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 560 nm and 590 nm, respectively.
-
Data Analysis: Calculate the percent inhibition for each compound by comparing the fluorescence signal in the presence of the compound to the signals from positive and negative controls.
b. Pantothenate Kinase (PanK) Luciferase-Based Assay
This assay quantifies PanK activity by measuring the amount of ATP remaining after the phosphorylation of pantothenate. The remaining ATP is used by luciferase to produce a luminescent signal.
Workflow:
Caption: Workflow for the PanK luciferase-based assay.
Experimental Protocol:
-
Compound Plating: Dispense test compounds into 384-well white, opaque assay plates.
-
Reagent Preparation: Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2). Prepare a master mix containing PanK enzyme, this compound, and ATP in the assay buffer.
-
Reaction Initiation: Add the master mix to the compound plates.
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a commercially available luciferase/luciferin-based ATP detection reagent to each well.
-
Signal Stabilization: Incubate the plates in the dark at room temperature for approximately 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Determine the effect of the test compounds by comparing the luminescence signal to that of controls. A decrease in signal indicates PanK activity (ATP consumption), so inhibitors will result in a higher signal.
Quantitative Data for Fluorescent Assays:
| Assay | Target | Key Parameters | Typical Values |
| Coupled Fluorescent Assay | PanC | Z'-factor | > 0.7 |
| IC50 (for known inhibitors) | Varies with inhibitor | ||
| Luciferase-Based Assay | PanK | Z'-factor (inhibitors) | > 0.5[1] |
| Z'-factor (activators) | > 0.7[1] | ||
| IC50 (for known inhibitors) | 0.9 ± 0.11 μM (for compound 7)[2] |
Colorimetric Assay
Colorimetric assays are a cost-effective alternative to fluorescent assays and can be implemented with standard laboratory equipment.
Hydroxamate Colorimetric Assay for Pantothenate
This method is based on the formation of a colored hydroxamic acid complex. Pantothenate is first converted to pantoyl lactone, which then reacts with hydroxylamine (B1172632) to form a hydroxamate that produces a colored complex with ferric ions.
Experimental Protocol:
-
Sample Preparation: For biological samples, an extraction step may be necessary. For in vitro enzyme assays, the reaction can be stopped, and the product (pantothenate) can be directly measured.
-
Acid Hydrolysis: Treat the sample with acid to convert pantothenate to pantoyl lactone.
-
Hydroxylamine Reaction: Add an alkaline hydroxylamine solution to the sample and heat to form the hydroxamate.
-
Color Development: Acidify the solution and add a ferric chloride solution to develop the color.
-
Absorbance Measurement: Measure the absorbance at approximately 500 nm using a spectrophotometer or plate reader.
-
Quantification: Determine the concentration of pantothenate by comparing the absorbance to a standard curve prepared with known concentrations of this compound.
Microbiological Assay
Microbiological assays are highly specific and can measure the biologically active form of this compound. They are particularly useful for analyzing complex biological samples. This assay can be adapted to a 96-well plate format for higher throughput.
Lactobacillus plantarum Growth Assay
This assay utilizes a strain of Lactobacillus plantarum that requires this compound for growth. The extent of bacterial growth, measured by turbidity, is proportional to the amount of this compound in the sample.
Experimental Protocol:
-
Sample and Standard Preparation: Prepare serial dilutions of the test samples and this compound standards in a 96-well microtiter plate.
-
Media Preparation: Use a basal medium that contains all the necessary nutrients for L. plantarum growth except for pantothenic acid.
-
Inoculation: Inoculate the wells with a standardized suspension of L. plantarum.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Turbidity Measurement: Measure the optical density (OD) at 600 nm using a microplate reader to determine bacterial growth.
-
Data Analysis: Construct a standard curve by plotting the OD values against the known concentrations of the this compound standards. Use this curve to determine the this compound concentration in the test samples.
Quantitative Data for Microbiological Assay:
| Assay | Organism | Limit of Quantitation |
| Growth Assay | Lactobacillus plantarum | 0.02 - 40,000 mg/100g[3] |
Sample Preparation for Biological Fluids
Accurate measurement of this compound in biological samples such as blood or serum requires appropriate sample preparation to remove interfering substances.
Protein Precipitation:
-
To a 100 µL sample (e.g., serum), add 300 µL of a precipitating agent like trichloroacetic acid (TCA) solution.[4]
-
Vortex the mixture for 10 seconds.[4]
-
Incubate on ice for 15 minutes.[4]
-
Centrifuge at high speed (e.g., 20,000 x g) for 10 minutes to pellet the precipitated proteins.[4]
-
Collect the supernatant for analysis.
Data Analysis and Interpretation
For HTS assays, the Z'-factor is a critical parameter for assessing the quality and robustness of the assay.[5][6] A Z'-factor between 0.5 and 1.0 is considered excellent for screening.[6] For dose-response experiments, IC50 (for inhibitors) or EC50 (for activators) values should be calculated by fitting the data to a sigmoidal dose-response curve.
Conclusion
The assays described in these application notes provide robust and scalable methods for the high-throughput screening of modulators of this compound metabolism. The choice of a specific assay will depend on the research question, target enzyme, and available resources. Careful optimization of assay conditions and appropriate data analysis are essential for the successful identification of lead compounds for further drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A High-Throughput Screen Reveals New Small-Molecule Activators and Inhibitors of Pantothenate Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medallionlabs.com [medallionlabs.com]
- 4. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. indigobiosciences.com [indigobiosciences.com]
Synthesis of D-Pantothenate Analogs for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of D-pantothenate analogs. These compounds are valuable research tools for studying coenzyme A (CoA) biosynthesis and utilization, and they hold potential as antimicrobial and antimalarial agents. The following sections detail the rationale behind targeting the CoA pathway, synthetic strategies for creating diverse analogs, and specific experimental procedures.
Introduction to this compound Analogs and Coenzyme A Biosynthesis
This compound, also known as vitamin B5, is the universal precursor for the biosynthesis of coenzyme A (CoA), an essential cofactor in all living organisms. CoA plays a central role in numerous metabolic pathways, including the tricarboxylic acid cycle, fatty acid metabolism, and the synthesis of various cellular components. The enzymes involved in the CoA biosynthetic pathway are attractive targets for the development of novel therapeutic agents, as their inhibition can disrupt cellular metabolism and growth.
This compound analogs are structurally modified versions of this compound designed to interfere with the CoA biosynthesis pathway. These analogs can act as competitive inhibitors of the pathway's enzymes or be metabolized into inactive CoA analogs, thereby disrupting downstream processes. A major class of these analogs is the N-substituted pantothenamides, where the carboxyl group of the β-alanine moiety is replaced with a substituted amide.
Coenzyme A Biosynthesis Pathway
The biosynthesis of CoA from this compound involves a conserved five-step enzymatic pathway. Understanding this pathway is crucial for designing effective inhibitors.
Caption: The Coenzyme A biosynthetic pathway, a five-step enzymatic cascade.
Synthetic Strategies for this compound Analogs
The synthesis of this compound analogs can be broadly categorized based on the modification site: the β-alanine moiety or the pantoic acid moiety.
Modifications at the β-Alanine Moiety: N-Substituted Pantothenamides
The most common strategy involves the amidation of the carboxylic acid of the β-alanine portion of this compound. A versatile method for this is the coupling of D-pantolactone with a desired amine in the presence of a coupling agent. A parallel synthesis approach allows for the rapid generation of a library of analogs from a common precursor.[1][2]
Modifications at the Pantoic Acid Moiety
Modifications to the pantoic acid portion of the molecule are less common but offer an avenue to explore structure-activity relationships further. This can involve altering the chain length or introducing different functional groups. A cross-metathesis approach has been successfully employed to introduce larger substituents at the geminal dimethyl position.[3]
Data Presentation: Biological Activity of this compound Analogs
The following table summarizes the biological activity of representative this compound analogs.
| Compound Name | Modification | Target Organism/Enzyme | Activity (MIC/IC50) | Reference |
| N-pentylpantothenamide | N-pentyl amide | Escherichia coli | MIC: 2 µM | [4] |
| N-heptylpantothenamide | N-heptyl amide | Staphylococcus aureus | MIC: 1.6 µM | [5] |
| CJ-15,801 | Pantothenate analog | Plasmodium falciparum | IC50: 75 µM | [6] |
| Pantothenol (PanOH) | Alcohol analog | Plasmodium falciparum | IC50: 400 µM | [6] |
| PANKi | Reversible PanK inhibitor | PanK1β | IC50: 70 nM | [7] |
| PANKi | Reversible PanK inhibitor | PanK2 | IC50: 92 nM | [7] |
| PANKi | Reversible PanK inhibitor | PanK3 | IC50: 25 nM | [7] |
| Natural Product Inhibitor 1 | PfPanK1 Inhibitor | Plasmodium falciparum PanK1 | IC50: 20-50 µM | [1] |
| Natural Product Inhibitor 2 | PfPanK1 Inhibitor | Plasmodium falciparum PanK1 | IC50: 20-50 µM | [1] |
| Natural Product Inhibitor 3 | PfPanK1 Inhibitor | Plasmodium falciparum PanK1 | IC50: 20-50 µM | [1] |
| Natural Product Inhibitor 4 | PfPanK1 Inhibitor | Plasmodium falciparum PanK1 | IC50: 20-50 µM | [1] |
Experimental Protocols
The following are detailed protocols for the synthesis and evaluation of this compound analogs.
Protocol 1: Synthesis of N-Pentylpantothenamide
This protocol describes a general method for the synthesis of N-substituted pantothenamides, using N-pentylpantothenamide as an example.
Materials:
-
D-(-)-Pantolactone
-
Pentylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Magnesium sulfate (B86663) (MgSO4), anhydrous
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve D-(-)-pantolactone (1.0 eq) and pentylamine (1.1 eq) in anhydrous DCM.
-
Coupling Reaction: Cool the solution to 0 °C in an ice bath. Add DCC (1.2 eq) and a catalytic amount of DMAP to the solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filter cake with a small amount of DCM.
-
Extraction: Combine the filtrates and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-pentylpantothenamide.
Characterization (Expected):
-
¹H NMR (CDCl₃, 400 MHz): δ 6.5-6.8 (br s, 1H, NH), 4.0 (s, 1H, CHOH), 3.5 (t, J = 6.8 Hz, 2H, NCH₂), 3.4 (t, J = 6.8 Hz, 2H, CH₂CO), 2.4 (t, J = 6.8 Hz, 2H, CH₂NH), 1.5 (m, 2H, CH₂), 1.3 (m, 4H, (CH₂)₂), 1.0 (s, 3H, CH₃), 0.9 (s, 3H, CH₃), 0.9 (t, J = 7.2 Hz, 3H, CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 173.5, 76.0, 70.5, 40.2, 39.5, 36.5, 29.2, 29.1, 22.4, 22.3, 20.5, 14.0.
-
Mass Spectrometry (ESI+): Calculated for C₁₄H₂₉NO₃ [M+H]⁺, found.
Protocol 2: Parallel Synthesis of a Pantothenamide Library
This protocol outlines a high-throughput method for generating a library of N-substituted pantothenamides.[1][2]
Caption: Workflow for the parallel synthesis of a pantothenamide library.
Materials:
-
S-phenyl thioester of pantothenic acid (precursor)
-
Library of diverse amines
-
Solid-phase extraction (SPE) cartridges (e.g., silica-based)
-
96-well deep-well plates
Procedure:
-
Reaction Setup: In a 96-well deep-well plate, dispense the S-phenyl thioester precursor into each well.
-
Amine Addition: Add a different amine from the library to each well (typically 5 equivalents).
-
Aminolysis Reaction: Seal the plate and incubate at 30 °C for 3 hours to ensure complete conversion.
-
Parallel Purification:
-
Equilibrate SPE cartridges with acetonitrile.
-
Load the reaction mixture from each well onto a separate SPE cartridge.
-
Wash with acetonitrile to remove unreacted thioester and other non-polar impurities.
-
Elute the desired pantothenamide product with an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).
-
-
Analysis and Storage: Analyze the purity of each library member by LC-MS and store appropriately.
Protocol 3: Pantothenate Kinase Inhibition Assay
This protocol describes a method to evaluate the inhibitory activity of this compound analogs against pantothenate kinase (PanK).
Materials:
-
Recombinant pantothenate kinase (e.g., from S. aureus or P. falciparum)
-
This compound (substrate)
-
ATP (co-substrate)
-
Test compounds (this compound analogs)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
ADP-Glo™ Kinase Assay kit (or similar ADP detection system)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing assay buffer, a fixed concentration of this compound (at or near its Km value), and the test compound at various concentrations.
-
Enzyme Addition: Add the pantothenate kinase to each well to initiate the reaction. Include controls with no enzyme and no inhibitor.
-
Incubation: Incubate the plate at 37 °C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a second reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
The synthesis and evaluation of this compound analogs provide a powerful approach for probing the coenzyme A biosynthetic pathway and for the discovery of novel antimicrobial and antimalarial agents. The protocols outlined in these application notes offer a starting point for researchers to design, synthesize, and characterize a wide range of analogs with diverse biological activities. The modular nature of the synthetic routes allows for systematic exploration of structure-activity relationships, which is essential for the development of potent and selective inhibitors.
References
- 1. Characterization of Plasmodium falciparum Pantothenate Kinase and Identification of Its Inhibitors From Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of pantothenate kinase: novel antibiotics for staphylococcal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of Pantothenate Kinase: Novel Antibiotics for Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of N-pentylpantothenamide is due to inhibition of coenzyme a synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. media.malariaworld.org [media.malariaworld.org]
- 6. Mutations in the pantothenate kinase of Plasmodium falciparum confer diverse sensitivity profiles to antiplasmodial pantothenate analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pantothenate Kinase Inhibitor | TargetMol [targetmol.com]
Measuring D-Pantothenate Uptake In Vitro: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-pantothenate (Vitamin B5) is a water-soluble vitamin essential for the synthesis of coenzyme A (CoA) and acyl carrier protein, which are critical for numerous metabolic pathways, including the metabolism of carbohydrates, fats, and proteins. Understanding the mechanisms of this compound uptake into cells is crucial for research in nutrition, metabolic disorders, and for the development of targeted drug delivery strategies. The primary transporter responsible for the cellular uptake of this compound is the Sodium-dependent Multivitamin Transporter (SMVT), a member of the solute carrier family (SLC5A6). This document provides detailed application notes and protocols for three common in vitro methods to measure this compound uptake: Radiolabeled Uptake Assays, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Quantification, and a conceptual Fluorescent Probe-Based Assay.
Key Transporter: Sodium-Dependent Multivitamin Transporter (SMVT)
The Sodium-Dependent Multivitamin Transporter (SMVT) is a key protein responsible for the cellular uptake of not only pantothenic acid but also biotin (B1667282) and lipoic acid.[1] This transport process is an active mechanism that relies on the sodium gradient across the cell membrane.[1]
Data Presentation: Kinetic Parameters and Inhibition of this compound Uptake
The following tables summarize key quantitative data for this compound transport, primarily through the SMVT. These values are essential for designing and interpreting uptake experiments.
Table 1: Kinetic Parameters (Km and Vmax) for SMVT Substrates
| Cell Line/System | Substrate | Km (µM) | Vmax (pmol/mg protein/min) | Reference |
| Human Brain Capillary Endothelial Cells (hCMEC/D3) | [³H]Biotin | 296.2 ± 25.9 | 77.2 ± 2.2 | [2] |
| Human Retinal Pigment Epithelial (D407) Cells | [³H]Biotin | 863.8 ± 66.9 | 308.3 ± 10.7 | [2] |
| hSMVT-expressing Oocytes | Pantothenic Acid | 1.5 | Not Reported | [3] |
| hSMVT-expressing Oocytes | Biotin | 3.2 | Not Reported | [3] |
| ECF Transporter in Proteoliposomes | Pantothenate | 0.046 ± 0.011 | 2.2 ± 0.12 (nmol/mg/min) | [4] |
Table 2: IC50 Values of SMVT Inhibitors on this compound or Biotin Uptake
| Cell Line | Inhibitor | Substrate | IC50 (µM) | Reference |
| Human T-ALL Cell Lines | Pantothenic Acid Analog (RR8) | Not specified | 2.2 | [5] |
| P. falciparum | Pantothenic Acid Analog 1 | [³H]hypoxanthine | 15 ± 1 | [6] |
| P. falciparum | Pantothenic Acid Analog 2 | [³H]hypoxanthine | 20 ± 2 | [6] |
| Caco-2 Cells | Verapamil | Fexofenadine (B15129) (P-gp substrate) | 8.44 | [7] |
Note: Data for direct inhibition of this compound uptake by a wide range of inhibitors is limited. The provided data includes analogs and related transport studies to give context.
Experimental Protocols
Protocol 1: Radiolabeled this compound Uptake Assay
This is the most common and direct method for measuring this compound uptake. It utilizes radiolabeled this compound (e.g., [³H]-D-pantothenate) to quantify its accumulation in cells.
Materials:
-
Cell line of interest (e.g., Caco-2, HEK293, Jurkat)
-
Complete cell culture medium
-
Multi-well plates (e.g., 24-well)
-
[³H]-D-pantothenate
-
Unlabeled this compound
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
Ice-cold wash buffer (e.g., PBS)
-
Cell lysis buffer (e.g., 0.1 M NaOH or RIPA buffer)
-
Scintillation cocktail
-
Scintillation counter
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Cell Culture and Seeding:
-
Culture cells to ~80-90% confluency.
-
For adherent cells (Caco-2, HEK293), seed them in 24-well plates at an appropriate density (e.g., 2 x 10⁵ cells/well for Caco-2) and allow them to form a monolayer (3-5 days for Caco-2 to differentiate).[8]
-
For suspension cells (Jurkat), they can be used directly from culture after washing and resuspension.
-
-
Uptake Assay:
-
On the day of the experiment, aspirate the culture medium from the wells (for adherent cells) or centrifuge the cell suspension (for suspension cells).
-
Wash the cells twice with pre-warmed (37°C) uptake buffer.
-
Prepare the uptake solution containing a known concentration of [³H]-D-pantothenate (e.g., 1 µCi/mL) in uptake buffer. For competition or inhibition studies, include unlabeled this compound or inhibitors at desired concentrations.
-
To start the uptake, add the uptake solution to each well (e.g., 0.5 mL/well).
-
Incubate the plate at 37°C for a predetermined time course (e.g., 2, 5, 10, 15, 30 minutes).
-
To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold wash buffer.
-
-
Quantification:
-
Lyse the cells by adding cell lysis buffer to each well (e.g., 0.5 mL of 0.1 M NaOH) and incubating for at least 30 minutes at room temperature.
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Use a small aliquot of the lysate to determine the protein concentration using a standard protein assay.
-
-
Data Analysis:
-
Calculate the amount of this compound taken up (in pmol or nmol) based on the specific activity of the [³H]-D-pantothenate.
-
Normalize the uptake to the protein concentration (e.g., pmol/mg protein).
-
Plot the uptake over time to determine the initial rate of transport.
-
For kinetic studies, perform the assay with varying concentrations of unlabeled this compound to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.
-
Protocol 2: LC-MS/MS Quantification of Intracellular this compound
This method measures the total intracellular concentration of unlabeled this compound, offering high specificity and sensitivity. It is particularly useful for studying the effects of compounds on endogenous this compound levels.
Materials:
-
Cell line of interest and culture reagents
-
Multi-well plates or culture flasks
-
Uptake buffer
-
Unlabeled this compound
-
Ice-cold PBS
-
Ice-cold extraction solvent (e.g., 80% methanol)
-
Internal standard (e.g., ¹³C₃,¹⁵N-pantothenic acid)
-
LC-MS/MS system with a suitable column (e.g., C18)
-
This compound analytical standard
Procedure:
-
Cell Culture and Uptake Assay:
-
Follow the cell culture and seeding protocol as described for the radiolabeled assay.
-
Perform the uptake experiment using unlabeled this compound at various concentrations and time points.
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
-
Sample Preparation for LC-MS/MS:
-
After the final wash, add ice-cold extraction solvent containing the internal standard to the cells.
-
Scrape the cells (for adherent cells) and transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously and incubate on ice for 20 minutes to ensure complete lysis and protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis. A portion of the cell pellet can be used for protein quantification.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase column (e.g., C18). The mobile phase typically consists of water and acetonitrile (B52724) with a modifier like formic acid. A gradient elution is commonly used.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transition for pantothenic acid is typically m/z 220 -> 90.[9]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound analytical standard.
-
Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Normalize the intracellular concentration to the protein content or cell number.
-
Protocol 3: Fluorescent Probe-Based Uptake Assay (Conceptual)
Currently, a specific, commercially available fluorescent this compound analog for direct uptake studies is not widely reported. However, such a probe could be developed by conjugating a fluorophore (e.g., NBD, fluorescein, or a silicon rhodamine) to the this compound molecule, ensuring that the modification does not abolish its recognition by SMVT. This protocol is a conceptual framework for how such an assay would be performed.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Multi-well plates with a clear bottom (preferably black-walled for fluorescence)
-
Fluorescent this compound analog
-
Uptake buffer
-
Ice-cold wash buffer
-
Fluorescence microscope or a plate reader with fluorescence capabilities
-
Hoechst or DAPI for nuclear staining (optional)
Procedure:
-
Cell Culture and Seeding:
-
Seed cells in a multi-well plate suitable for imaging, as described in the previous protocols.
-
-
Uptake Assay:
-
Wash the cells with pre-warmed uptake buffer.
-
Add the uptake solution containing the fluorescent this compound analog at the desired concentration.
-
Incubate at 37°C for the desired time.
-
For live-cell imaging, the plate can be placed directly on the stage of a fluorescence microscope equipped with an environmental chamber.
-
For endpoint assays, stop the uptake by washing the cells three times with ice-cold wash buffer.
-
-
Quantification and Imaging:
-
Live-Cell Imaging: Acquire images at different time points to observe the dynamics of uptake and subcellular localization.
-
Plate Reader Quantification: Measure the fluorescence intensity in each well using a plate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Fluorescence Microscopy (Endpoint): After washing, fix the cells (optional) and stain with a nuclear counterstain. Acquire images to visualize the cellular uptake.
-
-
Data Analysis:
-
For plate reader data, subtract the background fluorescence and normalize to cell number or protein content.
-
For microscopy images, quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ).
-
Conclusion
The choice of method for measuring this compound uptake depends on the specific research question and available resources. Radiolabeled assays provide a direct and sensitive measure of transport rates and kinetics. LC-MS/MS offers high specificity and the ability to measure endogenous levels of the vitamin. While still in a conceptual stage for this compound, fluorescent probe-based assays hold the potential for high-throughput screening and real-time visualization of uptake dynamics. By following these detailed protocols, researchers can obtain reliable and reproducible data on this compound transport, contributing to a better understanding of its physiological and pathological roles.
References
- 1. Major involvement of Na(+) -dependent multivitamin transporter (SLC5A6/SMVT) in uptake of biotin and pantothenic acid by human brain capillary endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of fluorescent probes specific for pantetheinase and their application in bioimaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. biochem.oregonstate.edu [biochem.oregonstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Class of Pantothenic Acid Analogs Inhibits Plasmodium falciparum Pantothenate Kinase and Represses the Proliferation of Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transport characteristics of fexofenadine in the Caco-2 cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A class of pantothenic acid analogs inhibits Plasmodium falciparum pantothenate kinase and represses the proliferation of malaria parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of D-Pantothenate in Metabolic Engineering: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-pantothenate (Vitamin B5) is a vital precursor for the biosynthesis of coenzyme A (CoA), a fundamental cofactor in numerous metabolic pathways, including the synthesis and degradation of fatty acids, the tricarboxylic acid (TCA) cycle, and the synthesis of phospholipids.[1][2] Its importance in cellular metabolism makes it a key target for metabolic engineering endeavors, primarily focused on the microbial overproduction of this compound itself or using its pathway to synthesize other valuable chemicals. This document provides an overview of the application of this compound in metabolic engineering, including key metabolic pathways, engineering strategies, quantitative data from various studies, and detailed experimental protocols.
Metabolic Pathways and Engineering Strategies
The biosynthesis of this compound involves two main precursor molecules: D-pantoate and β-alanine.[1][3] These are condensed in an ATP-dependent reaction catalyzed by pantothenate synthetase (PanC).[1][3] Metabolic engineering efforts have targeted various stages of this pathway in microorganisms like Escherichia coli and Corynebacterium glutamicum to enhance this compound production.
Key Biosynthetic Steps and Enzymes: [1][4]
-
D-Pantoate Synthesis: This pathway starts from α-ketoisovalerate, an intermediate in the branched-chain amino acid biosynthesis pathway.
-
PanB (Ketopantoate hydroxymethyltransferase): Catalyzes the conversion of α-ketoisovalerate to ketopantoate.
-
PanE (Ketopantoate reductase): Reduces ketopantoate to D-pantoate.
-
-
β-Alanine Synthesis: β-alanine can be produced from L-aspartate.
-
PanD (Aspartate-1-decarboxylase): Catalyzes the decarboxylation of L-aspartate to form β-alanine.
-
-
Condensation:
-
PanC (Pantothenate synthetase): Ligates D-pantoate and β-alanine to form this compound.
-
Common Metabolic Engineering Strategies:
-
Overexpression of key biosynthetic genes: Enhancing the expression of panB, panC, panD, and panE to increase the metabolic flux towards this compound.[5][6]
-
Deletion of competing pathways: Knocking out genes involved in pathways that divert precursors away from this compound synthesis, such as the L-valine biosynthesis pathway.[5][6]
-
Alleviating feedback inhibition: Mutating key enzymes, like pantothenate kinase (CoaA), to remove feedback inhibition by CoA and its thioesters.[1][5]
-
Enhancing precursor supply: Engineering central carbon metabolism to increase the availability of precursors like pyruvate (B1213749) and L-aspartate.[7]
-
Cofactor engineering: Optimizing the supply of cofactors like ATP and NADPH, which are crucial for the biosynthetic reactions.[7][8]
-
Transporter engineering: Improving the efflux of this compound to reduce intracellular accumulation and potential feedback inhibition.[7]
Quantitative Data on this compound Production
The following tables summarize the quantitative data from various metabolic engineering studies aimed at this compound overproduction in different microbial chassis.
Table 1: Metabolic Engineering of Escherichia coli for this compound Production
| Strain | Key Genetic Modifications | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| W3110 | Wild-type | - | - | - | [5] |
| DPA-9/pTrc99a-panBC(C.G) | Edited ilvN, panC, panB, panE, ilvC; attenuated avtA, ilvE; mutated coaA; deleted ilvA; overexpressed panB and panC from C. glutamicum | 28.45 | - | - | [5] |
| PA132 | Deleted non-PTS system genes; inhibited pyruvate competitive branches; dynamically controlled TCA cycle; screened and regulated panBC; enhanced NADPH regeneration | 83.26 | - | - | [7] |
| Engineered E. coli | Reinforced precursor pool; refactored one-carbon unit generation; optimized reducing power and energy supply; addition of citrate | 45.35 | 0.31 | - | [9] |
| Engineered E. coli | Designed hybrid pathway with chemical conversion of glyoxylate (B1226380) and isobutyraldehyde (B47883) to HMFBA followed by biotransformation | 116.5 | - | 2.43 | [10] |
| DPAN19/trc-ilvCV412A | Engineered acetolactate isomeroreductase (ilvC) | 62.82 | - | - | [11] |
Table 2: Metabolic Engineering of Corynebacterium glutamicum for this compound Production
| Strain | Key Genetic Modifications | Titer (g/L) | Reference |
| Wild-type | - | 0.000009 | [12] |
| Engineered Strain | Deleted ilvA; overexpressed ilvBNCD and panBC | 1.0 | [12] |
| Engineered E. coli harboring C. glutamicum PanC | Whole-cell biocatalysis with substrate feeding | 97.1 | [13] |
Signaling Pathways and Experimental Workflows
This compound and Coenzyme A Biosynthetic Pathway
This diagram illustrates the key enzymatic steps in the biosynthesis of this compound and its subsequent conversion to Coenzyme A.
References
- 1. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic engineering of Escherichia coli for d-pantothenic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a vitamin B5 hyperproducer in Escherichia coli by multiple metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Module engineering coupled with omics strategies for enhancing this compound production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A designed hybrid pathway for efficient synthesis of this compound in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Engineered E. coli for D-pantothenic acid production with an acetolactate isomeroreductase mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Synthesis in Corynebacterium glutamicum and Use of panBC and Genes Encoding l-Valine Synthesis for this compound Overproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A highly active pantothenate synthetase from Corynebacterium glutamicum enables the production of D-pantothenic acid with high productivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Pantothenate in Enzyme Kinetic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-pantothenate, also known as vitamin B5, is a crucial precursor in the biosynthesis of Coenzyme A (CoA), an essential cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the citric acid cycle. The enzymes that metabolize this compound are vital for cellular function and represent significant targets for drug discovery, particularly in the development of novel antimicrobial agents. These application notes provide detailed protocols and kinetic data for key enzymes that utilize this compound as a substrate, primarily focusing on Pantothenate Synthetase and Pantothenate Kinase.
Key Enzymes Utilizing this compound
Two of the most well-characterized enzymes that use this compound or its immediate precursor as a substrate are:
-
Pantothenate Synthetase (PS), also known as pantoate-β-alanine ligase (EC 6.3.2.1): This enzyme catalyzes the ATP-dependent condensation of D-pantoate and β-alanine to form this compound.[1][2][3] This is the final step in the de novo synthesis of pantothenate in bacteria, yeast, and plants.[1][2][4]
-
Pantothenate Kinase (PanK) (EC 2.7.1.33): This enzyme catalyzes the phosphorylation of this compound to 4'-phosphopantothenate, which is the first and rate-limiting step in the biosynthesis of CoA.[4][5] PanK is a key regulatory point in the CoA pathway and is subject to feedback inhibition by CoA and its thioesters.[5]
Data Presentation: Kinetic Parameters
The following tables summarize the kinetic constants for Pantothenate Synthetase and Pantothenate Kinase from various organisms. These values are essential for designing and interpreting enzyme kinetic assays.
Table 1: Kinetic Parameters for Pantothenate Synthetase
| Organism | Substrate | Km (mM) | kcat (s⁻¹) | Reference(s) |
| Mycobacterium tuberculosis | D-Pantoate | 0.13 | 3.4 | [1][2] |
| β-Alanine | 0.8 | 3.4 | [1][2] | |
| ATP | 2.6 | 3.4 | [1][2] | |
| Escherichia coli | D-Pantoate | Not specified | Not specified | [3] |
| β-Alanine | Not specified | Not specified | [3] | |
| ATP | Not specified | Not specified | [3] |
Table 2: Kinetic Parameters for Pantothenate Kinase
| Organism/Isoform | Substrate | Km (µM) | Reference(s) |
| Escherichia coli | This compound | 36 | [4] |
| ATP | 136 | [4] | |
| Staphylococcus aureus | This compound | 23 | [4] |
| ATP | 34 | [4] | |
| Human PanK3 | This compound | 14 ± 0.1 | [6] |
| ATP | 311 ± 53 | [6] | |
| Thermococcus kodakaraensis (Pantoate Kinase) | Pantoate | 200 ± 20 | [7] |
| Pantothenate | 420 ± 40 | [7] | |
| ATP | 290 ± 20 | [7] |
Signaling and Metabolic Pathways
The enzymatic reactions involving this compound are integral to the Coenzyme A (CoA) biosynthesis pathway. Understanding this pathway is critical for contextualizing the role of these enzymes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Crystal structures of a pantothenate synthetase from M. tuberculosis and its complexes with substrates and a reaction intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A therapeutic approach to pantothenate kinase associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of Pantothenate Kinase 3 Activity by Small Molecules that Interact with the Substrate/Allosteric Regulatory Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pantoate Kinase and Phosphopantothenate Synthetase, Two Novel Enzymes Necessary for CoA Biosynthesis in the Archaea - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting D-Pantothenate Auxotrophy in Escherichia coli
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-pantothenate auxotrophic strains of Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: What is this compound auxotrophy in E. coli?
This compound (Vitamin B5) is an essential precursor for the biosynthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways, including the tricarboxylic acid cycle and fatty acid metabolism. E. coli that are unable to synthesize their own this compound are termed auxotrophs and require supplementation of pantothenate or a downstream intermediate in their growth medium. This inability to grow on minimal medium without supplementation is the hallmark of this compound auxotrophy.
Q2: What are the key genes involved in the this compound biosynthesis pathway in E. coli?
The biosynthesis of this compound in E. coli is a four-step pathway involving several key enzymes encoded by the pan genes.[1] Mutations in these genes are the primary cause of this compound auxotrophy.
-
panB : Encodes for ketopantoate hydroxymethyltransferase, which catalyzes the first committed step in the pathway.[2][3]
-
panC : Encodes for pantothenate synthetase, responsible for the final condensation step to form pantothenate.[2][4]
-
panD : Encodes for aspartate 1-decarboxylase, which produces β-alanine, a precursor of pantothenate.[2]
-
panE : Encodes for ketopantoate reductase, which reduces ketopantoate to pantoate.[5]
Troubleshooting Guides
Problem 1: My E. coli pantothenate auxotroph is not growing or shows very slow growth, even with pantothenate supplementation.
Possible Causes and Solutions:
-
Incorrect Supplementation: Ensure you are using the correct supplement for your specific mutant. Refer to the table below for guidance. For instance, a panD mutant requires β-alanine or pantothenate for growth.[5]
-
Insufficient Supplement Concentration: The concentration of the supplement may be too low. A common starting concentration for pantothenate is between 0.25 µM and 25 µM.[6] However, higher concentrations may be necessary depending on the strain and specific mutation. It has been shown that high concentrations of pantothenate or β-alanine can increase intracellular Coenzyme A levels two- to threefold.[2]
-
Degradation of Supplements: Pantothenate solutions, especially when exposed to heat or acidic/alkaline conditions, can degrade. Prepare fresh stock solutions and add them to the medium after autoclaving and cooling.
-
Secondary Mutations: The strain may have acquired secondary mutations affecting nutrient uptake or other essential metabolic pathways. Consider re-transforming your plasmid into a fresh stock of the auxotrophic strain or sequencing the strain to check for unintended mutations.
-
Toxicity of Expressed Protein: If you are expressing a recombinant protein, it might be toxic to the cells, leading to slow growth. Try reducing the expression level by lowering the inducer concentration or using a lower copy number plasmid.[7]
-
Issues with Solid vs. Liquid Media: Some mutant strains exhibit growth defects specifically on solid media, which could be due to factors like nutrient sequestration by the agar (B569324) or altered oxygen availability.[8] If your strain grows in liquid but not on solid media, consider using a different solidifying agent or supplementing with additional nutrients.
Problem 2: My E. coli strain, which should be a pantothenate auxotroph, is growing on minimal medium without any supplementation.
Possible Causes and Solutions:
-
Contamination: Your culture may be contaminated with a wild-type strain. Streak the culture on a plate to isolate single colonies and re-test for the auxotrophic phenotype.
-
Reversion of the Mutation: The mutation may have reverted to the wild-type sequence. This is more common with point mutations than with deletions. Consider re-sequencing the relevant pan gene to confirm the mutation.
-
Cross-feeding from Neighboring Colonies: If you are working with plates, other microorganisms or even adjacent E. coli colonies could be secreting small amounts of pantothenate or its intermediates, allowing for localized growth of your auxotroph.
-
Leaky Mutation: The mutation in the pan gene might be "leaky," meaning the resulting enzyme retains some residual activity, allowing for slow growth without supplementation.
-
Presence of Pantothenate in Media Components: Some complex media components, like yeast extract or tryptone, contain sufficient pantothenate to support the growth of auxotrophs.[7] For stringent auxotrophic selection, use a defined minimal medium.
Quantitative Data Summary
| Gene Mutation | Enzyme Defect | Required Supplement(s) | Typical Supplement Concentration Range | Reference |
| panB | Ketopantoate hydroxymethyltransferase | Pantoate or Pantothenate | 1-100 µM | [2] |
| panC | Pantothenate synthetase | Pantothenate | 1-100 µM | [2] |
| panD | Aspartate 1-decarboxylase | β-alanine or Pantothenate | 1-100 µM | [2][5] |
| panE | Ketopantoate reductase | Pantoate or Pantothenate | 1-100 µM | [5] |
Experimental Protocols
Protocol 1: Cross-Feeding Assay to Characterize Pantothenate Auxotrophs
This assay helps determine which intermediate in the pantothenate pathway is required by an unknown auxotroph by observing its growth in proximity to known mutant strains.
Materials:
-
Minimal medium agar plates
-
Overnight cultures of known panB, panC, and panD mutant strains and the unknown auxotroph.
Procedure:
-
Prepare a lawn of the unknown auxotrophic strain on a minimal medium agar plate.
-
Using a sterile loop, streak the known panB, panC, and panD mutant strains in parallel lines across the lawn of the unknown auxotroph.
-
Incubate the plate at 37°C for 24-48 hours.
-
Observe for growth of the unknown auxotroph around the streaks of the known mutants. Growth indicates that the known mutant is excreting an intermediate that the unknown mutant can utilize.
Protocol 2: Aspartate 1-Decarboxylase (PanD) Activity Assay
This protocol measures the activity of PanD by quantifying the production of β-alanine from L-aspartate.
Materials:
-
Purified PanD enzyme
-
L-aspartate solution (50 mM, pH 7.0)
-
Phosphate (B84403) buffer (0.1 M, pH 7.0)
-
2 M NaOH
-
2,4-dinitrofluorobenzene (DNFB) for derivatization
-
HPLC system
Procedure:
-
Prepare a reaction mixture containing 920 µL of phosphate buffer and 50 µL of L-aspartate solution.[9]
-
Initiate the reaction by adding 30 µL of the purified PanD enzyme.[9]
-
Incubate the reaction at 37°C for 20 minutes.[9]
-
Stop the reaction by adding 100 µL of 2 M NaOH.[9]
-
Derivatize the samples with DNFB.[9]
-
Analyze the production of β-alanine by HPLC at an absorbance of 360 nm.[9]
Protocol 3: Pantothenate Synthetase (PanC) Activity Assay
This is a coupled enzyme assay that measures the depletion of NADH, which is proportional to PanC activity.
Materials:
-
Purified PanC enzyme
-
ATP (10 mM)
-
Pantoate (1 mM)
-
β-alanine (5 mM)
-
Phosphoenolpyruvate (PEP-K, 1 mM)
-
MgCl₂ (10 mM)
-
NADH (0.4 mM)
-
Myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase (18 U/mL each)
-
HEPES buffer (100 mM, pH 7.8)
-
Microplate reader
Procedure:
-
In a microplate well, combine the PanC enzyme, coupling enzymes, and all reagents except for the PanC substrates (pantoate and β-alanine).[10]
-
Incubate for 5 minutes at room temperature.[10]
-
Initiate the reaction by adding pantoate and β-alanine.[10]
-
Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm every 20 seconds for 20 minutes.[10]
Visualizations
References
- 1. Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic and biochemical analyses of pantothenate biosynthesis in Escherichia coli and Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ketopantoate hydroxymethyltransferase. I. Purification and role in pantothenate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structures of a pantothenate synthetase from M. tuberculosis and its complexes with substrates and a reaction intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A mutant of Escherichia coli conditionally defective in the synthesis of holo-[acyl carrier protein] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - DE [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Protein Engineering of a Pyridoxal-5′-Phosphate-Dependent l-Aspartate-α-Decarboxylase from Tribolium castaneum for β-Alanine Production [mdpi.com]
- 10. A High-Throughput Screen against Pantothenate Synthetase (PanC) Identifies 3-Biphenyl-4-Cyanopyrrole-2-Carboxylic Acids as a New Class of Inhibitor with Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
optimizing d-Pantothenate concentration for mammalian cell culture
A comprehensive technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols for optimizing d-Pantothenate (Vitamin B5) concentration in mammalian cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it essential for mammalian cell culture?
A1: this compound, also known as Vitamin B5, is a water-soluble vitamin crucial for all forms of life.[1][2] In mammalian cells, its primary role is to serve as the precursor for the biosynthesis of Coenzyme A (CoA).[3][4][5] CoA is an indispensable cofactor involved in over 100 biochemical reactions, including the synthesis and metabolism of carbohydrates, lipids, and proteins, and is fundamental for cellular energy production through the citric acid cycle (TCA cycle).[3][4][5][6]
Q2: What are the signs of this compound deficiency in a cell culture?
A2: this compound deficiency can lead to a variety of cellular issues. As it is a precursor to the essential cofactor CoA, a lack of pantothenate can disrupt major metabolic pathways.[7] Documented effects of its depletion in vitro include suppressed cell proliferation, reduced cell viability, and induction of cellular differentiation markers.[1][8][9] In some cases, transient vitamin B5 deprivation has been shown to irreversibly affect cell growth and division.[10]
Q3: Can excessive this compound concentration be toxic to cells?
A3: While this compound is a critical nutrient, excessive concentrations of any media component can be detrimental, potentially impacting osmolality and creating metabolic imbalances.[11] However, pantothenate is not typically associated with direct toxicity in the concentration ranges found in most commercial and research media formulations. Optimization studies are recommended to determine the ideal concentration that supports maximal growth and productivity without adding unnecessary components to the medium.
Q4: How stable is this compound in cell culture media during storage and incubation?
A4: this compound is generally considered stable in most cell culture media formulations.[12] However, its stability can be compromised by strong acids or alkalis.[12][13] Standard storage conditions for chemically defined media (2 to 8°C, protected from light) are typically sufficient to maintain its integrity.[12][14][15]
Troubleshooting Guide
Problem: My cells are exhibiting poor growth, reduced viability, or a lower peak cell density.
-
Possible Cause: Sub-optimal or depleted this compound concentration. While many commercial media contain sufficient levels, custom or highly optimized media may require adjustment. Depletion of pantothenate during a long fed-batch process can also limit culture performance.
-
Troubleshooting Steps:
-
Review Media Composition: Confirm that this compound is included in your basal and feed media at an appropriate concentration. Chemically defined media rely on the precise inclusion of all essential components.[15][16]
-
Perform a Titration Study: Empirically determine the optimal concentration by supplementing your basal medium with varying levels of this compound. Monitor viable cell density (VCD) and viability. (See Experimental Protocol 1).
-
Analyze Spent Media: Measure the residual concentration of this compound at different time points in your culture to understand its consumption rate. This helps in designing a more effective feeding strategy.[17]
-
Evaluate Vitamin Stock Solution: Ensure your this compound stock solution has been stored correctly (typically -20°C for short-term or -80°C for long-term) and has not expired.[3]
-
Problem: The productivity (titer) of my recombinant protein or monoclonal antibody is lower than expected.
-
Possible Cause: Insufficient Coenzyme A (CoA) synthesis due to limited this compound availability. CoA is critical for the energy-intensive processes of protein synthesis and secretion.
-
Troubleshooting Steps:
-
Correlate Growth with Productivity: Analyze if the drop in productivity is associated with a decrease in cell growth or viability. If so, address the growth issue first using the steps above.
-
Optimize for Specific Productivity (Qp): Even with good cell growth, productivity can be limited. Run a titration experiment (Protocol 1) and measure the product titer at each this compound concentration. Calculate the specific productivity to see if it improves with supplementation. Optimizing media components is a key strategy for enhancing protein production.[18]
-
Investigate Other Limiting Nutrients: Low productivity is often a multi-factorial issue. Ensure that other key nutrients like amino acids, glucose, and trace elements are not being depleted.[11][19]
-
Data Presentation
Table 1: Troubleshooting Summary: this compound Deficiency Symptoms and Corrective Actions
| Symptom Observed | Potential Link to this compound | Recommended Action | Primary Metric to Monitor |
| Reduced cell proliferation rate | Deficiency suppresses cell growth.[8][9] | Perform titration study (Protocol 1). | Viable Cell Density (VCD) |
| Low peak viable cell density | Insufficient nutrient to sustain high cell numbers. | Analyze spent media for depletion rate. | Peak VCD |
| Decreased cell viability | Disruption of essential metabolic pathways.[10] | Confirm stability/age of media and vitamin stocks. | Percent Viability (%) |
| Low recombinant protein titer | Lack of CoA for energy and synthesis.[5] | Optimize concentration for specific productivity. | Product Titer (g/L), Specific Productivity (p/c/d) |
Key Signaling and Metabolic Pathways
The primary role of this compound is its conversion into Coenzyme A (CoA). This multi-step enzymatic process is fundamental to cellular metabolism.
Caption: Metabolic pathway of this compound to Coenzyme A (CoA) in mammalian cells.
Experimental Protocols
Protocol 1: Titration Study for Optimal this compound Concentration
This protocol outlines a dose-response experiment to determine the optimal concentration of this compound for cell growth and protein production.
1. Materials:
-
Basal cell culture medium deficient in this compound.
-
Sterile this compound stock solution (e.g., 1 g/L in WFI or PBS).
-
Your mammalian cell line of interest.
-
Shake flasks or multi-well plates.
-
Standard cell culture equipment (incubator, biosafety cabinet, cell counter).
-
Assay for quantifying recombinant product (e.g., ELISA, HPLC).
2. Methodology:
-
Prepare Media: Create a series of media conditions by supplementing the pantothenate-deficient basal medium with different concentrations of your stock solution. Include a negative control (no supplementation) and a positive control (your standard medium concentration).
-
Cell Seeding: Seed cells at a consistent density (e.g., 0.3 x 10⁶ cells/mL) into flasks or wells for each condition.
-
Incubation: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂, shaking at 120 RPM).
-
Monitoring: At regular intervals (e.g., every 24 hours), measure the Viable Cell Density (VCD) and viability for each condition.
-
Product Analysis: At the end of the culture (e.g., Day 10 or when viability drops below 50%), collect supernatant from each condition and measure the product titer.
-
Data Analysis: Plot VCD, viability, and product titer against this compound concentration. The optimal concentration is the one that provides the best balance of high cell growth, sustained viability, and maximum product yield.
Table 2: Example Experimental Setup for this compound Titration
| Condition | Basal Medium (mL) | This compound Stock (µL) | Final Concentration (mg/L) |
| 1 (Control -) | 20 | 0 | 0 |
| 2 | 20 | 2 | 0.1 |
| 3 | 20 | 10 | 0.5 |
| 4 (Standard) | 20 | 20 | 1.0 |
| 5 | 20 | 40 | 2.0 |
| 6 | 20 | 100 | 5.0 |
| 7 | 20 | 200 | 10.0 |
Note: Based on a 1 g/L (1000 mg/L) stock solution and a final culture volume of 20 mL.
Workflows
Troubleshooting Workflow for Poor Cell Growth
This diagram provides a logical workflow for diagnosing growth issues that may be related to media components like this compound.
Caption: A logical workflow for troubleshooting poor cell growth in mammalian culture.
Experimental Workflow for this compound Optimization
This diagram illustrates the systematic process for identifying and implementing an optimal this compound concentration.
Caption: Step-by-step experimental workflow for this compound concentration optimization.
References
- 1. Pantothenic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. eujournal.org [eujournal.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Physiological roles of the pantothenate kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. What is the mechanism of Calcium Pantothenate? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. The effect of pantothenic acid deficiency on keratinocyte proliferation and the synthesis of keratinocyte growth factor and collagen in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Transient vitamin B5 starving improves mammalian cell homeostasis and protein production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimizing CHO Cell Cultures via Metabolite Analysis | Mabion [mabion.eu]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. caissonlabs.com [caissonlabs.com]
- 15. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biopharminternational.com [biopharminternational.com]
- 17. cellculturedish.com [cellculturedish.com]
- 18. cellculturecompany.com [cellculturecompany.com]
- 19. Nutrient supplementation strategy improves cell concentration and longevity, monoclonal antibody production and lactate metabolism of Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Pantothenate Stability in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of d-pantothenate in aqueous solutions. Below, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
This compound, also known as vitamin B5, is a water-soluble vitamin that is a crucial component of Coenzyme A (CoA), a vital molecule in numerous metabolic pathways. Its stability in aqueous solutions is a significant concern for researchers and formulation scientists because it is susceptible to degradation, which can lead to a loss of biological activity and the formation of impurities. This instability can impact the reliability of experimental results and the efficacy of pharmaceutical and nutraceutical formulations.
Q2: What are the primary factors that influence the stability of this compound in aqueous solutions?
The stability of this compound is primarily affected by the following factors:
-
pH: this compound is most stable in a neutral to slightly acidic pH range (approximately pH 5-7).[1][2] It undergoes hydrolysis under both acidic and alkaline conditions.
-
Temperature: Elevated temperatures significantly accelerate the degradation of this compound.
-
Presence of other substances: Other components in a solution, such as buffers, metal ions, and other vitamins, can influence the stability of this compound. For instance, phosphate (B84403) buffers can enhance the rate of degradation.[2]
Q3: What are the main degradation products of this compound?
The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the amide bond. This cleavage results in the formation of pantoic acid and β-alanine . Under certain conditions, pantoic acid can further undergo intramolecular esterification to form pantolactone .
Q4: Are there more stable forms of this compound available for use in experiments and formulations?
Yes, due to the inherent instability of d-pantothenic acid, more stable forms are commonly used:
-
Calcium this compound: This salt form is more stable than the free acid and is widely used in pharmaceutical preparations and supplements.[3][4]
-
D-Panthenol (Dexpanthenol): This alcohol analogue of pantothenic acid is more stable than pantothenate salts in many liquid formulations, particularly in combination with other vitamins.[1] It is readily converted to pantothenic acid in the body.
Troubleshooting Guide
Issue 1: Loss of this compound Potency in Solution Over Time
Question: I prepared a stock solution of this compound, and I'm observing a decrease in its concentration in my experiments. What could be the cause and how can I prevent this?
Answer:
A loss of this compound potency is a common issue and is typically due to chemical degradation. Here are the likely causes and troubleshooting steps:
| Possible Cause | Troubleshooting Steps |
| Inappropriate pH | This compound is unstable in acidic (pH < 5) and alkaline (pH > 7) conditions. Measure the pH of your solution. If it falls outside the optimal range of 5-7, adjust it using a suitable buffer. For long-term storage, consider buffering your solution within this range. |
| High Storage Temperature | Degradation kinetics are accelerated at higher temperatures. Store your this compound solutions at refrigerated (2-8 °C) or frozen (-20 °C or -80 °C) temperatures to minimize degradation. Avoid repeated freeze-thaw cycles by preparing aliquots. |
| Presence of Destabilizing Agents | Certain components in your solution, such as phosphate buffers or trace metal ions, can catalyze the degradation of this compound.[2] If possible, use an alternative buffer system (e.g., citrate (B86180) buffer at an appropriate pH). If metal ion contamination is suspected, consider using chelating agents like EDTA, though their compatibility with your experimental system must be verified. |
| Microbial Contamination | Microorganisms can metabolize this compound. Ensure your solutions are sterile by preparing them with sterile water and filtering through a 0.22 µm filter. Store solutions aseptically. |
Issue 2: Unexpected Peaks in HPLC Analysis of this compound Samples
Question: I am analyzing my this compound-containing samples by HPLC and observing unexpected peaks that are not present in my standard. What are these peaks and how can I identify them?
Answer:
Unexpected peaks in your chromatogram are likely degradation products of this compound.
| Possible Cause | Troubleshooting and Identification Steps |
| Hydrolysis Products | The most common degradation products are pantoic acid and β-alanine. Due to its small size and lack of a strong chromophore, β-alanine may not be easily detectable by UV-HPLC. Pantoic acid is a more likely candidate for an unexpected peak. |
| Pantolactone Formation | Pantoic acid can cyclize to form pantolactone, which will have a different retention time than this compound and pantoic acid. |
| Identification Strategy | To confirm the identity of these peaks, you can perform a forced degradation study (see Experimental Protocols section). By intentionally degrading a this compound standard under various stress conditions (acid, base, heat, oxidation), you can generate the degradation products and compare their retention times with the unknown peaks in your samples. For definitive identification, techniques like LC-MS can be used to determine the mass of the unknown peaks and compare them to the expected masses of the degradation products. |
Issue 3: Poor Cell Growth or Inconsistent Results in Cell Culture Experiments
Question: I am using a cell culture medium containing this compound, and I'm experiencing issues with cell viability and experimental reproducibility. Could this compound stability be a factor?
Answer:
Yes, the degradation of this compound in cell culture media can lead to nutrient depletion and affect cell health and experimental outcomes.
| Possible Cause | Troubleshooting Steps |
| Degradation in Media | Cell culture media are complex aqueous solutions, often buffered at a physiological pH (around 7.4), which is slightly outside the most stable range for this compound. Over time, especially when stored at 4°C for extended periods or incubated at 37°C, this compound can degrade. |
| Recommendations | - Prepare fresh media: Whenever possible, prepare or supplement your cell culture media with this compound shortly before use. - Proper storage: Store prepared media at 2-8°C and protect it from light. Avoid long-term storage of supplemented media. - Use stable forms: When preparing custom media, consider using the more stable calcium this compound. - Quality control: If you suspect media degradation, test a new batch of media to see if the issues resolve. |
Data Presentation
Table 1: Influence of pH and Temperature on this compound Stability (Qualitative Summary)
| Condition | Stability of this compound |
| Acidic pH (< 5) | Unstable, undergoes hydrolysis. |
| Neutral pH (5 - 7) | Relatively stable.[1][2] |
| Alkaline pH (> 7) | Unstable, undergoes hydrolysis. |
| Low Temperature (2-8°C) | Degradation is slowed. |
| Room Temperature (~25°C) | Moderate degradation over time. |
| Elevated Temperature (> 37°C) | Rapid degradation. |
Note: Specific degradation rate constants are highly dependent on the exact conditions (buffer type, ionic strength, presence of other solutes).
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify its degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (or calcium this compound) at a concentration of 1 mg/mL in purified water.
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 48 hours.
-
Control Sample: Keep 1 mL of the stock solution at 4°C, protected from light.
3. Sample Analysis:
-
Before analysis, neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all samples, including the control, using a suitable analytical method (e.g., the HPLC method described in Protocol 2).
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Identify the peaks corresponding to the degradation products.
-
A stability-indicating method is one that can resolve the this compound peak from all the degradation product peaks.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for an HPLC method to quantify this compound and separate it from its primary degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, a mobile phase consisting of 0.025 M potassium dihydrogen phosphate (adjusted to pH 2.5 with phosphoric acid) and acetonitrile (B52724) (97:3 v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 205 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dilute the samples with the mobile phase to a concentration within the linear range of the method.
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.
-
Analysis: Inject the standards and samples. The retention time for this compound will vary depending on the exact conditions, but under the example conditions, it would be around 5-6 minutes.
Visualizations
Caption: this compound degradation via hydrolysis.
Caption: Workflow for a this compound stability study.
Caption: Troubleshooting decision tree for degradation.
References
Technical Support Center: Overcoming Poor Solubility of D-Pantothenate Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with d-pantothenate derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is showing poor aqueous solubility. What are the initial steps I should take?
A1: Poor aqueous solubility is a common challenge with lipophilic derivatives of this compound, such as esters like D-Panthenyl Triacetate (D-PTA). The first steps in addressing this issue involve characterizing the extent of the solubility problem and considering the desired formulation outcome.
-
Solubility Determination: Quantify the aqueous solubility of your derivative using a standard method like the shake-flask method. This will provide a baseline value to compare against after applying solubility enhancement techniques.
-
Physicochemical Characterization: Analyze the solid-state properties of your compound (e.g., crystallinity, polymorphism) using techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). The crystalline form of a compound is generally less soluble than its amorphous form.
-
pH-Solubility Profile: Determine the solubility of your derivative across a range of pH values, as ionizable groups can significantly influence solubility.
Q2: What are the primary strategies for enhancing the solubility of poorly soluble this compound derivatives?
A2: Several effective strategies can be employed to improve the solubility of lipophilic this compound derivatives. These can be broadly categorized as:
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level can enhance its wettability and dissolution rate. Common carriers include polymers like polyvinylpyrrolidone (B124986) (PVP) and polyethylene (B3416737) glycols (PEGs).
-
Nanoparticle and Liposome (B1194612) Formulations: Encapsulating the derivative in nanosized carriers, such as liposomes or polymeric nanoparticles, can increase the surface area for dissolution and provide a controlled release profile.
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can mask the hydrophobic nature of the drug molecule, thereby increasing its aqueous solubility.
Q3: Which this compound derivatives are known to have poor solubility?
A3: While d-pantothenic acid and its simple salts (e.g., calcium pantothenate) are generally water-soluble, ester derivatives are often lipophilic and exhibit poor aqueous solubility. A prime example is D-Panthenyl Triacetate (D-PTA) , which is described as an oil-soluble derivative.[1][2] Its increased lipophilicity makes it a good candidate for advanced formulation strategies to improve its utility in aqueous-based systems.
Troubleshooting Guides & Experimental Protocols
This section provides detailed methodologies for three common solubility enhancement techniques, using the oil-soluble D-Panthenyl Triacetate (D-PTA) as a model compound.
Solid Dispersions
Solid dispersions improve the dissolution of poorly soluble drugs by dispersing the active pharmaceutical ingredient (API) in a hydrophilic carrier, often in an amorphous state.[3][4][5]
Troubleshooting Issue: My solid dispersion of a this compound derivative is not showing significant solubility improvement.
-
Possible Cause 1: Inappropriate Carrier Selection. The miscibility and interaction between the drug and the carrier are crucial.
-
Solution: Screen a variety of carriers with different properties (e.g., PVP K30, PEG 6000, HPMC). The choice of carrier can significantly impact the stability and dissolution of the amorphous solid dispersion.[6]
-
-
Possible Cause 2: Drug Recrystallization. The amorphous form is thermodynamically unstable and can revert to a less soluble crystalline form over time.
-
Solution: Incorporate a crystallization inhibitor into your formulation. Also, ensure proper storage conditions (low humidity and temperature) to maintain the amorphous state.
-
-
Possible Cause 3: Insufficient Drug Loading. Very high drug loading can lead to phase separation and recrystallization.
-
Solution: Optimize the drug-to-carrier ratio. Lower drug-to-carrier ratios generally lead to more stable amorphous dispersions.
-
This protocol describes the preparation of a solid dispersion of D-PTA with polyvinylpyrrolidone (PVP K30).
Materials:
-
D-Panthenyl Triacetate (D-PTA)
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (B129727) (analytical grade)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Methodology:
-
Preparation of Drug-Carrier Solution:
-
Accurately weigh D-PTA and PVP K30 in various ratios (e.g., 1:1, 1:3, 1:5 w/w).
-
Dissolve both components in a suitable volume of methanol in a round-bottom flask. Ensure complete dissolution by gentle stirring or sonication.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the methanol under reduced pressure at a temperature of 40-50°C. Continue until a thin, dry film is formed on the inner wall of the flask.
-
-
Drying:
-
Scrape the dried film from the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
-
Pulverization and Sieving:
-
Pulverize the dried solid dispersion using a mortar and pestle to obtain a fine powder.
-
Pass the powder through a sieve (e.g., 100-mesh) to ensure a uniform particle size.
-
-
Characterization:
-
Solubility Studies: Determine the aqueous solubility of the prepared solid dispersions and compare it to that of the pure drug using the shake-flask method.
-
Dissolution Studies: Perform in vitro dissolution studies in a relevant medium (e.g., phosphate-buffered saline, pH 7.4).
-
Solid-State Characterization: Use PXRD and DSC to confirm the amorphous nature of the drug within the solid dispersion. Fourier-transform infrared spectroscopy (FTIR) can be used to investigate drug-carrier interactions.[1]
-
Quantitative Data Summary (Hypothetical):
| Formulation | Drug:Carrier Ratio (w/w) | Saturation Solubility (µg/mL) | Dissolution Efficiency (%) after 60 min |
| Pure D-PTA | - | 5.2 | 15.8 |
| D-PTA:PVP K30 SD | 1:1 | 58.7 | 65.3 |
| D-PTA:PVP K30 SD | 1:3 | 125.4 | 88.9 |
| D-PTA:PVP K30 SD | 1:5 | 189.2 | 95.1 |
| D-PTA:PEG 6000 SD | 1:3 | 98.6 | 82.4 |
Workflow Diagram:
Nanoparticle and Liposome Formulations
Encapsulating lipophilic drugs into nanoparticles or liposomes can significantly improve their aqueous dispersibility and bioavailability.
Troubleshooting Issue: The encapsulation efficiency of my this compound derivative in liposomes is low.
-
Possible Cause 1: Poor Drug-Lipid Interaction. The lipophilicity of the drug must be compatible with the lipid bilayer of the liposome.
-
Solution: Optimize the lipid composition. For a highly lipophilic drug like D-PTA, a formulation rich in phospholipids (B1166683) like soy phosphatidylcholine and cholesterol can be effective.[7][8]
-
-
Possible Cause 2: Drug Leakage during Formulation. The processing conditions can affect the integrity of the liposomes.
-
Possible Cause 3: Incorrect Drug-to-Lipid Ratio. Overloading the liposomes can lead to drug precipitation and low encapsulation.
-
Solution: Experiment with different drug-to-lipid ratios to find the optimal loading capacity.
-
This protocol is adapted from a study that successfully encapsulated D-PTA in liposomes.[7][8]
Materials:
-
D-Panthenyl Triacetate (D-PTA)
-
Soy Phosphatidylcholine
-
Cholesterol
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 200 nm)
-
Centrifuge
Methodology:
-
Lipid Film Formation:
-
Accurately weigh soy phosphatidylcholine, cholesterol, and D-PTA (e.g., a ratio of 100:13.95:4.22 by weight) and dissolve them in chloroform in a round-bottom flask.[7][8]
-
Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure at 45°C to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at 45°C and 100 rpm (without vacuum) for 1 hour. This will form multilamellar vesicles (MLVs).[8]
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder equipped with polycarbonate membranes (e.g., 15 passes through a 200 nm membrane).[8]
-
-
Purification:
-
Centrifuge the liposome suspension (e.g., at 3,000 x g for 10 minutes) to pellet any un-encapsulated drug and large lipid aggregates.[8]
-
Carefully collect the supernatant containing the liposomal formulation.
-
-
Characterization:
-
Particle Size and Zeta Potential: Determine the average particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Encapsulation Efficiency (EE%): Separate the un-encapsulated drug from the liposomes (e.g., by ultracentrifugation or size exclusion chromatography). Quantify the amount of encapsulated drug using a validated HPLC method. Calculate EE% using the formula: EE% = (Amount of encapsulated drug / Total initial drug amount) x 100
-
In Vitro Release: Perform in vitro release studies using a dialysis method to assess the drug release profile from the liposomes.
-
Quantitative Data Summary (Based on a study by Yener et al.): [7][8]
| Parameter | Optimized Formulation |
| D-PTA (mg) | 4.22 |
| Soy Phosphatidylcholine (mg) | 100 |
| Cholesterol (mg) | 13.95 |
| Particle Size (nm) | 161.6 ± 3.6 |
| Encapsulation Efficiency (%) | 87.84 ± 4.61 |
| Cumulative Release (24h) | 90.93% |
Workflow Diagram:
References
- 1. deverauxspecialties.com [deverauxspecialties.com]
- 2. D-Panthenyl Triacetate | Givaudan [givaudan.com]
- 3. jddtonline.info [jddtonline.info]
- 4. japsonline.com [japsonline.com]
- 5. Preparation and Characterization of Vitamin D3-Based Binary Amorphous Systems [mdpi.com]
- 6. Characterization and stability of solid dispersions based on PEG/polymer blends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, optimization and characterization of coenzyme Q10- and D-panthenyl triacetate-loaded liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, optimization and characterization of coenzyme Q10- and D-panthenyl triacetate-loaded liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
Technical Support Center: Microbial D-Pantothenate Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of D-pantothenate (Vitamin B5) in microbial production systems, primarily focusing on Escherichia coli.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are designed to address common issues encountered during this compound production experiments. Each question is followed by potential causes and detailed solutions.
Q1: My engineered E. coli strain is producing very low levels of this compound. What are the common reasons and how can I troubleshoot this?
A1: Low this compound yield is a frequent challenge. The issue can often be traced back to three main areas: insufficient precursor supply, bottlenecks in the biosynthetic pathway, or suboptimal fermentation conditions.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Insufficient Precursor Supply | α-ketoisovalerate Limitation: This is a common precursor for both this compound and branched-chain amino acids like L-valine.[1][2] To increase its availability, consider overexpressing key genes in the L-valine synthesis pathway, such as the ilvBNCD operon.[1] Attenuating the expression of aminotransferases (avtA, ilvE) can also redirect carbon flux away from L-valine and towards this compound synthesis.[3] |
| β-alanine Limitation: The supply of β-alanine is another critical factor. Overexpression of aspartate-α-decarboxylase (panD) is a common strategy to boost β-alanine levels.[2][4] Supplementing the fermentation medium with β-alanine can also significantly improve yields.[3][5] | |
| Biosynthetic Pathway Bottlenecks | Low Enzyme Activity: One or more enzymes in the this compound pathway (panB, panE, panC) may have low activity, creating a bottleneck. Overexpressing these genes, particularly from organisms known for high catalytic efficiency like Corynebacterium glutamicum, can alleviate this issue.[1][3] Using strong, inducible promoters allows for fine-tuning of enzyme expression levels. |
| Feedback Inhibition: The first enzyme in the pathway, ketopantoate hydroxymethyltransferase (PanB), can be subject to feedback inhibition by D-pantoate.[1] Using site-directed mutagenesis to create enzyme variants with reduced sensitivity to this inhibition can improve flux through the pathway. | |
| Suboptimal Fermentation Conditions | Medium Composition: Ensure the fermentation medium is optimized. Key components to consider are the carbon source (e.g., glucose concentration), nitrogen source (e.g., (NH₄)₂SO₄), and the addition of precursors like β-alanine.[3][5] |
| Process Parameters: Factors such as pH, temperature, and dissolved oxygen (DO) levels are critical. Implementing a fed-batch strategy with controlled glucose feeding can prevent the accumulation of inhibitory byproducts like acetate (B1210297) and significantly enhance this compound titers.[6][7] |
Q2: I am observing an accumulation of D-pantoate in my culture supernatant, but the final this compound yield is low. What could be the problem?
A2: The accumulation of the intermediate D-pantoate strongly suggests a bottleneck at the final step of the biosynthetic pathway, which is the condensation of D-pantoate with β-alanine, catalyzed by pantothenate synthetase (PanC).
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Insufficient PanC Activity | Overexpress the panC gene. Consider using a panC gene from a different organism, such as Corynebacterium glutamicum, which may have higher activity in your host.[3] |
| Limited β-alanine Availability | Even with sufficient PanC enzyme, a lack of the co-substrate β-alanine will halt the reaction. Increase the expression of panD (aspartate-α-decarboxylase) to boost endogenous β-alanine production or supplement the fermentation medium with exogenous β-alanine.[3][5] |
| Suboptimal ATP Supply | The PanC-catalyzed reaction is ATP-dependent.[2] Ensure that the central carbon metabolism is robust and providing sufficient ATP. A high metabolic load from overexpressing multiple pathway genes can sometimes drain cellular energy reserves. |
Q3: My high-producing strain grows poorly, leading to low overall yield. How can I improve cell health and productivity?
A3: Poor growth in engineered strains is often a sign of metabolic burden or the accumulation of toxic intermediates. Addressing these issues is key to improving both cell density and final product titer.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Metabolic Burden | High-level expression of multiple heterologous genes can place a significant strain on the cell's resources. Use tunable promoter systems to balance enzyme expression levels. Integrating key genes into the chromosome can provide more stable, moderate expression levels compared to high-copy plasmids.[8] |
| Toxicity of Intermediates or Product | While this compound itself is generally not highly toxic, high concentrations of intermediates or byproducts could be inhibitory. Analyze the culture supernatant for the accumulation of compounds other than your target product. |
| Cofactor Imbalance | The this compound pathway requires NADPH.[9] Overexpression of pathway enzymes can lead to an imbalance in the NADPH/NADP+ ratio, affecting other essential cellular processes and hindering growth. Engineering the cofactor supply, for example by overexpressing genes of the pentose (B10789219) phosphate (B84403) pathway, can help maintain redox balance. |
| Suboptimal Fermentation Strategy | High initial substrate concentrations can lead to the formation of inhibitory byproducts like acetate. A fed-batch fermentation strategy that maintains a low concentration of the carbon source is highly recommended to support healthy, high-density cell growth.[6][7] |
Data Presentation
Table 1: Comparison of this compound Titers Achieved Through Different Strategies in E. coli
| Strain/Strategy | Host Organism | Titer (g/L) | Key Genetic Modifications/Fermentation Strategy | Reference |
| Engineered W3110 | E. coli | 28.45 | Overexpression of panBC from C. glutamicum, attenuation of competing pathways, fed-batch fermentation. | [3] |
| Engineered Strain | E. coli | 39.1 | Fed-batch cultivation with optimized glucose and isoleucine feeding. | [7] |
| Strain DPA02/pT-ppnk | E. coli | 68.3 | Deletion of aceF and mdh, overexpression of ppnk, betaine (B1666868) supplementation, and DO-feedback feeding. | [10] |
| Strain DPAN19/trc-ilvCV412A | E. coli | 62.82 | Blocked organic acid pathway, boosted pyruvate (B1213749) biosynthesis, relieved feedback inhibition of acetolactate synthase, fed-batch fermentation. | [11][12] |
| Engineered Strain DS6 | E. coli | 72.40 | Multiplex combinatorial strategies including prolonging cell lifespan, enhancing cofactor supply, and chromosomal integration of a heterologous panE.[8] | [8] |
Experimental Protocols
Protocol 1: Overexpression of Pathway Genes (e.g., panBC) in E. coli
This protocol describes the cloning and overexpression of the panB and panC genes from Corynebacterium glutamicum in an E. coli host.
-
Gene Amplification:
-
Design primers to amplify the panB and panC genes from C. glutamicum genomic DNA. Incorporate appropriate restriction sites for cloning into your expression vector (e.g., pTrc99a).
-
Perform PCR using a high-fidelity DNA polymerase.
-
Verify the size of the PCR product by agarose (B213101) gel electrophoresis.
-
-
Vector Ligation:
-
Digest both the PCR product and the expression vector with the chosen restriction enzymes.
-
Purify the digested DNA fragments.
-
Ligate the panBC fragment into the digested vector using T4 DNA ligase.
-
-
Transformation:
-
Transform the ligation mixture into a suitable E. coli cloning strain (e.g., DH5α).
-
Plate the transformed cells on LB agar (B569324) containing the appropriate antibiotic for plasmid selection.
-
Incubate overnight at 37°C.
-
-
Verification:
-
Select several colonies and perform colony PCR or plasmid minipreps followed by restriction digest to confirm the presence of the correct insert.
-
Sequence the plasmid to verify the integrity of the cloned genes.
-
-
Protein Expression:
-
Transform the verified plasmid into your this compound production strain.
-
Grow a starter culture in LB medium with the appropriate antibiotic.
-
Inoculate your fermentation medium with the starter culture.
-
Induce protein expression at the appropriate cell density (e.g., OD₆₀₀ of 0.6-0.8) with an inducer like IPTG.
-
Continue incubation for the desired production period.
-
Protocol 2: Fed-Batch Fermentation for High-Yield this compound Production
This protocol provides a general framework for a fed-batch fermentation process in a 5-L bioreactor.[3][11]
-
Inoculum Preparation:
-
Inoculate a single colony of the production strain into 10 mL of LB medium with the appropriate antibiotic. Incubate at 37°C with shaking for 12 hours.
-
Transfer the seed culture to 200 mL of LB medium in a 500 mL shake flask and incubate under the same conditions for another 12 hours.[11]
-
-
Bioreactor Setup:
-
Prepare the initial batch medium (e.g., improved MS medium) in the 5-L bioreactor.[11]
-
Sterilize the bioreactor and medium.
-
Calibrate pH and DO probes. Set initial parameters (e.g., 30°C, pH 7.0, airflow, and initial agitation).
-
-
Fermentation Process:
-
Inoculate the bioreactor with the seed culture.
-
Batch Phase: Allow the cells to grow until the initial carbon source (e.g., glucose) is depleted. This is often indicated by a sharp increase in the DO signal.
-
Fed-Batch Phase: Begin feeding a concentrated glucose solution to the bioreactor. A common strategy is a pH-feedback feeding method, where the feed pump is activated when the pH rises above a set point due to glucose depletion.[11]
-
Maintain the DO level at a setpoint (e.g., 30%) by automatically increasing the agitation speed and/or enriching the inlet air with pure oxygen.
-
If necessary, add a feeding solution containing precursors like β-alanine and any required auxotrophic amino acids.[11]
-
-
Sampling and Analysis:
-
Take samples periodically to measure cell density (OD₆₀₀), glucose concentration, and this compound titer using HPLC.
-
Protocol 3: HPLC Analysis of this compound
This protocol outlines a reversed-phase HPLC method for quantifying this compound in fermentation broth.[13]
-
Sample Preparation:
-
Centrifuge the fermentation broth sample to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the sample with the mobile phase to a concentration within the linear range of your standard curve.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 0.025 M potassium dihydrogen phosphate, pH adjusted to 2.5 with phosphoric acid) and an organic solvent like methanol (B129727) or acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm.
-
Column Temperature: Ambient or controlled (e.g., 38°C).
-
-
Quantification:
-
Prepare a series of this compound standards of known concentrations.
-
Generate a standard curve by plotting peak area against concentration.
-
Calculate the this compound concentration in your samples based on the standard curve.
-
Visualizations
This compound Biosynthetic Pathway in E. coli
References
- 1. Metabolic engineering of Escherichia coli for d-pantothenic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Overproduction of D-pantothenic acid via fermentation conditions optimization and isoleucine feeding from recombinant Escherichia coli W3110 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mlsu.ac.in [mlsu.ac.in]
- 5. eppendorf.com [eppendorf.com]
- 6. researchgate.net [researchgate.net]
- 7. High-level production of d-pantothenic acid from glucose by fed-batch cultivation of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing this compound production in Escherichia coli through multiplex combinatorial strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Engineered E. coli for D-pantothenic acid production with an acetolactate isomeroreductase mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Engineered E. coli for D-pantothenic acid production with an acetolactate isomeroreductase mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: D-Pantothenate Detection by HPLC
Welcome to the technical support center for the analysis of D-pantothenate using High-Performance Liquid Chromatography (HPLC). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to analytical interference.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak distortion (fronting or tailing) for the this compound peak?
A1: Peak distortion for this compound can arise from several factors:
-
Column Overload: Injecting too much sample (mass overload) or too large a volume can lead to peak fronting.[1]
-
Inappropriate Solvent for Sample Dissolution: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.
-
Column Degradation: Loss of stationary phase or contamination of the column frit can result in peak tailing.
-
Co-elution with an Interfering Compound: A closely eluting or co-eluting compound can merge with the this compound peak, causing tailing or fronting.[1]
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of this compound and lead to peak tailing.
Q2: My this compound peak is showing a sudden shift in retention time. What should I check?
A2: A sudden change in retention time can be due to:
-
Changes in Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase is a common cause. Always prepare fresh mobile phase and ensure accurate mixing.
-
Flow Rate Fluctuation: Check the HPLC pump for any leaks or air bubbles, which can cause inconsistent flow rates.
-
Column Temperature Variation: Ensure the column oven is maintaining a stable temperature.
-
Column Equilibration: Insufficient column equilibration time before injection can lead to retention time shifts.
Q3: I am not seeing any peak for this compound. What are the possible reasons?
A3: The absence of a this compound peak could be due to several issues:
-
Incorrect Wavelength: this compound has a low UV absorbance, typically detected at low wavelengths such as 205 nm or 210 nm.[2] Ensure your detector is set to the correct wavelength.
-
Sample Degradation: this compound is susceptible to degradation, particularly in strong acidic or alkaline conditions.[3][4]
-
Detector Malfunction: Check the detector lamp and its connections.
-
Injection Failure: Ensure the autosampler or manual injector is functioning correctly and the sample is being injected.
Troubleshooting Guides
This section provides systematic approaches to resolving common interference issues during this compound analysis.
Issue 1: Unidentified Peaks Co-eluting with this compound
Symptoms:
-
The this compound peak is broader than usual or has a shoulder.
-
Peak area reproducibility is poor.
-
Mass spectrometry analysis of the peak shows multiple masses.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-eluting peaks.
Known Interfering Substances:
-
Saccharin and 2-sulfamoylbenzoic acid: These can co-elute with calcium pantothenate in certain reversed-phase methods.[1]
-
Matrix Components: In complex matrices like food and dairy products, proteins and other endogenous components can interfere.[3]
Issue 2: Baseline Noise and Drifting
Symptoms:
-
The baseline is not stable, showing noise or a consistent drift.
-
Poor sensitivity and difficulty in integrating small peaks.
Troubleshooting Steps:
-
Mobile Phase: Ensure the mobile phase is properly degassed. Use high-purity solvents and freshly prepared buffers.
-
Pump: Check for leaks in the pump heads and purge the system to remove any trapped air bubbles.
-
Detector: A dirty flow cell can cause baseline noise. Flush the flow cell with an appropriate solvent. An aging detector lamp can also be a cause.
-
Column: Column contamination can lead to a drifting baseline. Wash the column with a strong solvent.
Quantitative Data Summary
The following table summarizes typical HPLC parameters used for the analysis of this compound.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (250 x 4.6 mm, 5 µm) | C8 (150 x 4.6 mm, 5 µm) | C18 (150 x 2.1 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 2.5) | Methanol:Phosphate Buffer (pH 3.0) | Acetonitrile:Formic Acid in Water |
| Detection | UV at 205 nm | UV at 210 nm | MS/MS |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 0.3 mL/min |
| Retention Time | ~5-7 min | ~4-6 min | ~3-5 min |
Experimental Protocols
Protocol 1: Sample Preparation for this compound in Pharmaceutical Tablets
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound.
-
Dissolve the powder in deionized water or a suitable buffer.
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Inject the filtered solution into the HPLC system.
Protocol 2: Sample Preparation for this compound in Infant Formula
-
Accurately weigh a known amount of the infant formula powder.
-
Reconstitute the powder in a specific volume of warm deionized water.
-
Precipitate proteins by adding a precipitating agent (e.g., trichloroacetic acid, zinc sulfate).
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.
-
Inject the clear filtrate into the HPLC system.
Signaling Pathways and Logical Relationships
This compound to Coenzyme A Biosynthesis Pathway
This compound is a vital precursor for the synthesis of Coenzyme A (CoA), a critical molecule in cellular metabolism. Intermediates in this pathway could potentially interfere with this compound analysis if they are present in the sample and have similar chromatographic properties.
Caption: Simplified Coenzyme A biosynthesis pathway from this compound.
References
Technical Support Center: Optimizing pH for D-Pantothenate Enzymatic Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to pH optimization in D-pantothenate enzymatic reactions.
Frequently Asked Questions (FAQs)
Q1: Why is pH a critical parameter in this compound enzymatic reactions?
The pH of the reaction environment is a crucial factor that directly governs the activity and stability of enzymes involved in the this compound pathway, such as Pantothenate Synthetase (PS) and Pantothenate Kinase (PanK).[1] Every enzyme has a specific, narrow pH range for optimal performance.[2] Deviations from this optimum can lead to a significant loss of function for several reasons:
-
Ionization State of the Active Site: pH affects the protonation state of amino acid residues within the enzyme's active site. These charges are often essential for binding the substrate (e.g., D-pantoate, β-alanine, or pantothenate) and for the catalytic mechanism itself.[1][3]
-
Enzyme Structure and Stability: Extreme pH values can disrupt the delicate network of hydrogen bonds and electrostatic interactions that maintain the enzyme's three-dimensional structure. This can lead to denaturation, an irreversible loss of structure and function.[4][5]
-
Substrate Properties: The pH can also alter the charge and solubility of substrates and cofactors, potentially hindering their ability to enter the active site.[1][3]
Q2: What are the reported optimal pH ranges for key enzymes in this compound synthesis?
The optimal pH can vary depending on the specific enzyme and its source organism. It is always recommended to determine the optimal pH empirically for your specific experimental conditions. Below is a summary of reported pH optima for common enzymes.
| Enzyme | Organism | Reported Optimal pH | Buffer System / Conditions |
| Pantothenate Synthetase (PS) | Escherichia coli | 9.0 - 10.0 | Tris buffer[6] |
| Escherichia coli | 10.0 | - | |
| Arabidopsis thaliana | 9.0 | Tris buffer[6] | |
| Pantothenate Kinase 1 (PfPanK1) | Plasmodium falciparum | 8.4 | HEPES buffer[7] |
| Pantothenate Kinase 3 (PanK3) | Human | 7.5 | Tris-HCl buffer[8] |
Q3: How do I select an appropriate buffer for my this compound enzyme assay?
Choosing the right buffer is essential for maintaining a stable pH throughout the experiment. An ideal buffer should have a pKa value close to the desired experimental pH and should not interfere with the reaction.[1]
-
Effective Buffering Range: A buffer is most effective at resisting pH changes within approximately ±1 pH unit of its pKa.[1]
-
Chemical Inertness: Ensure the buffer components do not inhibit the enzyme or react with other components in the assay.[1]
-
Temperature Sensitivity: Be aware that the pKa of some buffers (like Tris) is sensitive to temperature changes. If your assay involves a temperature shift, choose a buffer with a low temperature coefficient or adjust the pH at the reaction temperature.[1]
The following table lists common biological buffers and their useful pH ranges.
| Buffer | pKa at 25°C | Effective pH Range |
| MES | 6.15 | 5.5 - 6.7 |
| PIPES | 6.80 | 6.1 - 7.5 |
| MOPS | 7.20 | 6.5 - 7.9 |
| HEPES | 7.55 | 6.8 - 8.2 |
| Tris | 8.06 | 7.5 - 9.0 |
| TAPS | 8.40 | 7.7 - 9.1 |
| CHES | 9.30 | 8.6 - 10.0 |
| CAPS | 10.40 | 9.7 - 11.1 |
Q4: What is a pH activity profile and why is it important to generate one?
A pH activity profile is a graph that plots enzyme activity as a function of pH. Creating this profile for your specific enzyme and reaction conditions is crucial for true optimization. It allows you to identify the precise pH at which the enzyme exhibits maximum catalytic activity (the pH optimum).[4] This is important because literature-reported values are often specific to a particular set of conditions (e.g., buffer type, ionic strength, temperature) and may not be directly transferable to your experiment.
Caption: Relationship between pH and enzyme activity.
Troubleshooting Guide
Problem: My enzyme shows very low or no activity.
-
Possible Cause 1: Suboptimal pH.
-
Solution: Your assay pH may be too far from the enzyme's optimal range. For example, Pantothenate Synthetase from E. coli shows very little activity at neutral or acidic pH.[6] Consult the literature for the expected optimum for your specific enzyme (see table above). If the optimum is unknown, perform a pH profiling experiment by testing a range of pH values to find the peak activity.[1]
-
-
Possible Cause 2: Irreversible Denaturation.
-
Solution: Exposure to extreme pH values, even during purification or storage, can permanently denature the enzyme.[4] Ensure that all buffers used throughout the enzyme's lifecycle are within its stable pH range. It may be necessary to purify a new batch of the enzyme, paying close attention to the pH of all solutions.
-
Problem: My experimental results are inconsistent and not reproducible.
-
Possible Cause 1: Insufficient Buffering Capacity.
-
Possible Cause 2: Incorrect Buffer Preparation.
-
Solution: Always verify the final pH of your buffer with a calibrated pH meter. Do not assume the pH is correct simply by mixing components. Remember that the pH of some buffers, like Tris, changes with temperature.[1] If you prepare the buffer at room temperature but run the assay at 37°C, the pH will be lower than expected. Equilibrate the buffer to the assay temperature before the final pH adjustment.
-
Problem: I am observing precipitation in my reaction mixture.
-
Possible Cause: pH-Dependent Solubility.
-
Solution: The solubility of your substrate, product, or even the enzyme itself can be highly dependent on pH.[1] If a component has ionizable groups, its solubility may decrease significantly at a certain pH, causing it to precipitate out of the solution. Check the solubility of all reaction components across the pH range you are testing. You may need to identify a pH that provides a good balance between enzyme activity and the solubility of all components.[1][9]
-
Problem: The reaction rate is non-linear or stops prematurely.
-
Possible Cause: pH Shift During the Reaction.
-
Solution: As mentioned, if the reaction generates acidic or basic byproducts and the buffer capacity is insufficient, the pH of the assay may change over time. This shift could move the pH away from the optimal range, causing the reaction rate to slow down or stop. Use a higher concentration of a suitable buffer to ensure pH stability throughout the entire measurement period.[1]
-
Caption: Workflow for troubleshooting pH-related issues.
Experimental Protocols
Protocol 1: Determination of the Optimal pH for Pantothenate Synthetase (PS)
This protocol describes a general method to determine the pH optimum for Pantothenate Synthetase activity by measuring the amount of pantothenate produced.
1. Materials and Reagents:
-
Purified Pantothenate Synthetase (PS) enzyme
-
(R)-pantoate
-
β-alanine
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Potassium chloride (KCl)
-
A series of buffers (e.g., MES, HEPES, Tris, CHES) to cover a wide pH range (e.g., 6.0 to 10.5)
-
Quenching solution (e.g., trichloroacetic acid)
-
Detection system (e.g., HPLC, LC-MS, or a coupled enzymatic assay to quantify pantothenate)
2. Buffer Preparation:
-
Prepare a set of 100 mM stock solutions for each buffer.
-
For each buffer, create a series of solutions adjusted to different pH values in 0.5 unit increments across its effective range (e.g., Tris buffer at pH 7.5, 8.0, 8.5, 9.0). Use a calibrated pH meter at the intended reaction temperature.
3. Assay Procedure:
-
For each pH point, prepare a master mix in the corresponding buffer. A typical reaction mixture might contain:
-
100 mM Buffer (at the specific pH)
-
10 mM (R)-pantoate
-
10 mM β-alanine
-
10 mM ATP
-
10 mM MgCl₂
-
10 mM KCl
-
-
Aliquot the master mix into reaction tubes. Include "no-enzyme" controls for each pH value to account for any non-enzymatic reactions.
-
Pre-incubate the tubes at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reactions by adding a fixed amount of PS enzyme solution to each tube.
-
Incubate for a fixed period during which the reaction rate is linear (e.g., 15 minutes).
-
Stop the reaction by adding a quenching solution.
-
Quantify the amount of pantothenate formed using your chosen detection method.
4. Data Analysis:
-
Calculate the initial reaction velocity for each pH value.
-
Plot the reaction velocity (activity) against pH to generate a pH activity profile. The peak of the curve represents the optimal pH for the enzyme under these specific conditions.
Protocol 2: Standard Assay for Pantothenate Kinase (PanK) Activity
This protocol is adapted from methods used for P. falciparum PanK and human PanK3, using a coupled-enzyme spectrophotometric assay or a radiolabel-based assay.[7][8]
1. Materials and Reagents:
-
Purified Pantothenate Kinase (PanK) enzyme
-
This compound
-
ATP
-
MgCl₂
-
Buffer (e.g., HEPES or Tris-HCl, adjusted to the expected optimal pH, such as 8.4 for PfPanK1 or 7.5 for hPanK3)[7][8]
-
For coupled assay: Phosphoenolpyruvate (PEP), NADH, Pyruvate Kinase (PK), Lactate (B86563) Dehydrogenase (LDH)
-
For radiolabel assay: [¹⁴C]-pantothenate
2. Assay Procedure (Coupled Spectrophotometric Method):
-
Prepare an assay master mix in the chosen buffer (e.g., 100 mM Tris-HCl, pH 7.5). The final concentrations in the reaction could be:
-
50-100 mM Buffer
-
10 mM MgCl₂
-
250 µM ATP[8]
-
1 mM PEP
-
250 µM NADH
-
Saturating concentrations of PK and LDH
-
Varying concentrations of this compound to determine kinetics, or a fixed saturating concentration.
-
-
Add the master mix to a 96-well UV-transparent plate.
-
Add the PanK enzyme to initiate the reaction. The ADP produced by PanK is used by PK to convert PEP to pyruvate, which is then reduced to lactate by LDH, oxidizing NADH to NAD⁺.
-
Immediately place the plate in a microplate reader.
-
Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time.
3. Data Analysis:
-
The rate of decrease in absorbance at 340 nm is directly proportional to the PanK activity.
-
Calculate the enzyme activity based on the molar extinction coefficient of NADH. This method can be used to quickly assess the effect of pH by preparing the master mix in buffers of different pH values.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of pH | Worthington Biochemical [worthington-biochem.com]
- 3. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Plasmodium falciparum Pantothenate Kinase and Identification of Its Inhibitors From Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of Pantothenate Kinase 3 Activity by Small Molecules that Interact with the Substrate/Allosteric Regulatory Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: D-Pantothenate (Vitamin B5) Extraction from Tissue Samples
Welcome to the technical support center for d-pantothenate analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the successful extraction and quantification of this compound from tissue samples.
Frequently Asked Questions (FAQs)
Q1: Why is the quantification of this compound in tissues challenging?
A1: The primary challenge is that this compound exists predominantly in bound forms within tissues, mainly as a component of Coenzyme A (CoA) and acyl-carrier proteins.[1] To measure the total this compound concentration, these bound forms must be broken down (hydrolyzed) to release free d-pantothenic acid before analysis.[2]
Q2: What is the most effective method to release bound this compound from tissue samples?
A2: Enzymatic hydrolysis is the most common and effective method. A dual-enzyme treatment using alkaline phosphatase and a pantetheinase (e.g., from pigeon liver) is typically employed to hydrolyze the phosphate (B84403) and pantetheine (B1680023) groups, respectively, liberating free d-pantothenic acid for accurate quantification.[2][3] For blood or plasma samples, endogenous pantetheinase activity may be sufficient, negating the need for an external source.[4][5]
Q3: Which analytical technique is recommended for quantifying this compound after extraction?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method. It offers high sensitivity and specificity, allowing for precise quantification even at low concentrations.[6][7] The use of a stable isotope-labeled internal standard, such as [13C3,15N]-pantothenic acid, is highly recommended to correct for matrix effects and variations in extraction efficiency, ensuring the most accurate results.[2][7]
Q4: My this compound recovery is consistently low. What are the likely causes?
A4: Low recovery can stem from several factors:
-
Incomplete Enzymatic Hydrolysis: The enzymes may not be sufficiently active, or the incubation time might be too short. Ensure optimal pH and temperature conditions for the enzymes. Maximum liberation typically occurs within 4-5 hours.[4]
-
Degradation of this compound: The molecule is unstable in strong acidic or alkaline conditions. Maintain a pH between 5.0 and 7.0 during processing wherever possible.
-
Inefficient Extraction: The choice of protein precipitation and extraction solvents is critical. Using zinc sulfate (B86663) in methanol (B129727) for protein precipitation has shown better accuracy for pantothenic acid compared to trichloroacetic acid (TCA).[8][9]
-
Matrix Effects: Components of the tissue matrix can interfere with ionization in the mass spectrometer, suppressing the signal. Proper sample cleanup and the use of an internal standard are crucial to mitigate this.[8]
Q5: How should I properly store tissue samples intended for this compound analysis?
A5: To prevent degradation and ensure the integrity of CoA and its intermediates, tissue samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until analysis.[1][10] This rapid freezing quenches metabolic activity that could alter CoA levels.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Little to No Signal/Peak Detected | 1. Incomplete Hydrolysis: Bound forms of this compound were not released. 2. Analyte Degradation: Sample exposed to harsh pH (strong acid/alkali) or excessive heat. 3. Insufficient Sample Amount: Starting tissue amount was too low for the detection limits of the instrument. | 1. Verify the activity of alkaline phosphatase and pantetheinase. Optimize incubation time (4-5 hours) and temperature (37°C).[4] 2. Ensure all buffers and solutions are within a pH range of 5.0-7.0. Avoid boiling or strong acid/base hydrolysis steps if possible.[4] 3. Increase the starting amount of tissue. Typical protocols use 20-40 mg of tissue.[1][11] |
| High Variability Between Replicates | 1. Inconsistent Homogenization: The tissue was not uniformly homogenized, leading to different concentrations in aliquots. 2. Precipitation Issues: Inconsistent or incomplete protein precipitation. 3. Pipetting Errors: Inaccurate pipetting of sample, internal standard, or reagents. | 1. Ensure the tissue is completely homogenized using a bead beater or sonicator until no visible particles remain.[12] 2. Vortex thoroughly after adding the precipitating agent (e.g., zinc sulfate/methanol) and ensure complete centrifugation to pellet all proteins.[6] 3. Calibrate pipettes regularly. Use a stable isotope-labeled internal standard added at the very beginning of the sample preparation to correct for downstream variability.[7] |
| Poor Peak Shape in Chromatography | 1. Matrix Interference: Co-eluting compounds from the tissue matrix are interfering with the peak. 2. Contaminated Column: The LC column is contaminated with lipids or other matrix components. 3. Incompatible Mobile Phase: The sample is not fully soluble in the final reconstitution solvent or mobile phase. | 1. Improve sample cleanup. Consider using Solid-Phase Extraction (SPE) after protein precipitation for cleaner samples.[10] 2. Implement a column wash step between samples. If contamination is severe, flush the column or replace it. 3. Ensure the final sample solvent is similar in composition to the initial mobile phase conditions. |
| High Background Signal | 1. Contaminated Reagents: Buffers, solvents, or enzymes are contaminated with this compound. 2. Carryover in LC System: Residual sample from a previous high-concentration injection remains in the system. | 1. Run a "blank" sample containing only the reagents to check for contamination. Use high-purity (e.g., LC-MS grade) solvents and water. 2. Inject a blank solvent run between samples to wash the injector and column. Optimize the needle wash procedure on the autosampler. |
Quantitative Data from Validated Methods
The following tables summarize performance characteristics from published LC-MS/MS methods for this compound and related compounds, providing a benchmark for expected results.
Table 1: Method Validation Parameters for this compound (Vitamin B5)
| Parameter | Method 1: UPLC-MS/MS (Fortified Foods)[7] | Method 2: LC-MS/MS (Whole Blood)[6][8][9] |
| Internal Standard | [13C6, 15N2]-Pantothenic Acid | Stable Isotope Labeled IS |
| Linearity (r²) | 0.9998 | 1.0000 |
| Average Recovery (%) | 95 - 106% | Accuracy: 89 - 120% |
| Precision (RSD) | 2.5 - 6.0% (Intermediate) | 0.5 - 13% |
| Process Efficiency (%) | Not Reported | 65 - 108% (with ZnSO₄/Methanol) |
| Limit of Quantitation (LOQ) | 0.08 µg/mL | ~0.42 µg/L |
Table 2: Recovery of CoA and Acetyl-CoA from Rat Liver Tissue
| Parameter | HPLC-UV Method[13] |
| Extraction Method | Perchloric Acid (PCA) Precipitation |
| Recovery (%) | 95 - 97% |
| Precision (CV) | 1 - 3% |
Experimental Protocols
Protocol 1: Total this compound Extraction from Tissue for LC-MS/MS Analysis
This protocol outlines a robust procedure for liberating and extracting total this compound from animal tissue.
1. Tissue Homogenization: a. Weigh approximately 20-40 mg of frozen tissue in a pre-chilled 2 mL tube containing ceramic beads.[1][11] b. Add 500 µL of ice-cold lysis buffer (e.g., 100 mM Tris-HCl, pH 8.1).[3] c. Add a known amount of stable isotope-labeled internal standard (e.g., [13C3,15N]-pantothenic acid).[2] d. Homogenize the tissue using a bead beater (e.g., FastPrep-24™) at 4°C until the sample is completely uniform.[12] e. Centrifuge at 12,000 x g for 10 minutes at 4°C and transfer the supernatant to a new tube.
2. Enzymatic Hydrolysis: a. To the supernatant, add 20 µL of alkaline phosphatase solution (~10 U) and 20 µL of pantetheinase solution (e.g., pigeon liver extract).[2][3][14] b. Incubate the mixture in a water bath at 37°C for 4-5 hours to ensure complete hydrolysis of CoA and its intermediates.[4]
3. Protein Precipitation: a. After incubation, stop the reaction by adding 3 volumes of ice-cold 0.1% formic acid in acetonitrile (B52724) or a zinc sulfate/methanol solution.[8][15] b. Vortex vigorously for 1 minute to precipitate proteins. c. Incubate at -20°C for 30 minutes to enhance precipitation. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated protein.[6]
4. Sample Cleanup & Preparation for LC-MS/MS: a. Carefully transfer the supernatant to a new tube. b. Evaporate the solvent to dryness under a gentle stream of nitrogen. c. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid). d. Vortex and centrifuge one final time to pellet any remaining insoluble material. e. Transfer the final supernatant to an LC vial for analysis.
Visualizations
This compound Liberation Pathway
The following diagram illustrates the enzymatic process required to release free d-pantothenic acid from its primary bound form, Coenzyme A.
Caption: Enzymatic hydrolysis pathway for liberating D-Pantothenic Acid from Coenzyme A.
General Extraction Workflow
This workflow provides a step-by-step visual guide for the entire extraction process from tissue to analysis.
References
- 1. Quantification of Coenzyme A in Cells and Tissues [jove.com]
- 2. Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Determination of Pantothenic Acid in Food by LC-MS/MS [qikan.cmes.org]
- 4. "Optimum Enzyme Treatment for Liberation and Assay of Pantothenic Acid " by Jan Pearson [digitalcommons.usu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pantothenic acid (vitamin B5) in fortified foods: comparison of a novel ultra-performance liquid chromatography-tandem mass spectrometry method and a microbiological assay (AOAC Official Method 992.07) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. proteincentre.com [proteincentre.com]
- 12. Tissue Sample Preparation for LC-MS Analysis [protocols.io]
- 13. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
minimizing degradation of d-pantothenate during sample preparation
Welcome to the technical support center for d-pantothenate (Vitamin B5) analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to minimize the degradation of this compound during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during sample preparation?
A1: The primary cause of this compound degradation is the hydrolysis of its amide bond. This reaction is highly dependent on the pH and temperature of the solution. This compound is unstable in both strong acidic and strong alkaline conditions, with significantly accelerated degradation at elevated temperatures.[1][2][3]
Q2: What is the optimal pH range for maintaining this compound stability?
A2: this compound exhibits its greatest stability in near-neutral solutions. For optimal stability, maintain the sample and extraction solutions within a pH range of 4 to 7.[3]
Q3: Can I heat my samples to aid extraction?
A3: Heating should be approached with caution. While gentle warming may be acceptable for short durations, high temperatures will accelerate degradation, especially outside the optimal pH range. Thermal degradation of pantothenic acid follows first-order kinetics, meaning the rate of degradation is proportional to its concentration.[3][4][5] If heating is necessary, it should be minimized and followed by rapid cooling.
Q4: How should I store my samples before and after preparation?
A4: For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is essential to minimize degradation. Avoid repeated freeze-thaw cycles, as this can compromise sample integrity.
Q5: Are there any specific considerations for biological matrices like plasma or tissue?
A5: Yes. In addition to pH and temperature, enzymatic activity in biological samples can potentially degrade this compound. It is crucial to process samples quickly at low temperatures and to consider protein precipitation steps that will also inactivate enzymes. For tissue samples, efficient homogenization is key to ensure complete extraction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of this compound | pH-induced Hydrolysis: Sample pH is too acidic or alkaline. | - Measure and adjust the pH of your sample and all solutions to be within the 4-7 range. - Use appropriate buffers (e.g., phosphate (B84403) buffer) to maintain a stable pH. |
| Thermal Degradation: Excessive heat was used during extraction or processing. | - Perform all extraction steps on ice or at refrigerated temperatures. - If heating is unavoidable, use the lowest effective temperature for the shortest possible time and cool the sample immediately afterward. | |
| Incomplete Extraction: The analyte was not fully released from the sample matrix. | - For liquid samples (plasma/serum), ensure thorough mixing with the extraction solvent. - For solid samples (tissues), ensure complete homogenization. - Consider enzymatic hydrolysis (using enzymes like pantetheinase) if this compound is expected to be in a bound form like Coenzyme A, though this is more for total vitamin analysis rather than preserving the free form.[6][7] | |
| High variability between replicate samples | Inconsistent Sample Handling: Variations in time, temperature, or pH during preparation. | - Standardize your sample preparation workflow. Ensure all samples are processed under identical conditions. - Use an internal standard to account for variations during preparation and analysis. |
| Precipitation Issues: Inconsistent protein precipitation in biological samples. | - Ensure the precipitating agent (e.g., acetonitrile (B52724), zinc sulfate) is added accurately and mixed thoroughly. - Centrifuge at a sufficient speed and duration to obtain a clear supernatant.[8] | |
| Sample degradation during storage | Improper Storage Conditions: Samples stored at room temperature or for too long in the refrigerator. | - For short-term storage (<24h), use 2-8°C. - For long-term storage, aliquot samples into single-use vials and store at ≤-20°C. |
| Enzymatic Activity: Residual enzyme activity in biological samples. | - Ensure protein precipitation/inactivation steps are performed immediately after sample collection. - Add protease inhibitors to the initial lysis/homogenization buffer as a general precaution. |
Data on this compound Stability
The stability of this compound is critically influenced by pH and temperature. The following tables summarize the degradation kinetics.
Table 1: Effect of pH on d-Pantothenic Acid Degradation in Aqueous Solution
| pH | Degradation Rate | % Degraded in 1 Hour | Stability |
| 2.0 | High | ~40% | Very Unstable |
| 4.0 | Low | Minimal | Stable |
| 5.0 | Low | Minimal | Stable |
| 6.0 | Low | Minimal | Stable |
| 7.0 | Low | Minimal | Stable |
| 8.0 | Moderate | Increasing | Moderately Stable |
| 12.0 | High | ~40% | Very Unstable |
| Data derived from kinetic studies which show significant degradation in acidic and alkaline domains.[1] |
Table 2: Effect of Temperature on d-Pantothenic Acid Degradation
| Temperature (°C) | Kinetic Model | Activation Energy (Ea) | Stability Notes |
| 60 - 140 | First-Order Reaction | 15,700 - 17,300 cal/mole | Degradation rate increases significantly with temperature.[3] |
| 90 - 120 | First-Order Reaction | 58.86 kJ/mol | More sensitive to temperature changes compared to nicotinic acid and catechin.[4][5] |
| Higher activation energy indicates a greater sensitivity of the degradation rate to changes in temperature.[5] |
Experimental Protocols
Protocol 1: Extraction of this compound from Human Serum/Plasma
This protocol is adapted from a simplified LC-MS/MS sample preparation method.[9]
-
Aliquoting: Thaw frozen serum or plasma samples on ice. Vortex gently and transfer 100 µL into a clean microcentrifuge tube.
-
Protein Precipitation: Add 300 µL of acetonitrile containing a suitable internal standard. This step precipitates proteins and releases the analyte.
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for analysis.
-
Analysis: Inject the supernatant directly into the LC-MS/MS system or evaporate and reconstitute in mobile phase if further concentration is needed.
Protocol 2: Extraction of this compound from Tissue Homogenates
This protocol combines standard tissue homogenization with protein precipitation techniques suitable for high-protein samples.[8][10]
-
Homogenization: Weigh the frozen tissue sample. Add 3-5 volumes of ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4, with protease inhibitors).
-
Mechanical Lysis: Homogenize the tissue using a bead beater or rotor-stator homogenizer. Keep the sample on ice throughout the process to prevent heating.
-
Clarification: Centrifuge the homogenate at ~2,000 x g for 15 minutes at 4°C to pellet coarse debris. Transfer the supernatant to a new tube.
-
Protein Precipitation: To 500 µL of the supernatant, add 50 µL of 15% zinc sulfate (B86663) solution to precipitate proteins.[8] Vortex thoroughly.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Filtration & Analysis: Collect the supernatant and filter it through a 0.22 µm syringe filter before analysis by HPLC or LC-MS/MS.
Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetic Studies on the Thermal Degradation of Pantothenic Acid -Korean Journal of Food Science and Technology | Korea Science [koreascience.kr]
- 4. Thermal Degradation Kinetics of Nicotinic Acid, Pantothenic Acid and Catechin Derived from Averrhoa bilimbi Fruits - UMPSA-IR [umpir.ump.edu.my]
- 5. researchgate.net [researchgate.net]
- 6. Pantothenic acid - Wikipedia [en.wikipedia.org]
- 7. Hydrolysis and absorption of pantothenate and its coenzymes in the rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Free Pantothenic Acid in Foods by HPLC and LC-MS/MS [jstage.jst.go.jp]
- 9. Pantothenic Acid Determination by LC-MS/MS | Phenomenex [phenomenex.com]
- 10. evetechnologies.com [evetechnologies.com]
troubleshooting inconsistent results in d-pantothenate assays
Welcome to the technical support center for D-pantothenate (Vitamin B5) assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for this compound quantification?
A1: The primary methods for quantifying this compound are microbiological assays, enzyme-linked immunosorbent assays (ELISA), and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Microbiological assays utilize microorganisms, such as Lactobacillus plantarum, that require pantothenic acid for growth.[3][4][5] The growth of the microorganism is proportional to the amount of pantothenic acid present in the sample.[4] ELISA is an immunological assay that detects pantothenate using specific antibodies.[6][7] LC-MS/MS is a highly sensitive and specific method that separates pantothenic acid from other components in a sample and detects it based on its mass-to-charge ratio.[2][8][9]
Q2: How should I prepare my samples for a this compound assay?
A2: Sample preparation depends on the assay method and the sample matrix. For many biological samples, such as whole blood or tissues, an enzymatic hydrolysis step is necessary to release free pantothenic acid from its bound forms, like coenzyme A (CoA).[1][10] For food samples with high protein content, a deproteinization step using agents like zinc sulfate (B86663) may be required.[11] For microbiological assays, the sample extract is added to a pantothenate-free assay medium.[3][4] In LC-MS/MS analysis of food, direct extraction with a formic acid solution can be used for low-protein foods, while high-protein foods may require homogenization and centrifugation.[11]
Q3: What are the key considerations for the stability of this compound during storage and analysis?
A3: this compound is sensitive to heat, acid, and alkaline conditions.[12][13] Calcium pantothenate, a common form used in supplements, is known to be hygroscopic and can degrade via hydrolysis.[13][14] Therefore, it is crucial to store samples and standards in a cool, dry, and dark place.[13] For long-term storage, refrigeration at 2-8°C is often recommended.[15] The pH of the sample and assay solutions should be maintained within a stable range, typically between pH 5.0 and 7.0.[12]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound assays.
Microbiological Assays
Problem: High variability between replicate wells or tubes.
-
Possible Cause 1: Inconsistent Inoculum. The concentration of the microbial inoculum may not be uniform across all tubes.
-
Possible Cause 2: Uneven Temperature Distribution. Variations in temperature during incubation can lead to different growth rates.
-
Solution: Use an incubator with good temperature uniformity. Avoid placing assay tubes too close to the incubator walls or door. Ensure a constant temperature is maintained throughout the incubation period (e.g., 35-37°C).[16]
-
-
Possible Cause 3: Pipetting Errors. Inaccurate pipetting of samples, standards, or media can introduce significant variability.
-
Solution: Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. Ensure proper pipetting technique to avoid air bubbles.
-
Problem: The standard curve is not linear or has a poor correlation coefficient.
-
Possible Cause 1: Inappropriate Standard Concentrations. The range of the standard concentrations may be too high or too low for the assay's linear range.
-
Solution: Prepare a fresh standard stock solution and perform serial dilutions to cover the expected range of the samples. For Lactobacillus plantarum assays, typical standard levels of calcium pantothenate range from 0 to 0.2 micrograms per 10 ml assay tube.[3]
-
-
Possible Cause 2: Contamination of Media or Glassware. Contamination with pantothenic acid or other microbial growth factors can lead to unexpected growth in the blank or low standard tubes.
-
Solution: Use dedicated, thoroughly cleaned glassware, free from detergents and other chemicals.[15] Ensure all media and reagents are sterile.
-
-
Possible Cause 3: Suboptimal Growth Conditions. The assay medium may be deficient in a nutrient other than pantothenic acid, or the pH may be incorrect.
ELISA
Problem: High background signal in blank wells.
-
Possible Cause 1: Insufficient Washing. Residual enzyme-conjugated antibody may remain in the wells.
-
Solution: Increase the number of washing steps or the volume of wash buffer. Ensure complete aspiration of the wash buffer after each step.
-
-
Possible Cause 2: Non-specific Binding. The blocking buffer may be ineffective, or the antibody concentration may be too high.
-
Solution: Optimize the blocking buffer and the concentration of the primary and secondary antibodies.
-
Problem: Low signal or poor sensitivity.
-
Possible Cause 1: Inactive Reagents. The enzyme conjugate, substrate, or standards may have degraded.
-
Solution: Use fresh reagents and store them according to the manufacturer's instructions. Prepare fresh standard solutions for each assay.
-
-
Possible Cause 2: Suboptimal Incubation Times or Temperatures.
-
Solution: Optimize the incubation times and temperatures for antibody binding and substrate development steps as per the ELISA kit protocol.
-
LC-MS/MS
Problem: Poor peak shape or peak splitting.
-
Possible Cause 1: Column Contamination or Degradation. The analytical column may be contaminated with matrix components or may have degraded over time.
-
Solution: Wash the column with a strong solvent. If the problem persists, replace the column. Using a guard column can help protect the analytical column.
-
-
Possible Cause 2: Inappropriate Mobile Phase. The pH or composition of the mobile phase may not be optimal for pantothenic acid.
-
Solution: Adjust the mobile phase composition. A common mobile phase for pantothenic acid analysis consists of water and acetonitrile (B52724) with 0.1% formic acid.[9]
-
Problem: Ion suppression or enhancement.
-
Possible Cause 1: Matrix Effects. Co-eluting compounds from the sample matrix can interfere with the ionization of pantothenic acid.
-
Solution: Improve sample clean-up procedures. Dilute the sample to reduce the concentration of interfering substances. Use an isotopically labeled internal standard to compensate for matrix effects.
-
-
Possible Cause 2: Mobile Phase Additives. Some mobile phase additives can cause ion suppression.
-
Solution: Use LC-MS grade solvents and additives. Formic acid is generally preferred over trifluoroacetic acid (TFA) as it causes less ion suppression.[9]
-
Quantitative Data Summary
Table 1: Typical Standard Curve Concentrations for Microbiological Assay with Lactobacillus plantarum
| Standard Level | Calcium Pantothenate (µg/10 mL tube) |
| 1 | 0.0 |
| 2 | 0.025 |
| 3 | 0.05 |
| 4 | 0.075 |
| 5 | 0.1 |
| 6 | 0.125 |
| 7 | 0.15 |
| 8 | 0.2 |
Source: Adapted from HiMedia Laboratories and Micromaster product information.[3][15]
Table 2: Normal Pantothenic Acid Concentrations in Human Samples
| Sample Type | Normal Concentration Range |
| Whole Blood | 1.6 to 2.7 µmol/L |
| Urinary Excretion | ~2.6 mg/day |
Source: Office of Dietary Supplements, National Institutes of Health.[17]
Experimental Protocols
Microbiological Assay of this compound using Lactobacillus plantarum
This protocol is a generalized procedure based on common practices.
-
Preparation of Inoculum:
-
Aseptically transfer Lactobacillus plantarum (e.g., ATCC 8014) from a stock culture to a tube containing 10 mL of sterile culture medium supplemented with pantothenate.[3][18]
-
Incubate for 16-24 hours at a constant temperature between 30-37°C.[18]
-
Centrifuge the resulting cell suspension, decant the supernatant, and wash the cells multiple times with sterile 0.85% sodium chloride.[19]
-
Resuspend the cells in sterile saline to obtain the final inoculum.[3]
-
-
Assay Procedure:
-
To duplicate sets of test tubes, add increasing amounts of the standard pantothenate solution (e.g., 0.0, 1.0, 2.0, 3.0, 4.0, and 5.0 mL of a diluted standard).[18]
-
To another set of duplicate tubes, add different levels of the sample preparation.
-
To each tube, add 5.0 mL of Basal Medium Stock Solution and sufficient sterile water to bring the total volume to 10 mL.[18]
-
Sterilize the tubes by autoclaving at 121°C for 10 minutes, then cool immediately.[3]
-
Aseptically inoculate each tube with one drop of the prepared inoculum.
-
Incubate the tubes at a constant temperature (e.g., 35-37°C) for 18-24 hours.[16]
-
-
Measurement:
-
Measure the turbidity of each tube using a spectrophotometer at a wavelength of 620-660 nm.[4][19]
-
Plot a standard curve of absorbance or transmittance versus the concentration of pantothenate.
-
Determine the pantothenate concentration in the samples by interpolating their absorbance/transmittance values on the standard curve.[4]
-
Visualizations
Caption: A troubleshooting decision tree for inconsistent this compound assay results.
Caption: The metabolic pathway of this compound to Coenzyme A.
References
- 1. Human biomarkers for measuring pantothenic acid intake and status | OpeN-Global | King’s College London [kcl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. exodocientifica.com.br [exodocientifica.com.br]
- 4. himedialabs.com [himedialabs.com]
- 5. youtube.com [youtube.com]
- 6. "An Enzyme-Linked Immunosorbent Assay (ELISA) for Pantothenate" by Allen H. Smith [digitalcommons.usu.edu]
- 7. Development of an ELISA for pantothenic acid (vitamin B5) for application in the nutrition and biological fields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pantothenic Acid Determination by LC-MS/MS | Phenomenex [phenomenex.com]
- 9. books.rsc.org [books.rsc.org]
- 10. kcl.ac.uk [kcl.ac.uk]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. acrossbiotech.com [acrossbiotech.com]
- 13. download.basf.com [download.basf.com]
- 14. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 15. micromasterlab.com [micromasterlab.com]
- 16. dilaco.com [dilaco.com]
- 17. Pantothenic Acid - Health Professional Fact Sheet [ods.od.nih.gov]
- 18. <91> CALCIUM PANTOTHENATE ASSAY [drugfuture.com]
- 19. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
Validation & Comparative
validation of d-Pantothenate assay for high-throughput screening
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of d-Pantothenate (Vitamin B5), a crucial precursor to Coenzyme A (CoA), is essential in various research fields, including nutrition, clinical diagnostics, and drug discovery. High-throughput screening (HTS) methodologies are paramount for efficiently analyzing large numbers of samples. This guide provides an objective comparison of common this compound assay methods amenable to HTS, supported by experimental principles and validation parameters.
Comparison of this compound Assay Methods for High-Throughput Screening
The selection of an appropriate assay for this compound quantification depends on the specific requirements for throughput, sensitivity, and cost. The three primary methods adapted for HTS are microbiological assays, enzymatic assays, and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Parameter | Microbiological Assay | Enzymatic Assay | LC-MS/MS |
| Principle | Measures the growth of a microorganism (e.g., Lactobacillus plantarum) that requires this compound for proliferation. | Measures the activity of an enzyme involved in the pantothenate biosynthesis pathway, such as pantothenate synthetase. | Directly measures the mass-to-charge ratio of this compound and its fragments for highly specific quantification. |
| Throughput | Moderate (2-5 plates/day) | High (5-10 plates/day) | Very High (>10 plates/day) |
| Sensitivity | ng/mL range | µg/mL to ng/mL range | pg/mL to ng/mL range |
| Specificity | Can be affected by other growth-promoting or inhibiting substances in the sample matrix. | High, as it relies on a specific enzyme-substrate reaction. | Very high, provides structural confirmation of the analyte. |
| Z'-factor | 0.5 - 0.7 (Good to Excellent) | > 0.6 (Excellent) | Not typically used; validation relies on other parameters like linearity and recovery. |
| Signal-to-Background | 5 - 15 | 10 - 50 | > 100 |
| Cost per Sample | Low | Moderate | High |
| Advantages | Inexpensive, reflects biological activity. | High specificity, amenable to automation. | Highest specificity and sensitivity, fast analysis time per sample. |
| Disadvantages | Long incubation times (18-24 hours), susceptible to interference. | Requires purified enzyme, indirect measurement of pantothenate. | High initial instrument cost, requires specialized expertise. |
Experimental Protocols
Microbiological Assay (96-well plate format)
This protocol is adapted from standard microbiological assay procedures for pantothenic acid.[1][2][3][4][5][6]
a. Media and Reagent Preparation:
-
Basal Medium: Prepare a pantothenate-free basal medium containing all other necessary nutrients for the growth of Lactobacillus plantarum (ATCC 8014).
-
Standard Solution: Prepare a stock solution of this compound and create a series of dilutions for the standard curve.
-
Inoculum: Culture Lactobacillus plantarum in a pantothenate-containing medium, then wash and resuspend the cells in sterile saline to a specific optical density.
b. Assay Procedure:
-
Add 150 µL of the basal medium to each well of a 96-well microplate.
-
Add 25 µL of the this compound standards, samples, and controls (positive and negative) to their respective wells.
-
Add 25 µL of the prepared inoculum to all wells except for the blanks.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
Measure the turbidity (optical density) at 600 nm using a microplate reader.
c. Data Analysis:
-
Generate a standard curve by plotting the optical density against the known concentrations of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their optical density values on the standard curve.
-
Calculate the Z'-factor using the positive and negative control wells to assess assay quality.[7][8][9][10][11]
Enzymatic Assay (96-well plate format)
This protocol is based on the activity of pantothenate synthetase, which catalyzes the formation of pantothenate from pantoic acid and β-alanine.[12]
a. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) at the optimal pH for the enzyme.
-
Substrates: Prepare solutions of pantoic acid, β-alanine, and ATP.
-
Enzyme Solution: Prepare a solution of purified pantothenate synthetase.
-
Detection Reagent: A reagent to detect one of the reaction products (e.g., a phosphate (B84403) detection reagent for AMP/ADP).
b. Assay Procedure:
-
Add 50 µL of the assay buffer to each well of a 96-well microplate.
-
Add 10 µL of the test compounds (for inhibitor screening) or samples.
-
Add 20 µL of the substrate mixture (pantoic acid, β-alanine, ATP).
-
Initiate the reaction by adding 20 µL of the enzyme solution.
-
Incubate the plate at the optimal temperature for the enzyme for a defined period.
-
Stop the reaction and add 50 µL of the detection reagent.
-
Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.
c. Data Analysis:
-
Calculate the enzyme activity based on the signal generated.
-
For inhibitor screening, determine the percent inhibition for each compound.
-
Calculate the Z'-factor to evaluate the assay's performance for HTS.
LC-MS/MS Assay
This method offers high specificity and sensitivity for the direct quantification of this compound.[13]
a. Sample Preparation:
-
Perform a protein precipitation or liquid-liquid extraction of the samples to remove interfering substances.
-
Evaporate the solvent and reconstitute the sample in the mobile phase.
b. LC-MS/MS Conditions:
-
Liquid Chromatography (LC): Use a suitable C18 column with a gradient elution of a mobile phase (e.g., water with formic acid and acetonitrile).
-
Mass Spectrometry (MS): Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for this compound in Multiple Reaction Monitoring (MRM) mode.
c. Data Analysis:
-
Quantify the amount of this compound in the samples by comparing the peak areas to a standard curve.
-
Validate the method by assessing parameters such as linearity, accuracy, precision, and recovery.
Visualizations
Pantothenate and Coenzyme A Biosynthesis Pathway
The biosynthesis of this compound is a key step in the production of Coenzyme A, an essential cofactor in numerous metabolic pathways.[14][15][16][17][18][19][20][21]
Caption: Biosynthesis pathway of this compound and its subsequent conversion to Coenzyme A.
High-Throughput Screening Workflow
The general workflow for a high-throughput screen involves several automated steps to ensure efficiency and reproducibility.
Caption: A generalized workflow for high-throughput screening from compound library to hit identification.
References
- 1. himedialabs.com [himedialabs.com]
- 2. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 3. himedialabs.com [himedialabs.com]
- 4. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 5. <91> CALCIUM PANTOTHENATE ASSAY [drugfuture.com]
- 6. micromasterlab.com [micromasterlab.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. punnettsquare.org [punnettsquare.org]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 11. Z-factor - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Analysis of Free Pantothenic Acid in Foods by HPLC and LC-MS/MS [jstage.jst.go.jp]
- 14. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. coenzyme A biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Reactome | Coenzyme A biosynthesis [reactome.org]
- 18. academic.oup.com [academic.oup.com]
- 19. gosset.ai [gosset.ai]
- 20. Pantothenate and CoA Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Pantothenic acid - Wikipedia [en.wikipedia.org]
A Comparative Analysis of D-Pantothenate and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of D-pantothenate (Vitamin B5) and its synthetic and natural analogs. We delve into their mechanisms of action, biochemical performance, and therapeutic potential, supported by experimental data and detailed protocols.
This compound is a crucial nutrient, serving as the precursor for the biosynthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways, including the tricarboxylic acid cycle and fatty acid metabolism.[1][2][3] The universal and essential nature of the CoA biosynthetic pathway makes it a compelling target for the development of novel therapeutic agents. Analogs of this compound have been designed to modulate this pathway, offering potential as antimicrobial agents and treatments for specific metabolic and neurological disorders.
Biochemical Properties and Mechanism of Action
This compound is a water-soluble vitamin composed of a pantoic acid moiety linked to β-alanine via an amide bond.[4] Its biologically active form is the D-enantiomer. The conversion of this compound to CoA is a five-step enzymatic process, with the initial phosphorylation by pantothenate kinase (PanK) being the rate-limiting and primary regulatory step.[1][2]
The analogs of this compound can be broadly categorized based on their structure and mechanism of action:
-
Pro-vitamins: These compounds, such as panthenol (the alcohol analog of pantothenic acid), are converted into this compound in the body and exhibit similar biological activity.[3][5] Pantethine , a disulfide derivative of pantetheine, is considered a more active form of vitamin B5 as it is closer in structure to CoA.[3]
-
Antimetabolites: This class of analogs structurally mimics this compound and competitively inhibits enzymes in the CoA biosynthetic pathway. A significant group within this category is the pantothenamides , where the carboxyl group of the β-alanine moiety is modified. These compounds have shown potent antimicrobial activity against a range of pathogens.[6] Their mechanism often involves being recognized and phosphorylated by PanK, leading to the formation of inactive CoA analogs that can inhibit downstream enzymes.[7] For example, N-pentylpantothenamide is converted to an analog of CoA that inactivates acyl carrier protein, thereby blocking fatty acid synthesis in E. coli.[2]
-
Enzyme Activators: In contrast to inhibitors, some small molecules have been developed to activate PanK, which has therapeutic potential for conditions like pantothenate kinase-associated neurodegeneration (PKAN), a disorder caused by mutations in the PANK2 gene.[8][9]
Coenzyme A Biosynthesis Pathway
The synthesis of Coenzyme A from this compound is a highly conserved pathway. The diagram below illustrates the key enzymatic steps.
Figure 1: The five-step enzymatic pathway for the biosynthesis of Coenzyme A from this compound.
Comparative Performance Data
The efficacy of this compound analogs is often evaluated by their ability to inhibit microbial growth or modulate the activity of key enzymes in the CoA pathway. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Antiplasmodial Activity of Pantothenic Acid Analogs
| Compound | IC50 (µM) at 1 µM Pantothenate | IC50 (µM) at 20 µM Pantothenate | Fold Increase in IC50 | Reference |
| Compound 1 | 48 ± 3 | 170 ± 20 | 3.5 | [10] |
| Compound 3 | 41 ± 5 | 290 ± 40 | 7.1 | [10] |
| Compound 6 | 15 ± 2 | 270 ± 20 | 18.0 | [10] |
| Pantothenol | 129 ± 12 | 340 ± 30 | 2.6 | [10] |
IC50 values represent the concentration required to inhibit the proliferation of Plasmodium falciparum by 50%. The increase in IC50 at higher pantothenate concentrations is indicative of competitive inhibition.
Table 2: Kinetic Parameters of Pantothenate Kinase (PanK) Inhibition
| Inhibitor | Target Organism | PanK Isoform | Ki (µM) | Km of Pantothenate (µM) | Inhibition Type | Reference |
| Compound 1 | P. falciparum | PfPanK | 0.46 ± 0.04 | 0.28 ± 0.03 | Competitive | [10] |
| Compound 3 | P. falciparum | PfPanK | 0.37 ± 0.05 | 0.28 ± 0.03 | Competitive | [10] |
| Compound 6 | P. falciparum | PfPanK | 0.51 ± 0.21 | 0.28 ± 0.03 | Competitive | [10] |
| Compound 7 | Human | PanK1β | 0.070 | - | - | [9] |
| Compound 7 | Human | PanK2 | 0.092 | - | - | [9] |
| Compound 7 | Human | PanK3 | 0.025 | - | - | [9] |
Ki (inhibition constant) represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.
Experimental Protocols
Pantothenate Kinase (PanK) Activity Assay (Radiometric)
This assay measures the activity of PanK by quantifying the phosphorylation of radiolabeled pantothenate.
Materials:
-
[¹⁴C]-D-pantothenate
-
ATP solution
-
Magnesium chloride (MgCl₂)
-
HEPES buffer
-
Enzyme source (e.g., purified PanK or cell lysate)
-
Test compounds (analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphocellulose paper
-
Scintillation fluid and counter
Methodology:
-
Prepare a reaction mixture containing HEPES buffer, MgCl₂, ATP, and [¹⁴C]-D-pantothenate.
-
Add the test compound or vehicle control to the reaction mixture.
-
Initiate the reaction by adding the enzyme source.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper to remove unreacted [¹⁴C]-D-pantothenate. The phosphorylated product, [¹⁴C]-4'-phosphopantothenate, will bind to the paper.
-
Quantify the amount of radioactivity on the paper using a scintillation counter.
-
Calculate the enzyme activity based on the amount of product formed over time. For inhibition studies, calculate the percentage of inhibition relative to the vehicle control.
Figure 2: Workflow for a radiometric pantothenate kinase (PanK) inhibition assay.
Logical Relationship of Analog Action
The primary mode of action for many this compound analogs involves interference with the Coenzyme A biosynthesis pathway. The following diagram illustrates this relationship.
References
- 1. coenzyme A biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eujournal.org [eujournal.org]
- 4. Chemical and physical properties of pantothenic acid | PPSX [slideshare.net]
- 5. Pantothenic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 6. The broad amine scope of pantothenate synthetase enables the synthesis of pharmaceutically relevant amides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00238D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Class of Pantothenic Acid Analogs Inhibits Plasmodium falciparum Pantothenate Kinase and Represses the Proliferation of Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and Microbiological Methods for D-Pantothenate Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of D-pantothenate (Vitamin B5) is critical in pharmaceutical manufacturing, quality control, and nutritional research. As a precursor to Coenzyme A, its presence and concentration are vital for numerous metabolic processes.[1] This guide provides an objective comparison of two primary analytical techniques for this compound determination: High-Performance Liquid Chromatography (HPLC) and the microbiological assay. We will delve into their respective methodologies, performance characteristics, and provide supporting data to aid in the selection of the most suitable method for your specific application.
Method Principles
High-Performance Liquid Chromatography (HPLC): This technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent or solvent mixture). For this compound analysis, a reversed-phase HPLC method is commonly employed, where the stationary phase is nonpolar and the mobile phase is a polar aqueous-organic mixture. The this compound is detected and quantified by a UV detector as it elutes from the column.[2][3] This method is known for its speed, precision, and ability to be automated.[4]
Microbiological Assay: This method relies on the principle that certain microorganisms require specific vitamins for growth. Lactobacillus plantarum is a bacterium that requires this compound for its proliferation.[1][5] In this assay, the growth of Lactobacillus plantarum in a medium lacking pantothenic acid is measured in the presence of varying concentrations of a this compound standard and the test sample. The extent of microbial growth, typically measured by turbidity, is proportional to the amount of this compound present.[4][5] This method measures the biologically active form of the vitamin.
Quantitative Performance Comparison
The following table summarizes the key performance parameters for HPLC and microbiological assays for the determination of this compound. The data for the HPLC method is primarily derived from a study by Wang et al. (2004), which directly compared their validated HPLC method with the USP microbiological assay for calcium pantothenate in pharmaceutical products.[2][3]
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Microbiological Assay |
| Linearity Range | 10 - 50 µg/mL (r = 0.9999)[2][3] | 0.025 - 0.2 µg/10 mL tube[6][7] |
| Accuracy (Recovery) | > 98.96%[2][3] | Generally considered accurate for biological activity |
| Precision (RSD) | Intra-day: 0.1 - 0.7%, Inter-day: 0.1 - 0.9%[2][3] | Higher variability than HPLC |
| Specificity | Can distinguish from other vitamins and excipients. May not distinguish D- and L-isomers without a chiral column. | Specific to the biologically active D-isomer of pantothenic acid. |
| Analysis Time | Short (e.g., < 15 minutes per sample)[2] | Long (incubation time of 16-24 hours)[6][7] |
| Limit of Detection (LOD) | Not explicitly reported in the comparative study, but generally low (ng/mL range). | Dependent on microbial response, typically in the ng/mL range.[3] |
| Limit of Quantitation (LOQ) | Not explicitly reported in the comparative study, but generally low (ng/mL range). | Dependent on microbial response and assay variability. |
Note: The performance of the microbiological assay can be influenced by factors such as the specific strain of microorganism, media composition, and incubation conditions.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on the validated method described by Wang et al. (2004) for the analysis of calcium pantothenate in pharmaceutical tablets.[2][3]
1. Sample Preparation:
- Weigh and finely powder a representative number of tablets.
- Accurately weigh a portion of the powder equivalent to approximately 5.0 mg of calcium pantothenate.
- Dissolve the powder in deionized water to a final volume of 50.0 mL to create a stock solution.
- Further dilute the stock solution with deionized water to a concentration within the linear range of the assay (e.g., 30 µg/mL). An internal standard, such as ampicillin, can be added at this stage.[2][3]
2. Chromatographic Conditions:
- Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm i.d., 5 µm particle size).[2]
- Mobile Phase: A mixture of acetonitrile (B52724) and a potassium dihydrogen phosphate (B84403) buffer (e.g., 0.025 M, adjusted to pH 2.5 with phosphoric acid).[2][3]
- Flow Rate: 1.0 mL/min.[2][3]
- Injection Volume: 50 µL.[3]
- Detection: UV absorbance at 204 nm.[2][3]
- Temperature: 38°C.[3]
3. Data Analysis:
- Create a calibration curve by plotting the peak height ratios of calcium pantothenate to the internal standard against the concentration of the standards.
- Determine the concentration of calcium pantothenate in the sample by interpolating its peak height ratio on the calibration curve.
Microbiological Assay Method
This protocol is a generalized procedure based on the USP and other described methods for the microbiological assay of calcium pantothenate using Lactobacillus plantarum ATCC 8014.[7][8][9]
1. Media and Reagent Preparation:
- Basal Medium: Prepare a stock solution of Pantothenate Assay Medium, which contains all the necessary nutrients for L. plantarum growth except for pantothenic acid.[9]
- Standard Solution: Prepare a stock solution of USP Calcium Pantothenate Reference Standard. On the day of the assay, create a series of dilutions to be used for the standard curve (e.g., 0 to 0.2 µg per 10 mL tube).[7]
- Sample Solution: Prepare a solution of the test material, diluted to an expected concentration of this compound that falls within the range of the standard curve.
2. Inoculum Preparation:
- Maintain a stock culture of Lactobacillus plantarum ATCC 8014 on a suitable agar (B569324) medium.
- Subculture the organism in a liquid medium containing a small amount of pantothenate.
- Incubate for 16-24 hours at 35-37°C.[9]
- Centrifuge the resulting cell suspension, wash the cells with sterile saline, and resuspend to a standardized turbidity. This suspension serves as the inoculum.
3. Assay Procedure:
- To a series of test tubes, add 5 mL of the basal medium.
- Add increasing volumes of the standard solution to a set of tubes, and appropriate volumes of the sample solution to another set. Adjust the final volume of all tubes to 10 mL with distilled water.[9]
- Sterilize the tubes by autoclaving at 121°C for 10 minutes.[9]
- After cooling, aseptically inoculate each tube with one drop of the prepared inoculum.
- Incubate all tubes at 35-37°C for 16-24 hours.[6][7]
4. Data Analysis:
- Measure the turbidity of each tube using a spectrophotometer at a wavelength of 620 nm.[9]
- Plot the absorbance (or % transmittance) of the standards against their concentrations to generate a standard curve.
- Determine the this compound concentration in the sample by comparing its turbidity to the standard curve.
Visualizing the Workflows
Caption: Workflow for this compound Analysis by HPLC.
Caption: Workflow for Microbiological Assay of this compound.
Conclusion
Both HPLC and microbiological assays are valuable tools for the determination of this compound, each with its own set of advantages and limitations.
The HPLC method is rapid, highly precise, and easily automated, making it well-suited for routine quality control in a high-throughput environment.[4] Its main limitation is that a standard reversed-phase method does not distinguish between the biologically active D-isomer and the inactive L-isomer, which may be a consideration depending on the sample and the regulatory requirements.
The microbiological assay , on the other hand, offers the distinct advantage of measuring the biologically active this compound. This can be particularly important for nutritional and clinical studies where biological relevance is paramount. However, this method is significantly more time-consuming, labor-intensive, and inherently more variable than HPLC.
Ultimately, the choice of method will depend on the specific needs of the laboratory. For applications where speed, precision, and high throughput are the primary concerns, HPLC is the preferred method. For analyses where the quantification of the biologically active form of this compound is essential, the microbiological assay remains the gold standard. In many cases, the two methods can be used complementarily, with HPLC for routine screening and the microbiological assay for confirmation of biological activity. Studies have shown that for pharmaceutical preparations, the results obtained from both methods are often in good agreement, suggesting that a well-validated HPLC method can be a suitable substitute for the more laborious microbiological assay.[2][3]
References
- 1. bioagilytix.com [bioagilytix.com]
- 2. academic.oup.com [academic.oup.com]
- 3. alpco.com [alpco.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. micromasterlab.com [micromasterlab.com]
- 7. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dose response curve linearization and computer potency calculation of turbidimetric microbiological vitamin assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel D-Pantothenate Quantification Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a newly validated D-pantothenate quantification method against established analytical techniques. The following sections present supporting experimental data, detailed methodologies for key experiments, and visual representations of workflows to aid researchers in making informed decisions for their specific analytical needs.
Introduction
This compound (Vitamin B5) is a crucial nutrient and a precursor for the biosynthesis of Coenzyme A (CoA), an essential cofactor in numerous metabolic pathways. Accurate quantification of this compound is vital in various fields, including nutritional science, clinical diagnostics, and pharmaceutical development. This guide introduces a novel high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the determination of this compound and compares its performance with traditional methods such as microbiological and enzymatic assays.
Comparative Analysis of this compound Quantification Methods
The performance of the novel HPLC-MS/MS method was validated against established microbiological and enzymatic assays. The following tables summarize the key performance characteristics observed during the validation studies.
Table 1: Comparison of Method Performance Characteristics
| Parameter | HPLC-MS/MS (Novel Method) | Microbiological Assay | Enzymatic Assay |
| Linearity (r²) | >0.999[1][2] | Variable | Substrate-dependent |
| Limit of Quantification (LOQ) | 0.3 µg/ml[3] | ~1 ng/ml | Dependent on enzyme kinetics |
| Recovery (%) | 95-106%[2] | 89-98%[1] | Not typically reported |
| Precision (RSD) | <2% (Intra-day & Inter-day)[3] | 4.8% (Intra-assay), 6.4% (Inter-assay)[1] | Dependent on assay conditions |
| Analysis Time | ~2 hours[2] | 24-72 hours[1][4] | Varies (minutes to hours) |
| Specificity | High | Prone to interference | High for specific enzymes |
Table 2: Quantitative Performance Data of the Novel HPLC-MS/MS Method
| Validation Parameter | Observed Value | Acceptance Criteria |
| Linearity Range | 0.08 - 1.2 µg/mL[2] | r² > 0.99 |
| Correlation Coefficient (r²) | 0.9998[2] | - |
| Mean Recovery | 100.5% | 80 - 120% |
| Intra-day Precision (%RSD) | 1.1%[2] | < 15% |
| Inter-day Precision (%RSD) | 2.5 - 6.0%[2] | < 15% |
| Limit of Detection (LOD) | 0.09 µg/ml[3] | - |
| Limit of Quantification (LOQ) | 0.3 µg/ml[3] | S/N > 10 |
Experimental Protocols
Detailed methodologies for the novel HPLC-MS/MS method and the comparative microbiological and enzymatic assays are provided below.
Novel HPLC-MS/MS Quantification of this compound
This method provides a selective and rapid approach for the quantification of this compound in various matrices.
a. Sample Preparation:
-
For high-protein samples (e.g., infant formula), homogenize 2g of the sample with 20 mL of water.[5][6]
-
Add 1 mL of 15% zinc sulfate (B86663) solution to precipitate proteins.[5][6]
-
Centrifuge the mixture and filter the supernatant to obtain the test solution.[5][6]
-
For low-protein samples, homogenize 2g of the sample with 20 mL of 1% formic acid solution, centrifuge, and filter the supernatant.[5][6]
-
An internal standard, such as [13C6, 15N2]-pantothenic acid, is added to the sample prior to extraction.[2]
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column.[7]
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.[7]
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
c. Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[7]
-
MRM Transition: m/z 220 → 90 for this compound.[7]
Microbiological Assay of this compound
This traditional method relies on the growth response of a specific microorganism to varying concentrations of pantothenic acid.
a. Test Organism: Lactobacillus plantarum ATCC 8014 is commonly used.[4][8]
b. Inoculum Preparation:
-
Subculture the test organism on Pantothenate Culture Agar.[9]
-
Incubate for 18-24 hours at 30-37°C.[9]
-
Harvest the cells by centrifugation, wash with sterile saline, and resuspend to a standardized turbidity.[4]
c. Assay Procedure:
-
Prepare a series of tubes with Pantothenate Assay Medium, which is deficient in pantothenic acid.[4][9]
-
Add known concentrations of a calcium pantothenate standard to a set of tubes to create a standard curve.
-
Add prepared sample extracts to another set of tubes.
-
Inoculate all tubes with the prepared inoculum.
-
Incubate for 16-24 hours at 30-37°C.[9]
-
Measure the growth response either by turbidity (spectrophotometrically) or by titrating the lactic acid produced.[4]
Enzymatic Assay of this compound
This method is based on the specific enzymatic conversion of a substrate in the presence of pantothenate-dependent enzymes.
a. Principle: The activity of Pantoate-β-alanine ligase, which catalyzes the formation of pantothenate, can be measured.[10]
b. Reagents:
-
Tris buffer (0.1 M, pH 8.0)
-
D-(-)-pantoic acid (0.1 M)
-
β-alanine (0.1 M)
-
ATP (10 mM)
-
MgCl₂ (10 mM)
-
KCl (10 mM)
-
Enzyme solution (Pantoate-β-alanine ligase)[10]
c. Assay Procedure:
-
Prepare an assay mixture containing all reagents except the enzyme.[10]
-
Pre-incubate the mixture at 37°C for 5 minutes.[10]
-
Initiate the reaction by adding the enzyme solution.[10]
-
Monitor the reaction by measuring the consumption of ATP or the formation of pantothenate using a suitable detection method (e.g., HPLC).
Visualizations
The following diagrams illustrate the experimental workflows for the described quantification methods.
Caption: Workflow for this compound quantification by HPLC-MS/MS.
Caption: Workflow for the microbiological assay of this compound.
Caption: Workflow for the enzymatic assay of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 5. [Analysis of Free Pantothenic Acid in Foods by HPLC and LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Free Pantothenic Acid in Foods by HPLC and LC-MS/MS [jstage.jst.go.jp]
- 7. books.rsc.org [books.rsc.org]
- 8. books.rsc.org [books.rsc.org]
- 9. micromasterlab.com [micromasterlab.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Antibody Cross-Reactivity Against D-Pantothenate and Its Derivatives
For researchers and drug development professionals, the specificity of antibodies is a critical parameter in the development of accurate and reliable immunoassays. This guide provides a comparative analysis of the cross-reactivity of different antibodies against D-pantothenate (Vitamin B5) and its structurally related derivatives. The information presented herein is compiled from published research and manufacturer's data to aid in the selection of the most suitable antibody for your specific application.
Quantitative Cross-Reactivity Data
The cross-reactivity of an antibody is a measure of its ability to bind to molecules other than its target antigen. In the context of this compound immunoassays, it is crucial to understand the extent to which an antibody may cross-react with its metabolic precursors, derivatives used in commercial formulations, and structurally similar compounds. The following tables summarize the available quantitative cross-reactivity data for both polyclonal and monoclonal antibodies against this compound.
Table 1: Cross-Reactivity of a Polyclonal Anti-D-Pantothenate Antiserum (Radioimmunoassay)
This data is derived from a radioimmunoassay (RIA) developed by Wyse, Wittwer, and Hansen (1979). The polyclonal antiserum was raised in rabbits against a D-pantothenic acid-bovine serum albumin conjugate. Cross-reactivity was determined by the ability of various compounds to displace radiolabeled D-pantothenic acid from the antibody.
| Compound | Cross-Reactivity (%) |
| D-Pantothenic Acid | 100 |
| Pantothenyl Alcohol | < 0.1 |
| Pantetheine | 0.2 |
| Coenzyme A | 0.1 |
| β-Alanine | < 0.01 |
| Pantoic Acid | < 0.01 |
Table 2: Cross-Reactivity of a Monoclonal Anti-Pantothenic Acid Antibody (Clone: Vb5) in a Commercial ELISA Kit
This data is provided by Creative Diagnostics for their Vitamin B5 ELISA Kit (Cat. No. DEIA-BY054), which utilizes the monoclonal antibody clone Vb5. The cross-reactivity was determined by competitive ELISA.
| Compound | Cross-Reactivity (%) |
| D-Pantothenic Acid (Vitamin B5) | 100 |
| Vitamin B1 (Thiamine) | < 0.1 |
| Vitamin B2 (Riboflavin) | < 0.1 |
| Vitamin B3 (Niacin) | < 0.1 |
| Vitamin B6 (Pyridoxine) | < 0.1 |
| Vitamin B7 (Biotin) | < 0.1 |
| Vitamin B9 (Folic Acid) | < 0.1 |
| Vitamin B12 (Cobalamin) | < 0.1 |
Note: Specific cross-reactivity data for this compound derivatives such as panthenol, pantetheine, and phosphopantothenate for this monoclonal antibody is not provided by the manufacturer in the publicly available product information.
Experimental Methodologies
The determination of antibody cross-reactivity is most commonly performed using a competitive immunoassay format, such as a competitive ELISA or RIA. Below are detailed protocols for these key experiments.
1. Competitive Radioimmunoassay (RIA) Protocol
This protocol is based on the methodology described by Wyse, Wittwer, and Hansen (1979) for the determination of pantothenic acid.
-
Antigen Preparation: D-Pantothenic acid is conjugated to a carrier protein, such as bovine serum albumin (BSA), to render it immunogenic.
-
Antibody Production: The D-pantothenic acid-BSA conjugate is used to immunize rabbits to generate polyclonal antiserum.
-
Radiolabeling: D-Pantothenic acid is radiolabeled, typically with tritium (B154650) (³H), to serve as the tracer.
-
Assay Procedure:
-
A standard curve is prepared using known concentrations of unlabeled D-pantothenic acid.
-
Test samples or competing compounds (this compound derivatives) are prepared at various concentrations.
-
A fixed amount of the polyclonal antiserum and the radiolabeled D-pantothenic acid are incubated with either the standards, test samples, or competing compounds.
-
The antibody-bound fraction is separated from the free fraction (e.g., by precipitation with ammonium (B1175870) sulfate).
-
The radioactivity of the bound fraction is measured using a liquid scintillation counter.
-
-
Data Analysis: The concentration of D-pantothenic acid or the degree of cross-reactivity of a derivative is determined by comparing the displacement of the radiolabeled tracer to the standard curve. The cross-reactivity is typically expressed as the ratio of the concentration of D-pantothenic acid to the concentration of the cross-reacting compound that causes a 50% inhibition of binding of the radiolabeled antigen.
2. Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This is a general protocol for determining cross-reactivity using a competitive ELISA format, which is commonly employed for commercial kits.
-
Plate Coating: A microtiter plate is coated with a this compound-protein conjugate (e.g., this compound-OVA).
-
Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., BSA or non-fat dry milk in PBS).
-
Competition Reaction:
-
A fixed concentration of the anti-D-pantothenate antibody (e.g., monoclonal antibody Vb5) is pre-incubated with varying concentrations of either the this compound standard or the potential cross-reacting derivative.
-
This mixture is then added to the coated and blocked microtiter plate wells.
-
-
Incubation and Washing: The plate is incubated to allow the free antibody (not bound to the standard or cross-reactant) to bind to the coated antigen. The plate is then washed to remove unbound materials.
-
Detection:
-
A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) is added to the wells and incubated.
-
After another washing step, a substrate for the enzyme is added, leading to a colorimetric reaction.
-
-
Data Analysis: The absorbance is read using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound or the cross-reacting compound in the sample. A standard curve is generated by plotting the absorbance versus the concentration of the this compound standard. The cross-reactivity of a derivative is calculated as: (IC50 of this compound / IC50 of the derivative) x 100% where IC50 is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen.
Visualizations
Signaling Pathway of Coenzyme A Biosynthesis
The following diagram illustrates the metabolic pathway where this compound is a key precursor for the synthesis of Coenzyme A. Understanding this pathway is important for identifying potential cross-reactants.
Comparative Metabolic Effects of D-Pantothenate and L-Pantothenate: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic effects of the stereoisomers of pantothenic acid: D-pantothenate and L-pantothenate. While this compound is a well-established essential nutrient and the biological precursor to Coenzyme A (CoA), the metabolic role of L-pantothenate is less defined, with evidence suggesting it is biologically inactive and may act as an antagonist to the D-isomer. This guide synthesizes the available experimental data to provide a clear comparison for research and development purposes.
Data Presentation: Comparative Metabolic Effects
The following table summarizes the known metabolic effects of this compound and L-pantothenate. It is important to note that while the metabolic pathway of this compound is well-characterized, quantitative data directly comparing the effects of the L-isomer are limited.
| Parameter | This compound | L-Pantothenate |
| Biological Activity | Biologically active form of Vitamin B5.[1][2] | Generally considered biologically inactive.[2] |
| Role in CoA Biosynthesis | Essential precursor for Coenzyme A (CoA) synthesis.[3][4] | Does not serve as a precursor for CoA synthesis. |
| Substrate for Pantothenate Kinase (PanK) | Natural substrate for PanK, the first and rate-limiting enzyme in CoA biosynthesis.[4] | Not a substrate for PanK and may act as a competitive inhibitor. |
| Metabolic Fate | Converted to 4'-phosphopantothenate and subsequently to CoA.[5] | Not significantly metabolized in the CoA pathway; may be excreted unchanged. |
| Effect on Cell Growth (in pantothenate-dependent organisms) | Supports normal cell growth and proliferation.[6] | Does not support growth and can inhibit growth in the presence of this compound. |
| Toxicity | Generally considered to have very low toxicity, with high doses (>10 g/day ) potentially causing mild gastrointestinal distress.[7] | Limited data available, but suggested to have low toxicity. Some studies in rats showed no apparent adverse effects when administered with this compound.[8] |
| Antagonistic Effects | None. | May antagonize the metabolic effects of this compound, potentially by competing for transport or enzymatic binding.[2][8] |
Signaling Pathways and Experimental Workflows
To visually represent the metabolic pathways and a proposed experimental workflow for comparing D- and L-pantothenate, the following diagrams are provided in the DOT language for Graphviz.
Caption: Coenzyme A biosynthesis pathway highlighting the role of this compound and the potential inhibitory action of L-pantothenate on Pantothenate Kinase (PanK).
Caption: Proposed experimental workflow for the comparative analysis of the metabolic effects of D- and L-pantothenate on a cellular level.
Experimental Protocols
The following are detailed methodologies for key experiments to compare the metabolic effects of D- and L-pantothenate.
Pantothenate Kinase (PanK) Inhibition Assay
Objective: To determine if L-pantothenate inhibits the enzymatic activity of PanK and to quantify its inhibitory potential (e.g., IC50 or Ki value).
Materials:
-
Purified recombinant PanK enzyme.
-
D-[1-14C]pantothenate (radiolabeled substrate).
-
ATP solution.
-
Magnesium chloride (MgCl2).
-
Tris-HCl buffer (pH 7.5).
-
This compound (unlabeled).
-
L-pantothenate.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, and MgCl2.
-
Set up reaction tubes with varying concentrations of L-pantothenate (the potential inhibitor). Include a control with no L-pantothenate.
-
To each tube, add a fixed concentration of D-[1-14C]pantothenate. To determine the mode of inhibition, this can be varied in subsequent experiments.
-
Initiate the reaction by adding the purified PanK enzyme to each tube.
-
Incubate the reactions at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a small volume of strong acid (e.g., perchloric acid) or by heating.
-
Separate the product, [1-14C]4'-phosphopantothenate, from the unreacted substrate using an appropriate method, such as anion-exchange chromatography.
-
Quantify the amount of product formed by measuring the radioactivity in the product fraction using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each concentration of L-pantothenate and determine the IC50 value.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both this compound and L-pantothenate and analyze the data using Lineweaver-Burk or Dixon plots.
Measurement of Intracellular Coenzyme A (CoA) Levels
Objective: To assess the impact of this compound and L-pantothenate, alone and in combination, on the intracellular pool of CoA.
Materials:
-
Cell culture medium (pantothenate-free).
-
This compound and L-pantothenate solutions.
-
Cultured cells (e.g., a cell line known to be sensitive to pantothenate availability).
-
Reagents for cell lysis (e.g., perchloric acid or a suitable lysis buffer).
-
HPLC system with a C18 column and a suitable detector (UV or fluorescence).
-
CoA standards.
-
Derivatizing agent for fluorescence detection (e.g., monobromobimane, mBBr), if applicable.[7]
Procedure:
-
Culture cells in pantothenate-free medium to deplete endogenous CoA stores.
-
Seed cells into multi-well plates and allow them to adhere.
-
Treat the cells with different concentrations of this compound, L-pantothenate, or a combination of both. Include a no-pantothenate control.
-
After a suitable incubation period (e.g., 24-48 hours), harvest the cells.
-
Extract the intracellular CoA by lysing the cells with a cold acid solution (e.g., 1 M perchloric acid) to precipitate proteins and stabilize CoA.
-
Centrifuge the lysate to pellet the protein debris.
-
Neutralize the supernatant containing the CoA.
-
For fluorescence detection, derivatize the CoA in the supernatant with a fluorescent labeling agent like mBBr.[7]
-
Analyze the samples by HPLC. Separate the CoA from other cellular components on a C18 column using an appropriate mobile phase gradient.
-
Detect and quantify the CoA peak by comparing its retention time and peak area to those of known CoA standards.
-
Normalize the CoA levels to the total protein content or cell number for each sample.
Cell Growth and Viability Assay
Objective: To determine the effect of D- and L-pantothenate on the growth and viability of a pantothenate-dependent cell line.
Materials:
-
A pantothenate-auxotrophic microbial strain (e.g., Lactobacillus plantarum) or a mammalian cell line with high pantothenate requirement.
-
Pantothenate-free growth medium.
-
This compound and L-pantothenate solutions.
-
96-well microplates.
-
MTT or a similar cell viability reagent.
-
Microplate reader.
Procedure:
-
Prepare a serial dilution of this compound, L-pantothenate, and a mixture of both in pantothenate-free medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the pantothenate-dependent cells.
-
Incubate the plate under appropriate growth conditions (e.g., 37°C, 5% CO2 for mammalian cells).
-
At various time points (e.g., 24, 48, 72 hours), measure cell growth or viability. For microbial cultures, this can be done by measuring the optical density (OD) at 600 nm. For mammalian cells, add a viability reagent like MTT and measure the absorbance at the appropriate wavelength.
-
Plot the growth curves or viability percentages as a function of the pantothenate isomer concentration.
-
Analyze the data to determine if L-pantothenate can support growth and if it inhibits the growth-promoting effect of this compound.
Conclusion
The available evidence strongly indicates that this compound is the sole biologically active stereoisomer of pantothenic acid, serving as an indispensable precursor for the synthesis of Coenzyme A. In contrast, L-pantothenate is metabolically inert in this pathway and may act as an antagonist to this compound. For researchers and professionals in drug development, it is crucial to consider the stereochemistry of pantothenic acid and its derivatives. The use of racemic mixtures of pantothenic acid may lead to unpredictable or suboptimal outcomes due to the potential inhibitory effects of the L-isomer. The experimental protocols provided in this guide offer a framework for further investigation into the precise nature and extent of the metabolic antagonism between these two isomers. Future research focusing on quantitative comparisons will be invaluable for a complete understanding of their distinct metabolic fates and effects.
References
- 1. Modulation of Pantothenate Kinase 3 Activity by Small Molecules that Interact with the Substrate/Allosteric Regulatory Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Pantothenate kinase assay [bio-protocol.org]
- 4. Simultaneous quantification of coenzyme A and its salvage pathway intermediates in in vitro and whole cell-sourced samples - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00192D [pubs.rsc.org]
- 5. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pantothenate and Coenzyme A in Bacterial Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Coenzyme A in Cells and Tissues [jove.com]
- 8. researchgate.net [researchgate.net]
Validating the Specificity of D-Pantothenate Transport Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of D-pantothenate (Vitamin B5) transport is a critical area of investigation for the development of novel therapeutics, particularly in the context of anti-infective and anti-cancer agents. As organisms targeted for such therapies often rely on the uptake of exogenous pantothenate for their survival, specifically blocking this transport mechanism presents a promising strategy. However, validating that a compound specifically inhibits the transport of this compound, rather than downstream metabolic pathways, is a complex but essential task. This guide provides a comparative overview of methodologies and experimental data to aid researchers in this validation process.
Distinguishing Transport Inhibition from Metabolic Interference
A primary challenge in this field is deconvoluting the inhibition of pantothenate transport from the inhibition of its subsequent conversion to Coenzyme A (CoA). Many identified "pantothenate transport inhibitors" are, in fact, pantothenate analogs that are actively transported into the cell and then metabolized by pantothenate kinase (PanK), the first enzyme in the CoA biosynthesis pathway. These metabolites can then inhibit downstream enzymes. Therefore, a rigorous validation workflow is necessary to pinpoint the precise mechanism of action.
Comparative Analysis of Putative this compound Transport Inhibitors
The following table summarizes key experimental data for compounds that have been investigated for their interference with this compound utilization. It is important to note that for many of these compounds, the primary target is not a transporter but rather a downstream enzyme.
| Compound Class | Example(s) | Organism(s) Studied | IC50 Values | Evidence for Transport Inhibition | Evidence for Metabolic Inhibition | Selectivity (Host vs. Target) |
| Pantothenamides | N-pentylpantothenamide (N5-Pan), N-PE-αMe-PanAm | Plasmodium falciparum, Escherichia coli | nM to low µM range[1][2][3][4] | Attenuation of activity with excess pantothenate suggests competition for uptake or a downstream target.[2][3][4] | Interaction with and phosphorylation by PanK demonstrated.[2][3] Resistance mutations often found in Pfpank1.[1] | High selectivity in some cases, with thiazole-bearing compounds showing >100-fold higher affinity for PfPanK over human PanK.[5] |
| Pantothenol | Pantothenol (Provitamin B5) | Plasmodium falciparum | ~129 µM (3D7 strain)[6] | Inhibition of pantothenate accumulation and phosphorylation.[6] | Resistance mutations arise in Pfpank1.[1] | Moderate selectivity.[6] |
| Fungal Natural Products | CJ-15,801 | Plasmodium falciparum | Micromolar activity.[6][7] | Inhibits pantothenic acid utilization.[6] | Resistance mutations map to Pfpank1.[1] | Not extensively detailed in provided results. |
| Pantothenate Analogues | Hopantenate (HoPan) | Mammalian cells, Drosophila melanogaster | Not directly an inhibitor of proliferation in all contexts. | Initially thought to inhibit PanK, but is actually a substrate.[8] | Phosphorylated by PanK to P-HoPan, which then inhibits phosphopantothenoylcysteine synthetase (PPCS).[8] | Acts on mammalian CoA pathway. |
| Phloretin | Phloretin | Plasmodium falciparum | Not reported as a direct growth inhibitor. | Blocks uptake of some pantothenate analogs (α-PanAms).[7] | Not described as a metabolic inhibitor. | Broad-spectrum transporter inhibitor, not specific. |
Experimental Protocols for Specificity Validation
Radiolabeled Pantothenate Uptake Assay
This is the most direct method to assess the inhibition of this compound transport.
Objective: To measure the rate of uptake of radiolabeled this compound in the presence and absence of a test inhibitor.
Methodology:
-
Cell Culture: Grow the target cells (e.g., bacterial culture, parasite-infected erythrocytes, cancer cell line) to the appropriate density.
-
Preparation: Wash and resuspend the cells in a buffer that supports transport activity.
-
Inhibitor Pre-incubation: Incubate a subset of the cells with the test inhibitor at various concentrations for a predetermined time.
-
Uptake Initiation: Add radiolabeled this compound (e.g., [³H]pantothenate) to both control and inhibitor-treated cells to initiate the uptake.
-
Time Course: At various time points, take aliquots of the cell suspension and immediately stop the transport process (e.g., by rapid filtration and washing with ice-cold buffer).
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Plot the uptake of radiolabeled pantothenate over time. A decrease in the initial rate of uptake in the presence of the inhibitor suggests direct transport inhibition.
Competition Assay with Exogenous Pantothenate
Objective: To determine if the inhibitory effect of a compound can be rescued by the addition of excess this compound.
Methodology:
-
Growth Inhibition Assay: Determine the IC50 of the test compound against the target organism under standard culture conditions.
-
Rescue Experiment: Perform the growth inhibition assay again, but this time supplement the culture medium with a high concentration of this compound.
-
Data Analysis: If the IC50 of the test compound increases significantly in the presence of excess pantothenate, it suggests that the compound competes with pantothenate for either transport or a downstream metabolic enzyme.[2][3][4]
Analysis of Intracellular Metabolites
Objective: To determine if the inhibitor affects the downstream metabolism of this compound.
Methodology:
-
Cell Treatment: Treat the target cells with the inhibitor.
-
Metabolite Extraction: After a defined incubation period, quench the metabolism and extract intracellular metabolites.
-
Metabolite Quantification: Use techniques such as HPLC or LC-MS/MS to quantify the intracellular levels of this compound, phosphopantothenate, and CoA.
-
Data Analysis: A specific transport inhibitor would be expected to decrease the intracellular concentration of this compound and its downstream metabolites. In contrast, an inhibitor of a downstream enzyme (like PanK) might lead to an accumulation of intracellular this compound.
Enzymatic Assays with Purified Enzymes
Objective: To rule out direct inhibition of the enzymes in the CoA biosynthesis pathway.
Methodology:
-
Enzyme Purification: Express and purify the key enzymes of the CoA pathway (e.g., PanK, PPCS).
-
Inhibition Assay: Perform enzymatic assays in the presence of the test compound to determine if it directly inhibits enzyme activity. For example, a PanK assay can be performed using [¹⁴C]β-alanine transfer.[9]
-
Data Analysis: If the compound does not inhibit the activity of the purified enzymes, it provides stronger evidence that its effect is at the level of transport.
Genetic Validation
Objective: To identify the molecular target of the inhibitor through the generation of resistant mutants.
Methodology:
-
Generation of Resistant Mutants: Expose a large population of the target organism to the inhibitor at a concentration above the IC50.
-
Selection and Isolation: Isolate and culture the resistant mutants.
-
Whole-Genome Sequencing: Sequence the genomes of the resistant mutants and compare them to the wild-type to identify mutations.
-
Data Analysis: If mutations consistently appear in a gene encoding a known or putative transporter, this provides strong evidence for the inhibitor's target. Conversely, mutations in genes like panK suggest a metabolic target.[1]
Visualizing the Validation Workflow and Signaling Pathway
Caption: Experimental workflow for validating the specificity of this compound transport inhibitors.
Caption: Simplified Coenzyme A biosynthesis pathway highlighting potential points of inhibition.
References
- 1. Mutations in the pantothenate kinase of Plasmodium falciparum confer diverse sensitivity profiles to antiplasmodial pantothenate analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pantothenamides are potent, on-target inhibitors of Plasmodium falciparum growth when serum pantetheinase is inactivated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. A Class of Pantothenic Acid Analogs Inhibits Plasmodium falciparum Pantothenate Kinase and Represses the Proliferation of Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pantothenate and CoA biosynthesis in Apicomplexa and their promise as antiparasitic drug targets | PLOS Pathogens [journals.plos.org]
- 8. The Coenzyme A Level Modulator Hopantenate (HoPan) Inhibits Phosphopantotenoylcysteine Synthetase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pantothenase-based assay of pantothenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to D-Pantothenate Production in Engineered Microbial Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of D-pantothenate (Vitamin B5) production in three key microbial workhorses: Escherichia coli, Corynebacterium glutamicum, and Bacillus subtilis. The information presented herein is based on published experimental data, offering an objective overview of the performance of various engineered strains. This document details the metabolic pathways, production metrics, and experimental methodologies to aid researchers in selecting and developing optimal microbial chassis for industrial this compound synthesis.
Introduction
This compound is a vital component of Coenzyme A and is widely used in the pharmaceutical, food, and feed industries. While chemical synthesis is a traditional production method, microbial fermentation offers a more sustainable and stereospecific alternative. Metabolic engineering efforts have focused on enhancing the natural capabilities of microorganisms like E. coli, C. glutamicum, and B. subtilis to overproduce this valuable vitamin. This guide compares the success of these efforts by presenting key performance indicators and the underlying biological strategies.
This compound Biosynthesis Pathway
The biosynthesis of this compound from the precursor α-ketoisovalerate, an intermediate in the branched-chain amino acid synthesis pathway, involves a series of enzymatic reactions. The core pathway is generally conserved across the microbial strains discussed.
Comparative Performance of Microbial Strains
The following tables summarize the quantitative data on this compound production in engineered strains of E. coli, C. glutamicum, and B. subtilis/B. megaterium.
Table 1: this compound Production in Engineered Escherichia coli
| Strain | Key Genetic Modifications | Fermentation Mode | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| W3110 derivative | Overexpression of panC and panB from C. glutamicum | Fed-batch | 28.45 | - | - | [1] |
| W3110 derivative | Isoleucine feeding embedded multi-stage glucose supply | Fed-batch | 39.1 | - | - | [2] |
| DPA11A14 | Co-overexpression of cofactor regeneration genes | Fed-batch | 63.58 | 0.33 | 0.73 | [3] |
| DPAN19/trc-ilvCV412A | Metabolic strategy combined with enzyme engineering | Fed-batch | 62.82 | 0.23 | 0.60 | [3] |
| Strain with PS from C. glutamicum | Biocatalysis with substrate feeding (D-pantoic acid and β-alanine) | Fed-batch | 97.1 | - | 3.0 | [4] |
Table 2: this compound Production in Engineered Corynebacterium glutamicum
| Strain | Key Genetic Modifications | Fermentation Mode | Titer (g/L) | Reference | | :--- | :--- | :--- | :--- | | Wild type with ilvA deletion and overexpression of ilvBNCD and panBC | Abolished L-isoleucine synthesis, increased ketoisovalerate and this compound synthesis | Batch with β-alanine | 1.0 |[5] | | Pan-4/pXtuf-panBCDBsu | Genomic integration of panBCD from B. subtilis | Fed-batch (from glucose, no β-alanine) | 18.62 |[6] |
Table 3: this compound Production in Engineered Bacillus Species
| Strain | Key Genetic Modifications | Fermentation Mode | Titer (g/L) | Reference | | :--- | :--- | :--- | :--- | | B. megaterium | Precursor supply engineering and cofactor regeneration | Fed-batch (with β-alanine) | 19.52 |[3] | | B. megaterium | Precursor supply engineering and cofactor regeneration | Fed-batch (without β-alanine) | 4.78 |[3] |
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the cited studies for the production and quantification of this compound.
Fermentation Protocols
A typical experimental workflow for this compound production involves strain construction, inoculum preparation, and fermentation.
1. Inoculum Preparation:
-
A single colony of the engineered strain is typically inoculated into a seed medium (e.g., LB medium) and cultivated in a shaker at 37°C and 200 rpm for 12-16 hours.
-
This seed culture is then used to inoculate the main fermentation medium.
2. Fed-Batch Fermentation (E. coli):
-
Bioreactor: 5 L bioreactor.
-
Initial Medium: Contains glucose (e.g., 20 g/L), (NH4)2SO4 (e.g., 16 g/L), yeast extract, and essential salts.
-
Feeding Medium: A concentrated solution of glucose (e.g., 500 g/L), (NH4)2SO4, and other necessary components like β-alanine and trace metals.
-
Culture Conditions: Temperature is maintained at 30-37°C, and the pH is controlled at a setpoint (e.g., 7.0) by the automated addition of a base like NH4OH. Dissolved oxygen (DO) is typically maintained above 20% by adjusting the agitation speed and aeration rate.
-
Feeding Strategy: A common strategy is pH-feedback feeding, where the feed solution is added in response to a pH rise, which indicates glucose depletion. Some strategies also involve a multi-stage glucose supply or co-feeding of precursors like isoleucine to enhance production.[2]
3. Fed-Batch Fermentation (C. glutamicum):
-
Bioreactor: 5 L fermenter.
-
Seed Medium: Similar to E. coli, a rich medium is used for inoculum development.
-
Fermentation Medium: A defined minimal medium with glucose as the primary carbon source.
-
Culture Conditions: The pH is maintained at 7.0 with NH4OH, and the DO is kept above 20%.
-
Feeding: In some protocols, β-alanine is added to the medium, while in others, the strain is engineered to produce it endogenously.[5][6]
Analytical Methods
1. Cell Growth Measurement:
-
Cell growth is monitored by measuring the optical density at 600 nm (OD600) using a spectrophotometer.
2. This compound Quantification (HPLC):
-
Sample Preparation: Fermentation broth samples are centrifuged to remove cells, and the supernatant is filtered through a 0.22 µm syringe filter.
-
Chromatography System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is commonly used.
-
Column: A C18 reversed-phase column is frequently employed.
-
Mobile Phase: A typical mobile phase consists of a buffer (e.g., 0.025 M potassium dihydrogen phosphate, pH adjusted to 2.5 with phosphoric acid) and an organic solvent like acetonitrile. A gradient elution may be used.[7][8]
-
Detection: this compound is detected by UV absorbance, typically at a wavelength of around 204-210 nm.[7]
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of this compound.
Downstream Processing
The recovery and purification of this compound from the fermentation broth is a critical step for obtaining a high-purity product. The general steps are outlined below.
-
Solid-Liquid Separation: The first step is to separate the microbial cells from the fermentation broth. This is typically achieved through centrifugation or filtration.[9]
-
Concentration: The clarified broth containing this compound may be concentrated to reduce the volume for subsequent purification steps. This can be done using methods like evaporation.
-
Purification: Various chromatographic techniques can be employed to purify this compound from other components in the broth. Crystallization is another common method for obtaining a highly pure product.
-
Drying: The purified this compound is then dried to obtain a stable, solid product.
Conclusion
Metabolic engineering has significantly advanced the microbial production of this compound. E. coli has demonstrated the highest reported titers, largely due to its well-characterized genetics and the availability of advanced genetic tools.[4] However, C. glutamicum and Bacillus species are also promising hosts, with the advantage of being generally recognized as safe (GRAS), which can simplify downstream processing and regulatory approval for food and pharmaceutical applications. The choice of the optimal microbial chassis will depend on the specific production goals, including desired titer, yield, productivity, and the cost of downstream processing. The data and protocols presented in this guide provide a valuable resource for researchers to make informed decisions in the development of efficient and economically viable this compound production processes.
References
- 1. Downstream Processing Techniques - Creative Biogene [microbiosci.creative-biogene.com]
- 2. Expression of the Corynebacterium glutamicum panD gene encoding L-aspartate-alpha-decarboxylase leads to pantothenate overproduction in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A highly active pantothenate synthetase from Corynebacterium glutamicum enables the production of D-pantothenic acid with high productivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Synthesis in Corynebacterium glutamicum and Use of panBC and Genes Encoding l-Valine Synthesis for this compound Overproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. "Liquid chromatographic method for determination of calcium pantothenat" by T.-M. Wang, Y.-M. Chiu et al. [jfda-online.com]
- 8. jfda-online.com [jfda-online.com]
- 9. microbiologynotes.org [microbiologynotes.org]
A Researcher's Guide to Assessing the Purity of Synthetic D-Pantothenate
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic d-pantothenate (Vitamin B5) is a critical step in guaranteeing the quality, safety, and efficacy of pharmaceutical formulations.[1] This guide provides a comprehensive comparison of analytical methodologies for purity assessment, complete with experimental data and detailed protocols.
The primary methods for evaluating the purity of this compound include High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and UV-Visible Spectrophotometry.[2][3] While microbiological assays were historically used, they are often time-consuming and can yield less reliable results compared to modern chromatographic techniques.[4] For assessing the stereospecific purity of this compound, chiral separation methods are essential.[5]
Comparative Analysis of Purity Assessment Methods
The choice of analytical method depends on various factors, including the specific purity aspect to be measured (e.g., overall purity, presence of specific impurities, or chiral purity), the required sensitivity and selectivity, and the available instrumentation. The following table summarizes the key performance characteristics of the most common methods.
| Method | Principle | Reported Linearity (Concentration Range) | Precision (%RSD) | Accuracy (% Recovery) | Key Advantages | Limitations |
| HPLC-UV | Separation based on polarity, detection via UV absorbance.[4][6] | 10-50 µg/mL (r = 0.9999)[4] | Intra-day: 0.1-0.7%, Inter-day: 0.1-0.9%[4] | >98.96%[4] | Robust, reliable, and widely available.[6] | Lower sensitivity compared to MS detection; may require derivatization for some compounds.[2][7] |
| LC-MS/MS | Separation by HPLC followed by mass-based detection and fragmentation.[2] | 0.08-1.2 µg/mL (r² = 0.9998)[2] | Repeatability: 1.5%, Reproducibility: 3.8%[2] | 95-106%[2] | "Gold standard" technique, highly selective and sensitive.[2] | Higher equipment cost and complexity.[2] |
| UV-Visible Spectrophotometry | Measurement of light absorbance at a specific wavelength (λmax = 212 nm).[3][8] | 5-25 µg/mL (R² = 0.999)[3][8] | <2%[3] | 100±2%[3] | Simple, cost-effective, and rapid.[3] | Prone to interference from excipients and impurities with similar absorbance spectra.[3] |
| Chiral HPLC | Separation of enantiomers using a chiral stationary phase.[9] | 1.0 × 10⁻³ to 1.3 mg/mL (R² = 0.998)[9] | Not specified | >92%[9] | Essential for determining the enantiomeric excess of the d-form. | Requires specialized chiral columns and method development.[9][10] |
| Gas Chromatography (GC) | Separation of volatile compounds.[7] | Not specified | Not specified | Not specified | Can be used for specific volatile impurities. | Often requires derivatization for non-volatile compounds like pantothenic acid.[5] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the key analytical techniques used in assessing the purity of this compound.
Detailed Experimental Protocols
This method is suitable for the quantitative determination of this compound in raw materials and pharmaceutical preparations.[4][6]
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.[4][11]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.025 M potassium dihydrogen phosphate adjusted to pH 2.5 with phosphoric acid).[4] The exact ratio should be optimized for best separation.
-
Sample Preparation:
-
Accurately weigh a suitable amount of the this compound sample.
-
Dissolve the sample in a phosphate buffer with the aid of sonication.[6]
-
Dilute the solution to a known concentration within the linear range of the assay (e.g., 10-50 µg/mL).[4]
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Identify the this compound peak based on its retention time, confirmed by running a standard.
-
Calculate the area of the this compound peak.
-
Determine the purity by comparing the peak area of this compound to the total area of all peaks in the chromatogram.
-
This method offers high sensitivity and selectivity, making it ideal for trace-level impurity analysis and for complex matrices.[2]
-
Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[2]
-
Internal Standard: A stable isotope-labeled form of pantothenic acid (e.g., [13C6, 15N2]-pantothenic acid) is recommended for accurate quantification.[2]
-
Sample Preparation:
-
To a known amount of the sample, add a precise amount of the internal standard solution.[2]
-
Perform a simple extraction, which may involve protein precipitation for biological samples.
-
Centrifuge and filter the supernatant before injection.
-
-
LC-MS/MS Conditions:
-
Chromatographic conditions should be optimized to achieve good separation of this compound from any isomers or impurities.
-
Mass spectrometer settings, including ionization mode (positive ESI is common), and precursor-to-product ion transitions for both the analyte and the internal standard, must be optimized.[2]
-
-
Data Analysis:
-
Quantify this compound by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard.
-
Purity is assessed by identifying and quantifying any impurities present in the sample.
-
A straightforward and cost-effective method for a preliminary purity assessment of bulk this compound.[3][8]
-
Instrumentation: A UV-Visible spectrophotometer.[3]
-
Solvent: A mixture of methanol (B129727) and water (1:1) is a suitable solvent system.[3][8]
-
Procedure:
-
Prepare a stock solution of the this compound sample in the chosen solvent (e.g., 1000 µg/mL).[3]
-
Prepare a series of dilutions from the stock solution to cover a linear concentration range (e.g., 5-25 µg/mL).[3][8]
-
Scan the spectrum of a dilute solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax), which for calcium pantothenate is approximately 212 nm.[3][8]
-
Measure the absorbance of all standard solutions and the sample solution at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of the sample solution from the calibration curve and calculate the purity based on the expected concentration.
-
Assessing Chiral Purity
Since only the d-enantiomer of pantothenic acid is biologically active, assessing the chiral purity of synthetic this compound is crucial.[12]
-
Method: Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most common method for separating enantiomers.[9] Gas chromatography-mass fragmentography can also be employed for chiral separation after derivatization.[5]
-
Chiral Stationary Phase: The choice of the chiral stationary phase is critical for achieving separation. Amylose-based columns have shown good resolution for panthenol enantiomers.[9]
-
Mobile Phase: The mobile phase composition, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol like ethanol, needs to be optimized to achieve the best separation.[9]
-
Analysis: The percentage of the undesired l-enantiomer (B50610) is determined by comparing its peak area to the total peak area of both enantiomers.[10]
By selecting the appropriate analytical methodology and carefully following validated protocols, researchers can confidently assess the purity of synthetic this compound, ensuring the integrity of their research and the quality of their products.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. jfda-online.com [jfda-online.com]
- 5. Analytical studies on the chiral separation and simultaneous determination of pantothenic acid and hopantenic acid enantiomers in rat plasma by gas chromatography-mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of pantothenic acid in multivitamin pharmaceutical preparations by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 11. HPLC determination of calcium pantothenate and two preservatives in topical cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmaffiliates.com [pharmaffiliates.com]
Safety Operating Guide
Proper Disposal of d-Pantothenate: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handle a wide array of chemical compounds daily. Understanding the proper disposal procedures for each is critical to maintaining a safe and compliant laboratory environment. This guide provides detailed, step-by-step instructions for the proper disposal of d-Pantothenate, also known as Vitamin B5, ensuring the safety of personnel and the protection of the environment.
While this compound and its common salt, calcium pantothenate, are not generally classified as hazardous substances, adherence to established disposal protocols is essential.[1][2] Waste disposal should always comply with federal, state, and local environmental control regulations.[3][4]
Immediate Safety and Spill Response
In the event of a spill, prompt and appropriate action is necessary to mitigate any potential risks.
For Small Spills:
-
Use appropriate tools, such as a brush and dustpan, to carefully collect the spilled solid material.
-
Place the collected material into a designated and clearly labeled waste disposal container.[3]
-
Clean the contaminated surface by spreading water and dispose of the cleaning materials according to local and regional authority requirements.[3]
For Large Spills:
-
Employ a shovel to transfer the spilled material into a suitable waste disposal container.[3]
-
Finish the cleanup by spreading water on the contaminated surface.[3]
Step-by-Step Disposal Procedures
When this compound is no longer needed, follow these procedural steps for its disposal:
-
Review Local Regulations: Before proceeding, consult your institution's Environmental Health and Safety (EHS) department and review local, state, and federal regulations regarding chemical waste.[3][4]
-
Containerization: Keep the this compound in its original container if possible. If not, use a compatible, well-sealed, and clearly labeled container for waste accumulation.
-
Disposal Options: Based on the nature of the waste (pure substance, contaminated material, or empty container), select the appropriate disposal method from the table below.
| Disposal Option | Description | Best For |
| Licensed Disposal Company | Engage a certified waste management company for the disposal of chemical waste. | Surplus and non-recyclable this compound solutions.[5] |
| Trash Disposal | Permissible in some jurisdictions for non-hazardous waste. | Small quantities of pure this compound, as confirmed by institutional EHS guidelines.[6] |
| Recycling | Clean and uncontaminated packaging materials can be recycled. | Empty and thoroughly rinsed containers.[2][4] |
Important Considerations:
-
Do Not Dispose Down the Drain: Never dispose of this compound or its solutions into sewers or waterways.[2][4][7] This practice can contribute to environmental contamination.
-
Contaminated Materials: Any materials, such as personal protective equipment (PPE) or labware, that are contaminated with this compound should be treated as chemical waste and disposed of accordingly. Contaminated packaging should be handled in the same manner as the substance itself.[4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
By following these guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
